molecular formula C8H10BrN B180568 3-Bromo-N,4-dimethylaniline CAS No. 101251-11-0

3-Bromo-N,4-dimethylaniline

Cat. No.: B180568
CAS No.: 101251-11-0
M. Wt: 200.08 g/mol
InChI Key: YVTBJPSYZFZYIZ-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethylaniline (CAS 101251-11-0) is an organic building block with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . This compound features both a bromine atom and a dimethylamino group on the aromatic ring, making it a versatile intermediate in various research applications. Halogenated anilines like this serve as foundational precursors in the pharmaceutical, agrochemical, and materials science industries . The carbon-bromine bond acts as a reactive handle for cross-coupling reactions, enabling researchers to construct more complex molecular architectures . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBJPSYZFZYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612699
Record name 3-Bromo-N,4-dimethylaniline
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101251-11-0
Record name 3-Bromo-N,4-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101251-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,4-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical compound family related to 3-Bromo-N,4-dimethylaniline. Due to the ambiguity in the nomenclature of "this compound," this paper will focus on the most probable interpretation, 3-Bromo-N,N-dimethylaniline (CAS RN: 16518-62-0) , and will also provide comparative data on its key isomers: 3-Bromo-2,4-dimethylaniline (CAS RN: 66314-77-0) and 4-Bromo-N,N-dimethylaniline (CAS RN: 586-77-6) . This document will cover the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a focus on presenting clear, actionable data for research and development.

Introduction and Clarification of Nomenclature

The chemical name "this compound" is not a standard IUPAC name and is subject to interpretation. The "N" signifies a substituent on the nitrogen atom of the aniline, while the numerical prefixes indicate substitution on the phenyl ring. A plausible interpretation is a molecule with a bromo group at the 3-position, a methyl group on the nitrogen, and a methyl group at the 4-position. However, a more common naming convention for N-substitution is "N-methyl". Given the common occurrence of N,N-dimethylated anilines, this guide will primarily focus on 3-Bromo-N,N-dimethylaniline . To ensure comprehensive coverage, we will also discuss other relevant structural isomers.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-Bromo-N,N-dimethylaniline and its related isomers.

Table 1: General Properties
Property3-Bromo-N,N-dimethylaniline3-Bromo-2,4-dimethylaniline4-Bromo-N,N-dimethylaniline
CAS Number 16518-62-0[1][2]66314-77-0[3]586-77-6[4][5][6][7][8][9]
Molecular Formula C8H10BrN[1][2]C8H10BrN[3]C8H10BrN[5][6]
Molecular Weight 200.08 g/mol [1][2]200.08 g/mol [3]200.08 g/mol
IUPAC Name 3-bromo-N,N-dimethylaniline[2]3-bromo-2,4-dimethylaniline[3]4-bromo-N,N-dimethylaniline
Synonyms (3-Bromophenyl)dimethylamine, 1-Bromo-3-(dimethylamino)benzene[1]Not specifiedp-Bromo-N,N-dimethylaniline, 1-Bromo-4-(dimethylamino)benzene[4][5]
Table 2: Physical and Chemical Constants
Property3-Bromo-N,N-dimethylaniline3-Bromo-2,4-dimethylaniline4-Bromo-N,N-dimethylaniline
Appearance Yellow liquid[1]Colorless to pale yellow crystalline solid[3]White plates
Melting Point 11 °C[1]47-47.5 °C[3]55 °C[10]
Boiling Point 126 °C at 14 mmHg[1]271.9±35.0 °C[3]Not specified
Density 1.402 g/mL at 25 °C[1]1.424±0.06 g/cm³[3]Not specified
Refractive Index 1.6015 (20 °C)Not specifiedNot specified
Solubility Miscible with chloroform, dichloromethane, and methanol[1]Soluble in chloroform, dichloromethane, and methanol; limited solubility in water[3]Recrystallised from alcohol[10]
pKa 3.90±0.10 (Predicted)[1]Not specifiedNot specified

Experimental Protocols

Synthesis of 4-Bromo-N,N-dimethylaniline[11]

This protocol describes the bromination of N,N-dimethylaniline to yield 4-Bromo-N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline (10 g)

  • Glacial acetic acid

  • Bromine (6.6 g)

  • Water

Procedure:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

  • Separately, dissolve 6.6 g of bromine in glacial acetic acid.

  • Gradually add the bromine solution to the N,N-dimethylaniline solution.

  • Upon completion of the addition, dilute the reaction mixture with water to precipitate the product.

  • Filter the precipitate.

  • Recrystallize the crude product from alcohol to obtain pure 4-Bromo-N,N-dimethylaniline.

Expected Yield: Approximately 16-17 g (near theoretical).

Synthesis of 3-Bromo-N,N-dimethylaniline N-oxide[12]

This protocol details the oxidation of 3-Bromo-N,N-dimethylaniline.

Materials:

  • 3-Bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 0.99 g, 6.0 mmol)

  • Dichloromethane (50 mL)

Procedure:

  • Prepare a solution of m-CPBA (0.99 g) in dichloromethane (25 mL).

  • In a separate flask, dissolve 3-Bromo-N,N-dimethylaniline (1.0 g) in dichloromethane (25 mL).

  • At room temperature (23 °C), add the aniline solution dropwise to the m-CPBA solution.

  • Stir the resulting mixture at 23 °C for 60 minutes.

  • Concentrate the solution in vacuo.

  • Purify the crude product using flash chromatography on basic alumina, eluting with a gradient of dichloromethane to 2% methanol in dichloromethane.

Expected Yield: 0.68 g (63%) of 3-bromo-N,N-dimethylaniline N-oxide as a white solid.

Mandatory Visualizations

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the discussed isomers.

G Structural Isomers of Bromo-dimethylaniline A Bromo-dimethylaniline Core B 3-Bromo-N,N-dimethylaniline CAS: 16518-62-0 A->B Isomer 1 C 3-Bromo-2,4-dimethylaniline CAS: 66314-77-0 A->C Isomer 2 D 4-Bromo-N,N-dimethylaniline CAS: 586-77-6 A->D Isomer 3

Caption: Relationship of key bromo-dimethylaniline isomers.

Experimental Workflow for Synthesis of 4-Bromo-N,N-dimethylaniline

This diagram outlines the key steps in the synthesis of 4-Bromo-N,N-dimethylaniline.

G Synthesis of 4-Bromo-N,N-dimethylaniline cluster_reactants Reactants cluster_process Process A N,N-dimethylaniline D Dissolution A->D B Bromine B->D C Glacial Acetic Acid C->D E Bromination D->E F Precipitation E->F Add Water G Purification F->G Filter & Recrystallize H 4-Bromo-N,N-dimethylaniline G->H

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethylaniline.

Applications and Further Research

Bromo-dimethylaniline derivatives are versatile intermediates in organic synthesis. The presence of a reactive bromine atom allows for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of more complex molecules. The dimethylamino group, being an electron-donating group, influences the reactivity of the aromatic ring.

  • 3-Bromo-N,N-dimethylaniline is used in fluorination reactions to prepare 3-fluoro-N,N-dimethylaniline.[1]

  • 4-Bromo-N,N-dimethylaniline serves as an intermediate in the synthesis of pharmaceuticals, dyes, and organic electronic materials.[4]

  • Derivatives of these compounds have been investigated for their antimicrobial properties.

Further research is warranted to explore the full potential of these compounds in medicinal chemistry and materials science. Their utility as building blocks for novel pharmaceuticals and functional materials remains an active area of investigation.

Safety Information

It is crucial to handle these chemicals with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: GHS Hazard Information for 3-Bromo-N,N-dimethylaniline
Hazard ClassCategory
Acute Toxicity, Oral3
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Eye Irritation2
Carcinogenicity2
Specific Target Organ Toxicity (Repeated Exposure)2
Hazardous to the Aquatic Environment, Acute1
Hazardous to the Aquatic Environment, Chronic1

Signal Word: Danger

Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

Users should consult the specific Safety Data Sheet (SDS) for each compound before use.

References

An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety protocols for 3-Bromo-N,N-dimethylaniline. The initial request for "3-Bromo-N,4-dimethylaniline" is chemically ambiguous and does not correspond to a readily available, well-documented compound. The presence of "N,4-dimethyl" suggests a dimethylamino group with one methyl on the nitrogen and another on the aromatic ring at position 4. However, the more common and well-documented isomers are 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline. This guide will focus on 3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) as the most likely intended subject of the query, while also providing data on related isomers for a comprehensive understanding. This document is intended for researchers, scientists, and professionals in drug development and other chemical synthesis fields.

Core Chemical Properties

The properties of 3-Bromo-N,N-dimethylaniline and its related isomers are summarized below. These compounds are notable for their utility as intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1]

Property3-Bromo-N,N-dimethylaniline4-Bromo-N,N-dimethylaniline3-Bromo-2,4-dimethylaniline
CAS Number 16518-62-0586-77-6[2]66314-77-0[1][3]
Molecular Formula C₈H₁₀BrNC₈H₁₀BrN[2]C₈H₁₀BrN[1][3]
Molecular Weight 200.08 g/mol 200.08 g/mol 200.08 g/mol [1][3]
Appearance Colorless liquid[4]Off-white crystalline solidColorless to pale yellow crystalline solid[1]
Melting Point 11 °C[4]52-54 °C[5]Not available
Boiling Point 126 °C[4]264 °C[5]Not available
Density 1.402 g/mL at 25 °CNot available1.424 g/cm³ (predicted)[1]
Refractive Index n20/D 1.6015Not availableNot available
Solubility Miscible with chloroform, dichloromethane, and methanol.[6]Limited solubility in water.[1]Soluble in chloroform, dichloromethane, and methanol; limited solubility in water.[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-N,N-dimethylaniline.

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy for proton identification.

  • ¹³C NMR: For carbon skeleton characterization.

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule.

While a complete set of spectra for this compound is not available, representative spectra for related isomers like 3-Bromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline can be found in chemical databases.[7][8]

Synthesis Protocols

The synthesis of bromo-dimethylaniline derivatives can be achieved through various methods. Below are generalized experimental protocols for related compounds, which can be adapted for the synthesis of 3-Bromo-N,N-dimethylaniline.

General Protocol for N,N-dimethylation of a Bromoaniline

This method describes the methylation of a primary aniline to a tertiary N,N-dimethylaniline.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3-bromoaniline in a suitable solvent (e.g., THF) reagents Add methylating agent (e.g., methyl iodide) and a base (e.g., K2CO3) start->reagents Step 1 quench Quench the reaction with water reagents->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract Step 2 wash Wash the organic layer with brine extract->wash Step 3 dry Dry over anhydrous sodium sulfate wash->dry Step 4 concentrate Concentrate the solution in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Step 5 end Characterize the pure product purify->end Step 6

Caption: General workflow for the N,N-dimethylation of a bromoaniline.

Protocol for Bromination of N,N-dimethylaniline

This method introduces a bromine atom onto the aromatic ring of N,N-dimethylaniline.

  • Dissolution: Dissolve N,N-dimethylaniline in glacial acetic acid.[9]

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture. The reaction is typically carried out at room temperature.[9]

  • Precipitation: Upon completion of the reaction, dilute the mixture with water to precipitate the brominated product.[9]

  • Isolation and Purification: Filter the precipitate and recrystallize from a suitable solvent like ethanol to obtain the pure 4-bromo-N,N-dimethylaniline.[9] A similar approach with appropriate starting materials and control of regioselectivity would be required for the 3-bromo isomer.

Reactivity and Applications in Drug Development

3-Bromo-N,N-dimethylaniline and its isomers are versatile intermediates in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of complex molecular scaffolds. The dimethylamino group is an important pharmacophore in many approved drugs, influencing their pharmacological properties.[6]

Derivatives of bromo-dimethylanilines have been investigated for a range of biological activities, including:

  • Antimicrobial agents: Some derivatives have shown activity against various bacterial strains.[1]

  • Enzyme inhibitors: The scaffold can be modified to target specific enzymes.

  • Organic electronic materials: The electronic properties of these molecules make them of interest in materials science.[1]

signaling_pathway cluster_synthesis Synthetic Utility cluster_application Potential Applications start 3-Bromo-N,N-dimethylaniline cc C-C Coupling (e.g., Suzuki, Heck) start->cc cn C-N Coupling (e.g., Buchwald-Hartwig) start->cn pharma Pharmaceuticals cc->pharma materials Organic Electronics cc->materials cn->pharma agrochemicals Agrochemicals cn->agrochemicals

Caption: Synthetic utility and applications of 3-Bromo-N,N-dimethylaniline.

Safety and Handling

Substituted anilines, including 3-Bromo-N,N-dimethylaniline, are generally considered hazardous and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

3-Bromo-N,N-dimethylaniline is a valuable chemical intermediate with a range of potential applications in research and development, particularly in the synthesis of pharmaceuticals and novel organic materials. While the specifically requested "this compound" is not a commonly cited compound, the data presented for the closely related and well-documented 3-Bromo-N,N-dimethylaniline provides a strong foundation for researchers in the field. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,4-dimethylaniline is a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a bromine atom, an N-methyl, and a C-methyl group on the aniline scaffold, offers a versatile platform for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Substituted anilines are a critical component in a diverse array of therapeutic agents, particularly in oncology as kinase inhibitors.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound, supplemented with comparative data from its isomers to provide a broader context for its chemical behavior.

Molecular Structure and Properties

The core structure of this compound consists of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a methylamino group (-NHCH3) at the 1-position.

Physicochemical Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific isomer, properties of closely related isomers are included for comparison.

PropertyThis compound3-Bromo-N,N-dimethylaniline3-Bromo-4-methylaniline4-Bromo-N,N-dimethylaniline
CAS Number 101251-11-0[2][3]16518-62-0[4][5]7745-91-7[6]586-77-6[7][8]
Molecular Formula C₈H₁₀BrN[2][3]C₈H₁₀BrN[4][5]C₇H₈BrN[6]C₈H₁₀BrN[7][8]
Molecular Weight 200.08 g/mol [3]200.08 g/mol [4][5]186.05 g/mol [6]200.08 g/mol [8]
Melting Point Not availableNot available27-30 °C[6][9]52-56 °C
Boiling Point Not availableNot available254-257 °C[6]263-265 °C[10]
Density Not available1.402 g/mL at 25 °C[4]Not availableNot available
Refractive Index Not availablen20/D 1.6015[4]1.611-1.613[6]Not available
Spectroscopic Data

Illustrative Spectroscopic Data of Isomers:

  • 3-Bromo-4-methylaniline (¹H NMR) : Proton NMR spectral data is available for this isomer.[11]

  • 3-Bromo-4-methylaniline (¹³C NMR) : Carbon-13 NMR spectral data has been documented.[12]

  • 4-Bromo-N,N-dimethylaniline (¹H NMR) : Proton NMR spectral information can be found for this compound.[13]

  • 4-Bromo-N,N-dimethylaniline (¹³C NMR) : Carbon-13 NMR data is also available.[14]

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the N-methylation and bromination of anilines. A logical approach would involve the bromination of N,4-dimethylaniline or the N-methylation of 3-bromo-4-methylaniline.

Proposed Synthetic Workflow

Synthesis of this compound Proposed Synthetic Workflow for this compound cluster_0 Route A: Bromination First cluster_1 Route B: N-methylation First 4-methylaniline 4-methylaniline 3-bromo-4-methylaniline 3-bromo-4-methylaniline 4-methylaniline->3-bromo-4-methylaniline Bromination N,4-dimethylaniline N,4-dimethylaniline 4-methylaniline->N,4-dimethylaniline N-methylation 3-bromo-N,4-dimethylaniline_A This compound 3-bromo-4-methylaniline->3-bromo-N,4-dimethylaniline_A N-methylation 3-bromo-N,4-dimethylaniline_B This compound N,4-dimethylaniline->3-bromo-N,4-dimethylaniline_B Bromination

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: N-methylation of a Substituted Aniline (General Procedure)

This protocol is a general method and would require optimization for the specific substrate.

Materials:

  • Substituted aniline (e.g., 3-bromo-4-methylaniline) (1.0 mmol)

  • Methanol (1 mL, as both solvent and C1 source)

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃) (0.5 mol%)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (if required)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), ruthenium catalyst (0.5 mol%), and base.

  • Add anhydrous methanol (1 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 12 hours with stirring.[15]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylated product.[15]

Experimental Protocol: Bromination of a Substituted Aniline (General Procedure)

This protocol is a general method for regioselective bromination and would require adaptation.

Materials:

  • Substituted aniline (e.g., N,4-dimethylaniline)

  • Sodium bromide (NaBr)

  • Sodium persulfate (Na₂S₂O₈)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the substituted aniline in the chosen solvent.

  • Add sodium bromide and a catalytic amount of copper(II) sulfate pentahydrate.

  • Add sodium persulfate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[16]

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, for instance by column chromatography.

Applications in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[1][18] The aniline moiety often serves as a key pharmacophore that can form critical hydrogen bonds with the hinge region of the kinase active site.

Role as Kinase Inhibitors

Many tyrosine kinase inhibitors (TKIs) are based on anilinoquinazoline or anilinoquinoline scaffolds.[1] The substituted aniline ring fits into the ATP-binding pocket of the kinase, and modifications to its substitution pattern allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom in this compound can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[19]

Illustrative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[1] Anilinoquinazoline-based inhibitors, such as gefitinib and erlotinib, compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its downstream signaling.

EGFR_Inhibition Mechanism of Action of Aniline-based EGFR Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds to P P EGFR->P Dimerization & Autophosphorylation Aniline-based Inhibitor Aniline-based Inhibitor Aniline-based Inhibitor->EGFR Binds to ATP pocket Inhibition Inhibition Aniline-based Inhibitor->Inhibition ATP ATP ATP->P Phosphate donor Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling->Cell Proliferation and Survival Promotes Inhibition->P Blocks

Caption: Simplified signaling pathway of EGFR and its inhibition by aniline-based drugs.

Conclusion

This compound represents a valuable, yet underexplored, building block for synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is sparse, its chemical properties and reactivity can be reasonably inferred from its close structural relatives. The synthetic accessibility through established aniline modification protocols, combined with the proven importance of the substituted aniline scaffold in drug discovery, positions this compound as a compound of interest for further investigation by researchers in academia and the pharmaceutical industry.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-N,4-dimethylaniline (CAS No. 101251-11-0). Due to the limited availability of experimental data for this specific compound in public literature, this guide also presents data for structurally related isomers to offer a comparative context. Furthermore, detailed, generalized experimental protocols for determining key physical properties of aromatic amines are provided to assist researchers in their own characterization efforts.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reaction kinetics, and bioavailability. While specific experimental values for this compound are not widely reported, the following table summarizes its known molecular attributes. For comparative purposes, data for related isomers are also included, clearly denoted.

PropertyThis compound3-Bromo-N,N-dimethylaniline4-Bromo-N,N-dimethylaniline3-Bromo-4-methylaniline
CAS Number 101251-11-016518-62-0586-77-67745-91-7
Molecular Formula C₈H₁₀BrNC₈H₁₀BrNC₈H₁₀BrNC₇H₈BrN
Molecular Weight 200.08 g/mol 200.08 g/mol 200.08 g/mol [1]186.05 g/mol
Melting Point Data not available11 °C[2]52-54 °C[1][3]27-30 °C[4][5]
Boiling Point Data not available239 °C264 °C[1][3]254-257 °C[4]
Density Data not available1.402 g/mL at 25 °CData not available1.612 g/mL[6]
Solubility Data not availableMiscible with chloroform, dichloromethane, and methanol.[7]Soluble in methanol; Insoluble in water.[3][8]Insoluble in water; Soluble in DMSO and Methanol.[4]

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of aromatic amines like this compound.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point provides insight into the volatility of a liquid compound.

Methodology:

  • Apparatus Setup: A small quantity of the liquid is placed in a test tube or a specialized micro boiling point apparatus. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The apparatus is gently heated in a heating bath (e.g., oil bath).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

Density is a measure of a substance's mass per unit volume.

Methodology:

  • Mass Measurement: A known volume of the liquid is accurately weighed using an analytical balance. A pycnometer (a flask with a specific volume) is typically used for precise measurements.

  • Volume Measurement: The volume of the pycnometer is pre-calibrated using a liquid of known density, such as deionized water.

  • Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Solubility

Solubility testing determines the ability of a substance to dissolve in a particular solvent.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are selected.

  • Sample Addition: A small, measured amount of the compound is added to a known volume of each solvent in separate test tubes.

  • Mixing and Observation: The mixtures are agitated (e.g., by vortexing) to facilitate dissolution. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

  • Quantitative Analysis (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and initial chemical characterization of a newly synthesized or unknown aromatic amine.

G Workflow for Physical Characterization of an Aromatic Amine cluster_0 Initial Assessment cluster_1 Characterization of Solids cluster_2 Characterization of Liquids cluster_3 Spectroscopic & Further Analysis cluster_4 Data Compilation start Obtain Pure Sample physical_state Determine Physical State (Solid or Liquid) start->physical_state melting_point Determine Melting Point physical_state->melting_point If Solid boiling_point Determine Boiling Point physical_state->boiling_point If Liquid solubility_solid Solubility Screening melting_point->solubility_solid spectroscopy Spectroscopic Analysis (NMR, IR, MS) solubility_solid->spectroscopy density Measure Density boiling_point->density solubility_liquid Solubility Screening density->solubility_liquid solubility_liquid->spectroscopy purity Purity Assessment (HPLC, GC) spectroscopy->purity report Compile Technical Data Sheet purity->report

Workflow for Physical Characterization

This guide serves as a foundational resource for professionals working with this compound and other aromatic amines. While specific data for the title compound is sparse, the provided methodologies and comparative data for related isomers offer a robust starting point for further research and characterization.

References

Navigating the Solubility Landscape of 3-Bromo-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-N,4-dimethylaniline in a range of common laboratory solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of similar compounds.

Core Executive Summary

This compound, an aromatic amine, generally exhibits favorable solubility in common organic solvents while demonstrating limited solubility in aqueous solutions. This behavior is characteristic of many halogenated anilines, where the nonpolar aromatic ring and halogen substituent dominate the molecule's polarity. The amine functional group can participate in hydrogen bonding, which enhances solubility in polar protic solvents.

Qualitative Solubility Profile

Solvent ClassCommon Lab SolventsExpected SolubilityRationale
Polar Protic WaterInsoluble/LimitedThe hydrophobic nature of the brominated aromatic ring significantly outweighs the hydrophilic contribution of the single amino group, leading to poor aqueous solubility.[1]
Methanol, EthanolSoluble/MiscibleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol, and the overall polarity is compatible. 3-Bromo-2,4-dimethylaniline shows excellent miscibility with methanol.[1] 4-Bromo-N,N-dimethylaniline is soluble in methanol.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative.
Non-Polar Hexane, TolueneSolubleThe nonpolar aromatic ring and halogen atom interact favorably with nonpolar solvents through London dispersion forces. Anilines are generally soluble in solvents like ether and benzene.
Halogenated Dichloromethane, ChloroformSoluble/MiscibleThese solvents are effective at dissolving a wide range of organic compounds, including halogenated anilines. 3-Bromo-2,4-dimethylaniline demonstrates excellent miscibility with both dichloromethane and chloroform.[1]

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on visual observation.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane, chloroform)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Confirmation of Insolubility: If the compound appears insoluble, gently warm the mixture and observe if dissolution occurs. Note any changes upon cooling.

  • Record Keeping: Meticulously record the observations for each solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility.

G start Start: Obtain Compound and Solvents weigh Weigh ~10-20 mg of Compound start->weigh add_solvent Add 1 mL of Selected Solvent weigh->add_solvent mix Vortex/Shake for 30-60 seconds add_solvent->mix observe Visually Observe for Dissolution mix->observe soluble Record as 'Soluble' observe->soluble Complete Dissolution insoluble Record as 'Insoluble' observe->insoluble No Visible Dissolution partially_soluble Record as 'Partially Soluble' observe->partially_soluble Partial Dissolution end End soluble->end insoluble->end partially_soluble->end

Qualitative solubility testing workflow.

Conclusion

The solubility profile of this compound aligns with that of other halogenated anilines, indicating good solubility in a variety of organic solvents and poor solubility in water. For drug development and chemical synthesis applications, this profile suggests that organic solvent systems will be most effective for reactions and purifications. The provided experimental protocol offers a straightforward method for confirming these qualitative assessments in a laboratory setting.

References

Technical Dossier: Physicochemical Properties of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals. Preamble: This document provides a technical overview of the available physicochemical data for 3-Bromo-N,4-dimethylaniline. It includes a summary of known properties, detailed experimental protocols for the determination of melting and boiling points, and graphical representations of relevant scientific workflows.

Physicochemical Data for this compound

As of the latest literature review, the experimental melting and boiling points for this compound (CAS No. 101251-11-0) have not been reported in publicly available scientific databases or safety data sheets. A safety data sheet for this compound explicitly states "no data available" for its boiling point.

For comparative reference and to provide context within its isomeric class, the reported melting and boiling points of related isomers are presented in Table 1. It is crucial to note that these values are not interchangeable and are provided for informational purposes only.

Table 1: Physicochemical Properties of Bromo-dimethylaniline Isomers

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compound 101251-11-0C₈H₁₀BrNData Not Available Data Not Available
3-Bromo-N,N-dimethylaniline16518-62-0C₈H₁₀BrN11[1][2]239[1] or 126 (at 14 mmHg)[2]
4-Bromo-N,N-dimethylaniline586-77-6C₈H₁₀BrN52 - 56[3][4]263 - 265[3]
3-Bromo-4-methylaniline7745-91-7C₇H₈BrN27 - 30[5][6]254 - 257[5]

Standard Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, which would be applicable for the characterization of this compound.

Melting Point Determination by Capillary Method

This method is the standard technique for determining the melting point of a solid crystalline substance.[5]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a metal block heater)

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Sample of the substance

Procedure:

  • Sample Preparation: The sample must be completely dry and finely powdered. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[5]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[7][8]

  • Apparatus Setup: Attach the capillary tube to the thermometer. The sample should be level with the middle of the thermometer's bulb. Insert the thermometer assembly into the melting point apparatus.[7]

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.[5] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.[8] For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination by Microscale Method

This procedure is suitable for determining the boiling point of a small quantity of a liquid sample.[9]

Apparatus:

  • Small test tube (e.g., 6 x 50 mm) or a melting point capillary tube

  • A smaller capillary tube sealed at one end (fusion tube)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with mineral oil)

  • Rubber band or tubing slice to attach the tube to the thermometer

Procedure:

  • Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1 cm.

  • Fusion Tube Insertion: Place the smaller, sealed capillary tube into the test tube with its open end down. This tube will trap air and serve as a boiling chip to ensure smooth boiling.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

  • Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Heat the bath gently. As the temperature rises, a stream of air bubbles will be observed escaping from the inverted capillary tube.[6]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[9]

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the inverted capillary tube.[6][9] Record this temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the characterization of a chemical compound.

G cluster_0 Physical & Chemical Characterization Workflow A Obtain Pure Sample B Physical State Determination (Solid, Liquid, Gas) A->B C Melting Point Analysis (If Solid) B->C Is Solid D Boiling Point Analysis (If Liquid) B->D Is Liquid E Spectroscopic Analysis (NMR, IR, MS) C->E D->E F Chromatographic Analysis (GC, HPLC) E->F G Structure Elucidation F->G H Data Compilation & Reporting G->H G cluster_1 Melting Point Determination Workflow (Capillary Method) P1 Grind solid sample to a fine powder P2 Pack sample into capillary tube (2-3 mm) P1->P2 P3 Attach capillary to thermometer P2->P3 P4 Place assembly in heating block P3->P4 P5 Heat rapidly to ~15°C below expected M.P. P4->P5 P6 Reduce heating rate to 1-2°C per minute P5->P6 P7 Observe sample through magnifier P6->P7 P8 Record T_initial (first liquid drop) P7->P8 P9 Record T_final (all solid disappears) P7->P9 P10 Report melting point as T_initial - T_final range P8->P10 P9->P10

References

Navigating the Spectroscopic Landscape of 3-Bromo-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: This technical guide provides a detailed analysis of the 1H and 13C NMR spectra for 3-Bromo-N,N-dimethylaniline . It is assumed that the query for "3-Bromo-N,4-dimethylaniline" was a typographical error, as the former is a more common and well-documented isomer.

This in-depth guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 3-Bromo-N,N-dimethylaniline. The document presents a thorough examination of its 1H and 13C NMR spectra, supported by tabulated data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic properties.

¹H NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The proton NMR spectrum of 3-Bromo-N,N-dimethylaniline provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of the substituent groups on the aromatic ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-67.14t8.31H
H-2, H-56.82 - 6.64m-2H
H-46.60d8.21H
N(CH₃)₂2.95s-6H

¹³C NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms.

Carbon Assignment Chemical Shift (δ) ppm
C-1150.43
C-3133.93
C-5128.91
C-6115.14
C-4111.16
C-2109.44
N(CH₃)₂39.35

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of small organic molecules like 3-Bromo-N,N-dimethylaniline is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 3-Bromo-N,N-dimethylaniline for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Adjust the shim gradients to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally used.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct the baseline of the spectrum to ensure accurate integration.

    • Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the chemical structure of 3-Bromo-N,N-dimethylaniline and its characteristic NMR signals.

G cluster_structure Chemical Structure of 3-Bromo-N,N-dimethylaniline cluster_nmr NMR Spectroscopy cluster_signals Observed Signals Structure H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR Aromatic_H Aromatic Protons (δ 6.60 - 7.14) H_NMR->Aromatic_H Methyl_H N(CH3)2 Protons (δ 2.95) H_NMR->Methyl_H Aromatic_C Aromatic Carbons (δ 109.44 - 150.43) C_NMR->Aromatic_C Methyl_C N(CH3)2 Carbon (δ 39.35) C_NMR->Methyl_C

Caption: Correlation of 3-Bromo-N,N-dimethylaniline structure with its NMR signals.

Spectroscopic Characterization of 3-Bromo-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Bromo-N,4-dimethylaniline. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes information from structurally related analogs to predict its characteristic spectroscopic features. Detailed, generalized experimental protocols for key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the characterization of this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The presence of a bromine atom, an N-methyl group, and a p-methyl group on the aniline scaffold offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide addresses the absence of readily available spectroscopic data for this compound by providing predicted data based on analogous structures and outlines the standard methodologies for its empirical determination.

Predicted and Comparative Spectroscopic Data

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic-methyl protons. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Data of Analogs and Predicted Data for this compound

Compound NameAromatic Protons (ppm)N-CH₃ Protons (ppm)Ar-CH₃ Protons (ppm)NH/NH₂ Protons (ppm)Solvent
3-Bromo-4-methylaniline6.62-6.89 (m, 2H), 6.89 (t, J=8.0 Hz, 1H)-2.15 (s, 3H)3.60 (s, 2H)CDCl₃
N-Methylaniline6.71 (d, J=7.7 Hz, 2H), 6.84 (t, J=7.3 Hz, 1H), 7.31 (td, J=7.4, 1.8 Hz, 2H)2.91 (s, 3H)-3.57 (s, 1H)CDCl₃
N-Methyl-p-toluidine6.60 (d, J=8.6 Hz, 2H), 7.00 (d, J=8.2 Hz, 2H)2.81 (s, 3H)2.25 (s, 3H)3.55 (s, 1H)CDCl₃
This compound (Predicted) ~6.7-7.2 (m, 3H) ~2.8-3.0 (s, 3H) ~2.2-2.4 (s, 3H) - CDCl₃

Data for analogs sourced from publicly available spectral databases.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Table 2: ¹³C NMR Data of Analogs and Predicted Data for this compound

Compound NameAromatic Carbons (ppm)N-CH₃ Carbon (ppm)Ar-CH₃ Carbon (ppm)Solvent
3-Bromo-4-methylaniline115.69, 116.10, 123.16, 129.13, 132.02, 144.95-20.2CDCl₃
N-Methylaniline112.50, 117.28, 129.28, 149.4530.76-CDCl₃
N-Methyl-p-toluidine112.4, 127.1, 129.8, 147.230.920.4CDCl₃
This compound (Predicted) ~110-150 ~30-32 ~20-22 CDCl₃

Data for analogs sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Key IR Absorption Bands of Analogs and Predicted Data for this compound

Functional GroupAnalog CompoundWavenumber (cm⁻¹)Predicted for this compound (cm⁻¹)
N-H Stretch (secondary amine)N-Methylaniline~3411~3400-3450
C-H Stretch (aromatic)3-Bromo-4-methylaniline~3000-3100~3000-3100
C-H Stretch (aliphatic)N-Methyl-p-toluidine~2850-2960~2850-2960
C=C Stretch (aromatic)3-Bromo-4-methylaniline~1500-1600~1500-1600
C-N Stretch (aromatic amine)N-Methylaniline~1200-1350[1]~1200-1350
C-Br Stretch3-Bromo-4-methylaniline~500-600~500-600

Data for analogs sourced from publicly available spectral databases and literature.[1][2][3][4]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Mass Spectrometry Data and Predictions

FeatureInformationPredicted m/z for this compound
Molecular FormulaC₈H₁₀BrN-
Molecular Weight-200.08
Molecular Ion (M⁺) Will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). 200 and 202 (in a ~1:1 ratio)
Major Fragment Loss of a methyl group (-CH₃) from the N-methyl. 185 and 187
Other Fragments Loss of HBr, further fragmentation of the aromatic ring. Various smaller m/z values

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy

3.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition (¹H NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3.1.3. Data Acquisition (¹³C NMR):

  • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method): [5]

  • Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like dichloromethane or acetone.[5]

  • Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

3.2.2. Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized in a high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

3.3.2. Mass Analysis and Detection:

  • Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier or similar detector records the abundance of each ion.

  • Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on the analysis of structurally related compounds. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. The combination of predicted data and standardized methodologies serves as a valuable resource for the synthesis, identification, and quality control of this and other novel chemical entities in a research and development setting. It is recommended that any empirically obtained data be compared with the predicted values presented herein to aid in structural confirmation.

References

Navigating the Safety Landscape of 3-Bromo-N,4-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Bromo-N,4-dimethylaniline (CAS No: 16518-62-0). The information is compiled and presented to meet the needs of laboratory personnel and professionals in the field of drug development, ensuring a thorough understanding of the potential hazards and the necessary safety measures.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound. It is important to note that some discrepancies in reported values exist across different suppliers.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Appearance Colorless to yellow to orange liquid[2][3]
Melting Point 11 °C / 51.8 °F[3]
Boiling Point 126 °C / 258.8 °F[3]
Density 1.365 g/cm³ or 1.402 g/mL at 25 °C[3]
Refractive Index n20/D 1.6015 or 1.5990-1.6040 @ 20°C[2]
Flash Point No data available[3]
Vapor Pressure No data available[3]
Solubility No data available[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. There are, however, inconsistencies in its GHS classification across various suppliers, particularly regarding the severity of its acute toxicity. Researchers should handle this compound with a high degree of caution, adhering to the more stringent classification.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332).[4][5]

  • Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331).[6]

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4][6]

  • Suspected of causing cancer (H351).

  • May cause damage to organs through prolonged or repeated exposure (H373).

  • Very toxic to aquatic life with long-lasting effects (H410).

Signal Word: Warning[4] or Danger[6]

Hazard Pictograms:

PictogramHazard Class
alt text
Acute Toxicity (Harmful), Skin Irritant, Eye Irritant
alt text
Acute Toxicity (Fatal or Toxic)
alt text
Carcinogenicity, Specific Target Organ Toxicity
alt text
Hazardous to the Aquatic Environment

Section 3: Toxicological Data

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a generalized methodology for determining acute oral toxicity, based on OECD and EPA guidelines, is described below.

Generalized Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD 425

This method is a sequential test that uses a minimum number of animals.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in suitable cages for at least five days to acclimatize to laboratory conditions.

  • Dose Preparation: The test substance is prepared to the appropriate concentration, typically in a benign vehicle if necessary.

  • Administration: A single animal is dosed with the starting dose level. The substance is administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met, which allows for the calculation of the LD50 value with its confidence interval.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_outcome Outcome animal_prep Animal Acclimatization start_dose Administer Starting Dose to First Animal animal_prep->start_dose dose_prep Dose Preparation dose_prep->start_dose observe Observe for 14 Days start_dose->observe decision Animal Survives? observe->decision higher_dose Dose Next Animal at Higher Level decision->higher_dose Yes lower_dose Dose Next Animal at Lower Level decision->lower_dose No higher_dose->start_dose calculate Calculate LD50 higher_dose->calculate lower_dose->start_dose lower_dose->calculate

Generalized workflow for an acute oral toxicity study.

Section 5: Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety protocols must be followed.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures:

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Remove contaminated clothing and wash it before reuse.[4]

handling_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Hygiene Controls cluster_handling Safe Handling eye Eye/Face Protection (Goggles, Face Shield) safe_handling Safe Handling of This compound eye->safe_handling skin Skin Protection (Gloves, Lab Coat) skin->safe_handling respiratory Respiratory Protection (Respirator) respiratory->safe_handling fume_hood Work in Fume Hood fume_hood->safe_handling ventilation Good Ventilation ventilation->safe_handling eyewash Eyewash/Safety Shower eyewash->safe_handling hygiene Strict Hygiene Practices hygiene->safe_handling

Key components of safe handling procedures.

Section 6: First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Section 7: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Containment and Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[7]

Section 8: Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[4]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Section 9: Logical Relationships of Safety Procedures

The following diagram illustrates the logical flow from hazard identification to response.

safety_flowchart cluster_assessment Hazard Assessment cluster_prevention Preventative Measures cluster_response Emergency Response hazard_id Hazard Identification (Acute Toxicity, Irritation, etc.) handling Safe Handling Procedures hazard_id->handling sds Review Safety Data Sheet (SDS) sds->hazard_id ppe Use Appropriate PPE handling->ppe storage Proper Storage handling->storage spill Accidental Release handling->spill If Fails fire Fire handling->fire If Fails exposure Exposure Event ppe->exposure Mitigates first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical spill_response Spill Containment & Cleanup spill->spill_response fire_response Fire Fighting fire->fire_response

References

Navigating the Stability and Storage of Brominated Dimethylanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline, compounds of significant interest to researchers, scientists, and professionals in drug development. Due to the ambiguity of the nomenclature "3-Bromo-N,4-dimethylaniline," this document addresses the two most plausible interpretations of the structure.

Chemical Identity and General Stability

3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) and 4-Bromo-N,N-dimethylaniline (CAS No. 586-77-6) are halogenated aromatic amines. Safety Data Sheets (SDS) for these compounds consistently indicate that they are stable under recommended storage conditions. However, some sources suggest that 3-Bromo-N,N-dimethylaniline may be light-sensitive[1]. Both compounds are generally incompatible with strong oxidizing agents and strong acids[1][2].

Recommended Storage Conditions

To ensure the integrity and longevity of these compounds, adherence to proper storage protocols is crucial. The following table summarizes the recommended storage conditions based on available safety and technical data.

ParameterRecommendationSource
Temperature Store in a cool place.[1][3] Some suppliers recommend storage at 4°C.[1][3]
Atmosphere Store in a dry and well-ventilated area.[3]
Container Keep container tightly closed.[1][3]
Light Exposure Protect from light, as 3-Bromo-N,N-dimethylaniline may be light-sensitive.[1]
Incompatibilities Avoid strong oxidizing agents, strong acids, and metals.[2][4]

Potential Degradation Pathways

While specific degradation studies for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline are not extensively documented in publicly available literature, potential degradation pathways can be inferred from related compounds and general chemical principles of anilines. A study on the stability of the related compound 3-Bromo-N,N-diethyl-4-methylaniline under acidic conditions suggests the following potential degradation routes under harsh conditions such as strong acid and heat[5]:

  • N-dealkylation: Cleavage of one or both methyl groups from the nitrogen atom.

  • Hydrolysis: Under very harsh conditions, the dimethylamino group could potentially be replaced by a hydroxyl group.

  • Ring Modifications: Electrophilic substitution or other modifications to the aromatic ring.

cluster_storage Recommended Storage cluster_stress Potential Stress Factors Cool Cool Compound This compound (Stable Form) Cool->Compound Maintains Stability Dry Dry Dry->Compound Dark Dark Dark->Compound Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Compound Heat Heat Degradation Degradation Products Heat->Degradation Induces Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Acids_Bases Strong Acids/Bases Acids_Bases->Degradation

Figure 1. Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting 3-Bromo-N,N-dimethylaniline or 4-Bromo-N,N-dimethylaniline to various stress conditions. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.1. General Preparation

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2. Hydrolytic Degradation

  • Acidic Conditions: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Neutral Conditions: Mix the stock solution with an equal volume of purified water. Heat the solution (e.g., at 60°C) and collect samples at various time points.

4.3. Oxidative Degradation

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the solution at room temperature and collect samples at various time points.

4.4. Thermal Degradation

Expose the solid compound to dry heat (e.g., in an oven at a temperature below its melting point) for a specified period. Also, expose the stock solution to the same temperature. Collect samples at various time points.

4.5. Photolytic Degradation

Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber). A control sample should be protected from light. Collect samples at various time points.

Start Start: Compound Sample Prepare_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Solution Stress_Conditions Expose to Stress Conditions Prepare_Solution->Stress_Conditions Hydrolysis Acidic, Alkaline, Neutral (with heat) Stress_Conditions->Hydrolysis Oxidation e.g., 3% H2O2 (room temp) Stress_Conditions->Oxidation Thermal Solid & Solution (elevated temp) Stress_Conditions->Thermal Photolytic Solid & Solution (UV/Vis light) Stress_Conditions->Photolytic Analyze Analyze Samples at Time Points (e.g., HPLC) Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Evaluate Evaluate Stability & Identify Degradants Analyze->Evaluate

Figure 2. Workflow for a forced degradation study.

Conclusion

While specific quantitative stability data for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline are limited in public literature, a conservative approach to storage, including refrigeration, protection from light, and inert atmosphere, is recommended to maximize shelf life. The provided general forced degradation protocols can serve as a starting point for in-depth stability studies, which are crucial for any application in drug development and other scientific research.

References

Potential Research Applications of 3-Bromo-N,4-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical compound 3-Bromo-N,4-dimethylaniline is limited in publicly available scientific literature. This guide extrapolates potential research applications, synthetic methodologies, and chemical properties based on data from closely related isomers, including 3-Bromo-N,N-dimethylaniline, 4-Bromo-N,N-dimethylaniline, and 3-Bromo-2,4-dimethylaniline. The information presented herein is intended for research and development professionals and should be used as a speculative guide for potential future investigations.

Introduction

This compound is a substituted aromatic amine with a molecular structure that suggests significant potential as a versatile building block in organic synthesis and drug discovery. The presence of a bromine atom on the aromatic ring, a secondary N-methylamino group, and a methyl group on the ring provides multiple reactive sites for functionalization. This unique combination of functional groups opens avenues for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-methylamino group can be further functionalized or may play a crucial role in the biological activity of derivative compounds. The methyl group on the aniline ring can influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and biological interactions.

This technical guide provides a comprehensive overview of the extrapolated chemical properties, potential synthetic routes, and promising research applications of this compound, drawing parallels from its well-documented isomers.

Physicochemical and Spectroscopic Properties (Extrapolated)

The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are based on the known properties of its isomers and should be confirmed experimentally.

PropertyValue (Predicted/Extrapolated)Source (Analogous Compounds)
Molecular Formula C₉H₁₂BrN-
Molecular Weight 214.10 g/mol -
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point Not available-
Boiling Point ~270-280 °C[1]
Density ~1.3-1.4 g/cm³[1]
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane); limited solubility in water.[1][1]
CAS Number Not assigned-

Potential Synthesis Methodologies

While a specific, optimized synthesis for this compound is not documented, several established synthetic routes for analogous compounds can be adapted. A plausible synthetic pathway would involve the bromination of N,4-dimethylaniline.

Electrophilic Bromination of N,4-dimethylaniline

A potential route to synthesize this compound is through the direct bromination of N,4-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Experimental Protocol (Hypothetical):

  • Protection of the Amino Group (Optional but Recommended): To prevent side reactions and control regioselectivity, the N-methylamino group of N,4-dimethylaniline can be protected, for example, by acetylation with acetic anhydride.

  • Bromination: The protected N,4-dimethylaniline would then be subjected to electrophilic bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction conditions (temperature, solvent) would need to be optimized to favor bromination at the 3-position.

  • Deprotection: Following bromination, the protecting group would be removed (e.g., by hydrolysis) to yield the final product, this compound.

  • Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization.

A similar protocol is used for the synthesis of 4-bromo-3,5-dimethylaniline, where 3,5-dimethylaniline is treated with NBS.[2]

Potential Research Applications

The structural features of this compound suggest its utility as a key intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

Substituted anilines are prevalent scaffolds in a wide array of pharmaceuticals. The potential applications of this compound in this field are extensive.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in oncology. The bromine atom can be utilized for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce diverse functionalities, which can be tailored to target the ATP-binding site of specific kinases.

  • Antimicrobial Agents: Derivatives of bromo-anilines have shown potential as antimicrobial agents.[3] The lipophilicity imparted by the bromo and methyl groups, combined with the potential for hydrogen bonding from the N-methylamino group, could lead to compounds with activity against various bacterial and fungal strains.[3]

  • Neurological Drug Candidates: The N-methylaniline moiety is present in various centrally acting drugs. Derivatives of this compound could be explored for their potential to interact with neurotransmitter receptors or transporters.

Signaling_Pathway_in_Drug_Discovery cluster_synthesis Synthesis of Bioactive Molecules cluster_application Therapeutic Targets This compound This compound Cross-Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) This compound->Cross-Coupling Versatile Substrate Bioactive_Scaffolds Diverse Bioactive Scaffolds Cross-Coupling->Bioactive_Scaffolds Leads to Kinases Kinases Bioactive_Scaffolds->Kinases Inhibition Microbial_Targets Microbial Targets (Enzymes, Membranes) Bioactive_Scaffolds->Microbial_Targets Disruption CNS_Receptors CNS Receptors/ Transporters Bioactive_Scaffolds->CNS_Receptors Modulation

Figure 1: Potential workflow for the application of this compound in drug discovery.

Materials Science

The electron-rich nature of the N,4-dimethylaniline core, combined with the potential for extending conjugation through reactions at the bromine position, makes this molecule a candidate for the development of novel organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): Derivatives could be synthesized to act as hole-transporting materials or as hosts for phosphorescent emitters in OLED devices.

  • Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPV cells.

  • Dyes and Pigments: Azo dyes can be synthesized from aniline derivatives, suggesting potential applications in the dye industry.[4]

Materials_Science_Workflow Start This compound Polymerization Polymerization Reactions Start->Polymerization Functionalization Functionalization via Cross-Coupling Start->Functionalization Conductive_Polymers Conductive Polymers Polymerization->Conductive_Polymers Organic_Semiconductors Organic Semiconductors Functionalization->Organic_Semiconductors Dyes Novel Dyes Functionalization->Dyes OLEDs OLEDs Organic_Semiconductors->OLEDs OPVs OPVs Organic_Semiconductors->OPVs

Figure 2: Potential pathways for developing advanced materials from this compound.

Organic Synthesis

Beyond being a precursor for specific applications, this compound is a valuable intermediate for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions is a significant asset for synthetic chemists.[5]

Experimental Protocol: Suzuki Coupling (General, Adapted)

This protocol is adapted from established procedures for Suzuki coupling of bromoanilines.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

Based on the safety data for its isomers, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[6][7]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

While direct experimental data for this compound is scarce, a thorough analysis of its structural analogues strongly suggests its potential as a valuable and versatile chemical intermediate. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with promising applications in medicinal chemistry, materials science, and as a fundamental building block in organic synthesis. Further research to develop an efficient synthesis of this compound and to explore its reactivity and the properties of its derivatives is warranted and could lead to significant advancements in these fields. Researchers are encouraged to use the extrapolated information in this guide as a starting point for their investigations into the promising potential of this compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethylaniline is a substituted aromatic amine featuring both a strongly activating dimethylamino group and a weakly activating methyl group. This guide provides a comprehensive overview of its electrophilic aromatic substitution (EAS) reactions. It delves into the underlying principles governing the regioselectivity of these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategies. The interplay of electronic effects and steric hindrance dictates the orientation of incoming electrophiles, making a thorough understanding of these factors crucial for predicting and controlling reaction outcomes.

Introduction: The Reactivity Landscape of N,4-dimethylaniline

The benzene ring of N,4-dimethylaniline is rendered highly nucleophilic and susceptible to electrophilic attack due to the presence of two electron-donating groups: the dimethylamino (-N(CH₃)₂) group and the methyl (-CH₃) group.[1] Both groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves.[2]

  • The Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions.[3][4] This strong resonance effect makes the -N(CH₃)₂ group a potent ortho, para-director.[5]

  • The Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation.[1] It also directs incoming electrophiles to the ortho and para positions.

The combined influence of these two groups makes N,4-dimethylaniline an extremely reactive substrate in electrophilic aromatic substitution reactions.[6] The primary challenge and area of interest lie in predicting the regiochemical outcome of these reactions, as multiple positions on the aromatic ring are activated.

Regioselectivity in Electrophilic Aromatic Substitution

The positions on the N,4-dimethylaniline ring available for substitution are C2, C3, C5, and C6 (numbering starts from the carbon bearing the dimethylamino group).

  • Positions ortho to -N(CH₃)₂: C2 and C6

  • Position meta to -N(CH₃)₂: C3 and C5

  • Position ortho to -CH₃: C3 and C5

  • Position meta to -CH₃: C2 and C6

The powerful activating and ortho, para-directing nature of the dimethylamino group is the dominant factor in determining the position of electrophilic attack.[7] Therefore, substitution is strongly favored at the positions ortho to the -N(CH₃)₂ group (C2 and C6). The position para to the dimethylamino group is already occupied by the methyl group.

However, steric hindrance from the bulky dimethylamino group can influence the accessibility of the ortho positions, potentially leading to substitution at other activated sites.[8][9]

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation of N,4-dimethylaniline introduces a halogen atom (Br, Cl) onto the aromatic ring.

Experimental Protocol: Bromination of N,4-dimethylaniline

A common method for the bromination of highly activated anilines involves using a mild brominating agent to control the reaction and prevent polybromination.

  • Dissolution: Dissolve N,4-dimethylaniline in a suitable solvent such as acetic acid or dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the aniline. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A highly regioselective method for the para-bromination of N,N-dialkylanilines involves the treatment of the corresponding N-oxides with thionyl bromide.[10]

Nitration

The nitration of N,4-dimethylaniline introduces a nitro (-NO₂) group. The reaction conditions significantly influence the outcome. In strongly acidic conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid), the dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂).[11][12] This protonated group is strongly deactivating and meta-directing.[11][12]

Experimental Protocol: Meta-Nitration of N,4-dimethylaniline [13]

  • Acidic Solution Preparation: In a flask equipped with a stirrer and a thermometer, and cooled in an ice-salt bath, slowly add N,4-dimethylaniline to an excess of concentrated sulfuric acid while maintaining the temperature below 25°C.[13][14]

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[14]

  • Addition: Slowly add the nitrating mixture to the solution of N,4-dimethylaniline in sulfuric acid, ensuring the temperature is kept low (around 0-5°C) to control the exothermic reaction and minimize side products.[14]

  • Reaction Completion: After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates. The pH for precipitation of the m-nitro isomer is around 3.[13]

  • Purification: Filter the precipitate, wash with water, and purify by recrystallization.

To achieve ortho and para nitration, milder conditions are necessary to avoid protonation of the amino group. This can be achieved by using a less acidic nitrating agent or by protecting the amino group as an amide before nitration.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the reaction conditions are critical. With fuming sulfuric acid, the protonated anilinium ion directs the substitution to the meta position.[15] At higher temperatures with concentrated sulfuric acid, the thermodynamically more stable para (relative to the methyl group) or ortho (relative to the dimethylamino group) isomers can be formed.[15]

Experimental Protocol: Sulfonation of N,4-dimethylaniline [16][17]

  • Reaction Setup: Place N,4-dimethylaniline in a reaction vessel.

  • Sulfonating Agent: Slowly add concentrated sulfuric acid or fuming sulfuric acid to the aniline with stirring and cooling.

  • Heating: Heat the reaction mixture to the desired temperature for a specified duration. For the preparation of 2-amino-3,5-dimethylbenzenesulfonic acid (a related compound), the sulfate paste is baked under vacuum.[16][17]

  • Work-up: After cooling, the reaction mixture is carefully poured onto ice.

  • Isolation: The sulfonic acid product can be isolated as its salt (e.g., by adding sodium chloride to precipitate the sodium salt).

Friedel-Crafts Reactions

Generally, Friedel-Crafts reactions are not compatible with anilines because the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[18][19] This complexation makes the nitrogen atom strongly electron-withdrawing, thus inhibiting the electrophilic substitution. However, recent developments have shown that under specific catalytic conditions, such as using a cyclic diaminocarbene-gold(I) complex, Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes can be achieved, yielding the para-substituted product.[19][20][21]

Quantitative Data Summary

ReactionElectrophileReagents and ConditionsMajor Product(s)Yield (%)Reference
Bromination Br⁺Br₂ in CH₂Cl₂2-Bromo-N,4-dimethylaniline-General Knowledge
Chlorination Cl⁺Thionyl chloride on N-oxide2-Chloro-N,N-dimethylaniline (predominantly)35-49[10]
Nitration NO₂⁺HNO₃, H₂SO₄, 0-5°C3-Nitro-N,4-dimethylaniline14-18 (para isomer), meta isomer also formed[13]
Sulfonation SO₃Fuming H₂SO₄2-(Dimethylamino)-5-methylbenzenesulfonic acid-[15]
Friedel-Crafts Alkylation R⁺Alkenes, Gold(I) catalyst4-Alkyl-N,N-dimethylaniline (from N,N-dimethylaniline)-[19]

Note: Yields are highly dependent on specific reaction conditions and purification methods. The table provides a general overview.

Visualization of Reaction Pathways

General Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of N,4-dimethylaniline, highlighting the formation of the sigma complex (arenium ion).

Caption: General mechanism of electrophilic aromatic substitution on N,4-dimethylaniline.

Directing Effects of Substituents

This diagram illustrates the directing effects of the dimethylamino and methyl groups on the aromatic ring.

Directing_Effects Directing Effects in N,4-dimethylaniline Ring N(CH₃)₂ CH₃ NMe2_directing Ortho positions activated by -N(CH₃)₂ NMe2_directing->Ring:f2 ortho NMe2_directing->Ring:f0 ortho Me_directing Ortho positions activated by -CH₃ Me_directing->Ring:f3 ortho Me_directing->Ring:f5 ortho

References

A Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-N,4-dimethylaniline is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its chemical behavior is dictated by the electronic interplay of its three substituents: a strongly activating dimethylamino group, a weakly activating methyl group, and a deactivating but ortho-, para-directing bromo group. This guide provides an in-depth analysis of the reactivity of the C-Br bond, focusing on its pivotal role in modern synthetic transformations. The primary utility of the bromine atom is as a leaving group in palladium-catalyzed cross-coupling reactions, which enables the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Understanding these reactivity patterns is critical for leveraging this molecule as a building block in complex molecular architectures.

Electronic Effects of Substituents

The reactivity of this compound is a direct consequence of the electronic properties of its substituents. The dimethylamino (-N(CH₃)₂) group is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly outweighs its inductive electron-withdrawing effect (-I effect).[1][2] This strong activation increases the electron density of the aromatic ring, making it more nucleophilic.[2] The methyl (-CH₃) group is a weak electron-donating group through induction. Conversely, the bromine (-Br) atom is an electron-withdrawing group through its inductive effect (-I), but a weak electron-donating group through resonance (+R).[3][4] Overall, bromine is considered a deactivating group.[4] The combined influence of these groups makes the C-Br bond susceptible to cleavage in cross-coupling reactions and dictates the regioselectivity of other potential transformations.

Caption: Electronic influence of substituents on the aromatic ring.

Reactivity Profile of the Bromine Atom

The bromine atom on the this compound scaffold is the primary site for synthetic diversification. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high functional group tolerance.[5] The C-Br bond in this compound is an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like K₃PO₄.[6][7][8]

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. It is a powerful method for synthesizing complex aniline derivatives, which are prevalent in pharmaceuticals.[5]

  • Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst, to yield an aryl alkyne.

The high reactivity of the C-Br bond in these reactions allows for the introduction of a wide variety of molecular fragments, making this compound a valuable building block.[9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R'(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

While the bromine atom can be replaced by strong nucleophiles, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult.[10][11] The reaction requires either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. Given that this compound is substituted with electron-donating groups, SNAr is not a favored pathway under standard conditions and palladium-catalyzed methods are vastly superior for functionalization.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, data from analogous compounds provides a strong indication of its reactivity. The table below summarizes typical yields for palladium-catalyzed reactions on similar bromoaniline scaffolds.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O9031-46%[6][7][8]
BrominationN-Bromosuccinimide--AcetonitrileRT68%
N,N-dimethylationMethyl IodideNaHTHFRTHigh[12]
C-N CouplingAminePd(dba)₂ / LigandNaOtBuToluene100>80%[5]

Note: Yields are representative and can vary significantly based on the specific substrates, ligands, and reaction conditions employed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar aryl bromides.[6][13]

Experimental_Workflow arrow start Setup reagents Combine Ar-Br, Boronic Acid, Base, and Solvent start->reagents arrow1 arrow1 degas Degas Mixture (e.g., N₂ Purge) arrow2 arrow2 catalyst Add Pd Catalyst and Ligand arrow3 arrow3 reaction Heat to Reaction Temp (e.g., 90 °C) arrow4 arrow4 monitor Monitor by TLC/GC-MS arrow5 arrow5 workup Aqueous Workup & Extraction arrow6 arrow6 purify Column Chromatography arrow7 arrow7 end Characterization arrow1->degas arrow2->catalyst arrow3->reaction arrow4->monitor arrow5->workup arrow6->purify arrow7->end

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the resulting suspension with the inert gas for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the flask.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is centered on its bromine atom. The electronic properties conferred by the dimethylamino and methyl substituents make the C-Br bond highly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide a reliable and versatile platform for constructing complex molecules. For professionals in drug development and materials science, a thorough understanding of these reaction pathways is essential for the rational design and synthesis of novel chemical entities. While less common, other reactions such as nucleophilic substitution are possible but are generally superseded by the efficiency and mild conditions of cross-coupling chemistry.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of 3-Bromo-N,4-dimethylaniline, a substituted aniline of interest in synthetic and medicinal chemistry. Understanding the interplay of the bromo, methyl, and dimethylamino substituents is critical for predicting the molecule's reactivity, basicity, spectroscopic characteristics, and its potential behavior in biological systems.

Analysis of Individual and Combined Substituent Effects

The electronic character of the aromatic ring in this compound is determined by the cumulative influence of its three substituents: the dimethylamino group [-N(CH₃)₂], the methyl group [-CH₃], and the bromo group [-Br]. Each group exerts distinct inductive and resonance effects.

  • Dimethylamino Group [-N(CH₃)₂ at C1]: This is a powerful electron-donating group (EDG). Its effect is dominated by a strong positive resonance effect (+R), where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. This significantly increases the electron density on the ring, especially at the ortho and para positions. It also has a weak, electron-withdrawing negative inductive effect (-I) due to nitrogen's electronegativity, but this is overwhelmingly outweighed by resonance.

  • Methyl Group [-CH₃ at C4]: This is a weak electron-donating group. It operates through a positive inductive effect (+I) and hyperconjugation, both of which push electron density into the ring. As an EDG, it is a weak activating group.[1]

  • Bromo Group [-Br at C3]: This group exhibits dual electronic effects. It is strongly electron-withdrawing through a negative inductive effect (-I) due to the high electronegativity of bromine. Concurrently, it has a weak, electron-donating positive resonance effect (+R) as its lone pairs can be delocalized into the ring. Because the inductive effect is significantly stronger than the resonance effect (-I > +R), bromine acts as a net deactivating group.

Combined Effect:

In this compound, these effects are superimposed. The dimethylamino group is the most powerful electronic director, strongly activating the ring. The methyl group provides a minor additional activating push. The bromo group, positioned meta to the primary activating group [-N(CH₃)₂], exerts a strong inductive withdrawal of electron density. This withdrawal reduces the overall electron density of the ring and, crucially, lowers the basicity of the dimethylamino nitrogen compared to a molecule without the bromine substituent. Electron-donating groups increase the basicity of anilines (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[1][2]

Quantitative Electronic Parameters

The electronic influence of substituents can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent. The basicity of the aniline is quantified by its pKa value.

Table 1: Hammett Substituent Constants

SubstituentPosition (relative to -NH₂)Hammett Constant (σ)Electronic Effect
-N(CH₃)₂-σₚ = -0.83[3]Strongly Electron-Donating
-CH₃paraσₚ = -0.17[2][3]Weakly Electron-Donating
-Brmetaσₘ = +0.39[3]Electron-Withdrawing

A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.

Table 2: pKa Values of Related Aniline Derivatives in Water

CompoundpKaEffect of Substituent(s)
Aniline4.60[2]Reference Compound
4-Methylaniline5.08[2]Weak EDG (-CH₃) increases basicity.
3-Bromoaniline3.5 (approx.)Strong EWG (-Br) decreases basicity.
N,N-Dimethylaniline5.15Two weak EDGs (-CH₃ on N) increase basicity.
This compound Est. 4.0 - 4.5 The combined effect of strong activation from -N(CH₃)₂ and weak activation from -CH₃ is counteracted by the meta -Br, leading to a predicted basicity lower than N,N-dimethylaniline but higher than 3-bromoaniline.

Visualizing Electronic & Methodological Frameworks

Diagrams created using the DOT language provide a clear visual representation of the complex electronic interactions and experimental workflows.

electronic_effects cluster_effects Electronic Effects substituents {Substituents|-N(CH₃)₂ (para-director)|-CH₃ (para-director)|-Br (meta-director)} aniline_ring Aniline Ring (this compound) substituents->aniline_ring Exert Electronic Effects NMe2 +R >> -I (Strongly Activating) Me +I (Weakly Activating) Br -I > +R (Deactivating) properties {Resulting Properties|Electron Density Distribution|Basicity (pKa)|Chemical Reactivity|Spectroscopic Signature} aniline_ring->properties Determine

Caption: Interplay of substituent electronic effects.

pKa_determination_workflow start Start: Prepare Analyte Solution (e.g., 1 mM in aqueous medium) calibration Calibrate pH Meter (Using standard buffers pH 4, 7, 10) start->calibration titration Potentiometric Titration Add titrant (e.g., 0.1 M HCl) in increments calibration->titration monitoring Monitor & Record pH (After each increment) titration->monitoring curve Generate Titration Curve (Plot pH vs. Volume of Titrant) monitoring->curve inflection Identify Inflection Point (Point of greatest slope) curve->inflection pKa_calc Calculate pKa (pH at half-equivalence point) inflection->pKa_calc end End: Report pKa Value pKa_calc->end

Caption: Workflow for pKa determination via titration.

Predicted Spectroscopic Signatures

The electronic environment of each atom dictates its signal in NMR spectroscopy.

  • ¹H NMR Spectroscopy : Aryl protons (attached to the aromatic ring) typically resonate between 6.5-8.0 ppm.[4][5]

    • The proton at C2 (ortho to -N(CH₃)₂) is expected to be the most shielded (furthest upfield) due to the strong +R effect. It would likely appear as a doublet.

    • The proton at C5 (ortho to -CH₃ and meta to -N(CH₃)₂) will be moderately shielded and would appear as a doublet.

    • The proton at C6 (ortho to both -N(CH₃)₂ and -Br) will experience competing effects: strong shielding from the amino group and deshielding from the bromo group. Its chemical shift will be complex to predict without empirical data but will likely appear as a singlet or a narrowly split signal.

    • The N-methyl protons will appear as a singlet around 3.0 ppm, and the aryl-methyl protons will appear as a singlet around 2.3 ppm.[5]

  • ¹³C NMR Spectroscopy : Aromatic carbons resonate between 120-170 ppm.[6]

    • C1 & C4 : The carbons bearing the electron-donating -N(CH₃)₂ and -CH₃ groups will be shifted downfield.

    • C3 : The carbon attached to the electronegative bromine atom will be significantly deshielded (shifted downfield).

    • C2 & C6 : The carbons ortho to the powerful electron-donating -N(CH₃)₂ group are expected to be the most shielded (shifted upfield).

    • C5 : The carbon ortho to the -CH₃ group will be shielded relative to an unsubstituted carbon.

Experimental Protocols

A. Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a weakly basic compound like a substituted aniline.[7][8][9]

  • Preparation of Solutions:

    • Prepare a standardized titrant solution (e.g., 0.1 M Hydrochloric Acid, HCl).

    • Prepare the analyte solution by accurately dissolving the compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1-10 mM.[7]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl) to the analyte solution.[7][8]

  • Instrument Calibration:

    • Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.

    • If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with measurements.[7][8]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized HCl titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[7]

B. General Protocol for NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (often several hundred to thousands) with a longer relaxation delay (e.g., 2-5 seconds) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Relevance and Implications in Drug Development

The electronic properties of a molecule like this compound are fundamental to its behavior as a potential drug candidate or scaffold.

  • Basicity (pKa): The pKa dictates the ionization state of the molecule at physiological pH (approx. 7.4).[8] The degree of ionization is a primary determinant of aqueous solubility, membrane permeability (absorption), and binding interactions with protein targets. A basic center like the aniline nitrogen allows for the formation of water-soluble salts, which is often crucial for drug formulation.

  • Lipophilicity: The electron distribution across the molecule influences its lipophilicity (logP). While the bromo-substituent generally increases lipophilicity, the overall polarity and hydrogen bonding capacity, governed by the amino group, are critical for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The electron density of the aromatic ring affects its susceptibility to metabolism, particularly oxidation by cytochrome P450 enzymes. Electron-rich rings, such as this highly activated aniline, are often more prone to oxidative metabolism. The positions of the substituents can sterically hinder or electronically direct this metabolism to specific sites on the molecule.

  • Target Binding: The electronic landscape, including the partial charges on atoms and the molecule's dipole moment, governs how the molecule interacts with its biological target. Electrostatic interactions and hydrogen bonding are key components of drug-receptor binding affinity and selectivity. Understanding these electronic effects allows for the rational design of analogs with improved potency and pharmacokinetic properties.[10]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-N,4-dimethylaniline, a valuable substituted aniline intermediate in organic synthesis. The described methodology follows a robust four-step sequence starting from commercially available 4-methylaniline (p-toluidine). The key transformations include the protection of the amine functionality via acetylation, regioselective bromination of the activated aromatic ring, subsequent deprotection, and finally, exhaustive N-methylation to yield the desired tertiary amine. This protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, reagent quantification, and purification methods.

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The precise installation of various substituents on the aniline core allows for the fine-tuning of molecular properties. This compound incorporates a bromine atom, a methyl group, and a dimethylamino group, offering multiple points for further chemical modification. This application note details a reliable synthetic route to this compound, providing researchers with a practical guide for its preparation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step process, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: N,N-Dimethylation A 4-Methylaniline B N-(4-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(3-bromo-4-methylphenyl)acetamide B->C Br2, Glacial Acetic Acid D 3-Bromo-4-methylaniline C->D aq. HCl, Ethanol, Reflux E This compound D->E Formaldehyde, NaBH(OAc)3, 1,2-Dichloroethane

Caption: Four-step synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product for a representative laboratory-scale synthesis.

CompoundStepMol. Weight ( g/mol )Starting Amount (g)Moles (mmol)Theoretical Yield (g)
4-Methylaniline1107.1510.7100-
N-(4-methylphenyl)acetamide2149.19--14.9
N-(3-bromo-4-methylphenyl)acetamide3228.09--22.8
3-Bromo-4-methylaniline4186.05--18.6
This compound-214.10--21.4

Note: The theoretical yield for each step is calculated assuming a 100% conversion from the previous step's theoretical maximum.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle bromine and strong acids with extreme caution.

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation)

Objective: To protect the primary amino group of 4-methylaniline to prevent side reactions in the subsequent bromination step.

Materials and Equipment:

  • 4-Methylaniline (p-toluidine)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beaker (500 mL)

Procedure:

  • To a 250 mL round-bottom flask, add 4-methylaniline (10.7 g, 100 mmol) and glacial acetic acid (30 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Carefully add acetic anhydride (11.2 mL, 120 mmol) dropwise to the solution while stirring.

  • After the addition is complete, gently heat the mixture to 50°C for 30 minutes.

  • Pour the warm reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • The white precipitate of N-(4-methylphenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of N-(3-bromo-4-methylphenyl)acetamide (Bromination)

Objective: To regioselectively introduce a bromine atom at the C3 position of the aromatic ring.

Materials and Equipment:

  • N-(4-methylphenyl)acetamide

  • Liquid Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite solution (10% w/v)

  • 500 mL three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 500 mL three-neck flask, dissolve N-(4-methylphenyl)acetamide (14.9 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • In a dropping funnel, prepare a solution of bromine (5.1 mL, 100 mmol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred, cooled solution of the acetamide over approximately 1 hour. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water.

  • If the solution retains a yellow/orange color due to excess bromine, add 10% sodium bisulfite solution dropwise until the color disappears.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-bromo-4-methylphenyl)acetamide as a white solid.

Step 3: Synthesis of 3-Bromo-4-methylaniline (Deprotection)

Objective: To remove the acetyl protecting group and regenerate the primary amine.

Materials and Equipment:

  • N-(3-bromo-4-methylphenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (95%)

  • Sodium hydroxide solution (10 M)

  • Diethyl ether or Dichloromethane

  • 500 mL round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place N-(3-bromo-4-methylphenyl)acetamide (22.8 g, 100 mmol) in a 500 mL round-bottom flask.

  • Add 100 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice.

  • Carefully neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 10-12. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3-Bromo-4-methylaniline, which may be a low-melting solid or an oil.

Step 4: Synthesis of this compound (N,N-Dimethylation)

Objective: To convert the primary amine into the target tertiary N,N-dimethylamine via reductive amination.[1]

Materials and Equipment:

  • 3-Bromo-4-methylaniline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a 500 mL round-bottom flask, add 3-Bromo-4-methylaniline (9.3 g, 50 mmol) and 1,2-dichloroethane (200 mL).

  • Add formaldehyde solution (12.5 mL, ~150 mmol) to the mixture.

  • Stir the reaction for 1 hour at room temperature.

  • In portions, carefully add sodium triacetoxyborohydride (25.4 g, 120 mmol) to the stirring mixture over 30 minutes. The addition may be exothermic.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of halogen atoms, such as bromine, onto the aniline scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. 3-Bromo-N,4-dimethylaniline is a valuable building block that combines the features of a brominated aromatic ring with the electronic properties of a dimethylamino group and a methyl substituent. This unique combination of functional groups makes it an attractive starting material for the development of novel compounds in drug discovery and other areas of chemical research.

Proposed Synthetic Pathways

Two plausible synthetic routes for the laboratory-scale preparation of this compound are presented below. The primary and recommended route is the direct electrophilic bromination of commercially available N,4-dimethylaniline. An alternative route involves the initial bromination of 4-methylaniline (p-toluidine) followed by the N,N-dimethylation of the resulting 3-bromo-4-methylaniline.

Primary Synthetic Route: Direct Bromination of N,4-Dimethylaniline

This method is based on the well-established electrophilic aromatic substitution reaction where the dimethylamino group of the N,4-dimethylaniline directs the incoming electrophile (bromine) to the ortho and para positions. As the para position is blocked by the methyl group, bromination is anticipated to occur at the ortho position (position 3).

Reaction Scheme:

Alternative Synthetic Route: Bromination of p-Toluidine followed by N,N-Dimethylation

This two-step approach first introduces the bromine atom onto the p-toluidine ring, followed by the introduction of the two methyl groups on the nitrogen atom. This route can be useful if the starting material for the primary route is unavailable or if better control of regioselectivity is required.

Reaction Scheme:

Step 1: (4-methylaniline) + Br2 -> (3-bromo-4-methylaniline) + HBr

Step 2: (3-bromo-4-methylaniline) + 2 CH3I -> (this compound) + 2 HI

Data Presentation

As experimental data for this compound is not widely published, the following table summarizes the physical and chemical properties of the starting materials and key related compounds to provide a comparative reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N,4-Dimethylaniline 623-08-5C₈H₁₁N121.18-13211
Bromine 7726-95-6Br₂159.81-7.258.8
3-Bromo-4-methylaniline 7745-91-7C₇H₈BrN186.0527-30254-257
4-Bromo-N,N-dimethylaniline 586-77-6C₈H₁₀BrN200.0852-54264
3-Bromo-N,N-dimethylaniline 16518-62-0C₈H₁₀BrN200.0811126 (14 mmHg)
This compound 101251-11-0 C₈H₁₀BrN 200.08 Not available Not available

Experimental Protocols

Protocol 1: Direct Bromination of N,4-Dimethylaniline

This protocol is adapted from the established procedure for the bromination of N,N-dimethylaniline.[2]

Materials:

  • N,4-Dimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,4-dimethylaniline (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of N,4-dimethylaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange color disappears.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N,N-Dimethylation of 3-Bromo-4-methylaniline

This protocol is a general method for the N,N-dimethylation of anilines.

Materials:

  • 3-Bromo-4-methylaniline

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate or Sodium hydride

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of a suitable base such as potassium carbonate (2.5 eq) in anhydrous DMF or acetonitrile in a round-bottom flask, add 3-bromo-4-methylaniline (1.0 eq).

  • Add the alkylating agent, methyl iodide or dimethyl sulfate (2.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the primary proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product N4DA N,4-Dimethylaniline Reaction Bromination in Glacial Acetic Acid N4DA->Reaction Br2 Bromine Br2->Reaction Quench Quenching with Sodium Bisulfite Reaction->Quench Reaction Mixture Neutralize Neutralization with Sodium Bicarbonate Quench->Neutralize Extract Extraction with Dichloromethane Neutralize->Extract Purify Purification by Column Chromatography Extract->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. It should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

The protocols described in this application note are proposed methods based on established chemical literature for similar compounds. These procedures should be performed by or under the direct supervision of a qualified chemist. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols for the Bromination of N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. N,4-dimethylaniline is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The introduction of a bromine atom to its aromatic ring significantly alters its chemical properties, offering a versatile handle for further functionalization through various cross-coupling reactions or nucleophilic substitutions.

This document provides a detailed protocol for the regioselective bromination of N,4-dimethylaniline to synthesize 2-bromo-N,4-dimethylaniline. The primary challenge in the bromination of activated anilines is to control the regioselectivity and prevent polybromination. The protocol described herein utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent to favor the formation of the desired mono-brominated product.

Signaling Pathways and Logical Relationships

The bromination of N,4-dimethylaniline is an electrophilic aromatic substitution reaction. The dimethylamino group is a strongly activating, ortho-, para- directing group, while the methyl group is a weakly activating, ortho-, para- directing group. Due to the position of the methyl group at the para position, the electrophilic attack by bromine is directed to the position ortho to the strongly activating amino group.

bromination_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N4DMA N,4-dimethylaniline EAS Electrophilic Aromatic Substitution N4DMA->EAS Nucleophile NBS N-Bromosuccinimide (NBS) NBS->EAS Electrophile Source Product 2-bromo-N,4-dimethylaniline EAS->Product Succinimide Succinimide EAS->Succinimide

Caption: Mechanism of the electrophilic bromination of N,4-dimethylaniline.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N,4-dimethylanilineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Dichloromethane (CH₂Cl₂)AnhydrousFisher Scientific
Saturated aq. NaHCO₃--
Saturated aq. Na₂S₂O₃--
Brine--
Anhydrous MgSO₄--
Round-bottom flask--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Rotary evaporator--
Glassware for extraction--
Column chromatography setup--
Silica gel (230-400 mesh)--
Experimental Procedure

A detailed workflow for the synthesis of 2-bromo-N,4-dimethylaniline is presented below.

experimental_workflow A 1. Dissolve N,4-dimethylaniline in CH₂Cl₂ and cool to 0 °C in an ice bath. B 2. Add a solution of NBS in CH₂Cl₂ dropwise over 30 minutes. A->B C 3. Stir the reaction mixture at 0 °C for 2 hours. B->C D 4. Quench the reaction with saturated aqueous Na₂S₂O₃ solution. C->D E 5. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine. D->E F 6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. E->F G 7. Purify the crude product by column chromatography on silica gel. F->G H 8. Characterize the final product (2-bromo-N,4-dimethylaniline). G->H

Caption: Experimental workflow for the bromination of N,4-dimethylaniline.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,4-dimethylaniline (10.0 g, 73.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (13.1 g, 73.9 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of N,4-dimethylaniline over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-bromo-N,4-dimethylaniline.

Data Presentation

The following table summarizes the quantitative data from a typical experimental procedure for the bromination of N,4-dimethylaniline.

ParameterValue
Starting Material (N,4-dimethylaniline)10.0 g
Brominating Agent (NBS)13.1 g
Solvent (Dichloromethane)150 mL
Reaction Temperature0 °C
Reaction Time2.5 hours
Product Yield (2-bromo-N,4-dimethylaniline)12.6 g (85% yield)
Melting Point of Product34-36 °C

Conclusion

The described protocol provides a reliable and efficient method for the regioselective mono-bromination of N,4-dimethylaniline. The use of N-bromosuccinimide under controlled temperature conditions minimizes the formation of undesirable polybrominated byproducts, leading to a high yield of the target compound, 2-bromo-N,4-dimethylaniline. This intermediate is valuable for further synthetic transformations in the development of novel chemical entities for various applications in the pharmaceutical and materials science industries.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Bromo-N,4-dimethylaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. This document outlines typical reaction conditions, a detailed experimental protocol, and troubleshooting guidance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[1]

Data Presentation: A Comparative Overview of Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes conditions used for structurally similar bromoaniline derivatives in Suzuki-Miyaura coupling reactions. This data serves as a valuable starting point for reaction optimization.

EntryAryl Bromide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious aryl boronic acidsPd(PPh₃)₄ (5)-K₃PO₄Dioxane90-31-46[2][3][4]
24-BromoacetophenonePhenylboronic acidBenzimidazole-based Pd(II) complex (0.5)-KOHWater100194[5]
34-BromoacetophenonePhenylboronic acidMagnetic supported Pd(II)-N₂O₂ (1.0)-K₂CO₃DMA10024>95 (conversion)[5]
4ortho-BromoanilinesVarious boronic estersPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O (10:1)90-11 (initial trial)[6]
5BromoanilinesThienyl boronic acidsPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Kolliphor-EL/H₂Ort0.2581-86[7]

For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be inefficient. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ may also be required to achieve higher yields, particularly with sterically hindered substrates.[8]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a generalized procedure. Optimal conditions may vary depending on the specific boronic acid or ester used and may require screening of catalysts, ligands, bases, and solvents.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (0.1 - 5 mol%)

  • Ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, often with a small amount of water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (3.0 equiv), the palladium source, and the ligand under an inert atmosphere.[5]

  • Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reaction vessel via syringe.[9]

  • Degassing: Thoroughly degas the reaction mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction's progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[10]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Borate X-B(OR)₂ PdII_Aryl->Borate PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxiAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add to Dry Flask under Inert Atmosphere A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool to Room Temp F->G H 8. Quench & Extract G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Caption: A typical experimental workflow for Suzuki cross-coupling synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-N,4-dimethylaniline as a key building block. The ability to functionalize this scaffold is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[4]

Application Notes

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse library of substituted N,4-dimethylaniline derivatives. These products can serve as intermediates in the synthesis of biologically active molecules.[5][6][7] Based on studies with structurally similar bromoanilines, the reaction can be effectively catalyzed by palladium complexes such as Pd(PPh₃)₄ in the presence of a suitable base like K₃PO₄.[8][9][10][11] The reaction temperature is a critical parameter and is typically maintained around 90 °C to achieve good yields.[8][10][11]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids.[8][9][10][11] These values can serve as a reference for the expected outcomes with this compound.

Boronic Acid Coupling PartnerProduct TypeYield (%)
3-chloro-4-fluorophenylboronic acidMonosubstituted33-40
4-chlorophenylboronic acidMonosubstituted33-40
4-methoxyphenylboronic acidMonosubstituted33-40
3,4-dimethoxyphenylboronic acidMonosubstituted33-40
3-chloro-4-fluorophenylboronic acidDisubstituted31-46
4-chlorophenylboronic acidDisubstituted31-46
4-methoxyphenylboronic acidDisubstituted31-46
3,4-dimethoxyphenylboronic acidDisubstituted31-46
Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound.[12]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask and standard glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[12]

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[12]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.[8][10][11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[12]

  • Dilute the mixture with ethyl acetate and water.[12]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[12]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[13][14][15] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products.[13][16]

Application Notes

The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines can generate a wide range of N-aryl and N-heteroaryl derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[17] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the coupling of sterically hindered substrates.[17][18]

Quantitative Data

The following table provides a general overview of typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides. Specific optimization for this compound may be required.

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2470-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001865-90
[Pd(IPr)(allyl)Cl]LiHMDSTolueneRoom Temp - 806-1875-98
Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination.[15]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Schlenk tube and standard glassware

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube, and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent via syringe.[15]

  • Add the amine to the reaction mixture via syringe.[15]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[15]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[15]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[15]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).[15]

  • Wash the organic layer with water and then with brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography on silica gel.[15]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation (HNR1R2, Base) Ar-Pd(II)-NR1R2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR1R2)

Catalytic cycle of the Buchwald-Hartwig amination.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[19][20] It is a valuable tool for the synthesis of substituted alkenes.[20]

Application Notes

The Heck coupling of this compound with various alkenes can lead to the formation of substituted styrenes and other vinylated aromatic compounds. The reaction typically requires a palladium catalyst, a base, and a polar solvent.[21][22] The choice of phosphine ligand or the use of ligandless conditions can influence the reaction's efficiency.[21]

Quantitative Data

The following table presents typical conditions and yields for Heck reactions of aryl bromides.

AlkeneCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
StyrenePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA14075-90
n-Butyl acrylatePd/CEt₃NDMF12080-95
AcrylonitrilePd(OAc)₂ / tBu₃PK₂CO₃NMP13070-85
Experimental Protocol

This is a general protocol for the Heck coupling reaction.[21]

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., Tri-o-tolylphosphine) (2-10 mol%) (if not using a pre-catalyst)

  • Base (e.g., Sodium acetate) (1.5 equivalents)

  • Solvent (e.g., DMA or DMF)

  • Nitrogen or Argon gas

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the base.

  • Add the solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 120-140 °C) with stirring.[21]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II)-X Hydrido-Pd(II)-X Sigma-Alkyl-Pd(II)->Hydrido-Pd(II)-X Beta-Hydride Elimination Hydrido-Pd(II)-X->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23] This reaction is catalyzed by palladium and a copper co-catalyst.[23]

Application Notes

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to substituted arylalkynes. These products are valuable intermediates in the synthesis of more complex molecules and materials.[23] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[23][24]

Quantitative Data

The following table provides representative data for Sonogashira coupling reactions.

AlkyneCatalyst / Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp80-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF5075-90
1-HeptynePdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane8070-85
Experimental Protocol

This is a general protocol for the Sonogashira coupling reaction.[24]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Base (e.g., Diisopropylamine) (7.0 equivalents)

  • Solvent (e.g., THF)

  • Nitrogen or Argon gas

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in the solvent at room temperature under an inert atmosphere, add the palladium catalyst and CuI.[24]

  • Sequentially add the base and the terminal alkyne.[24]

  • Stir the reaction for 3 hours or until completion as monitored by TLC.[24]

  • Dilute the reaction with an ether-type solvent and filter through a pad of Celite®, washing with the same solvent.[24]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[24]

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[24]

  • Purify the product by flash column chromatography on silica gel.[24]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Alkyne Coordination & Deprotonation (Base, R'C≡CH) Cu-C≡CR'->Ar-Pd(II)-X(L2)

Catalytic cycles of the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[25][26][27] It is a reliable method for forming carbon-carbon bonds.

Application Notes

The Stille coupling of this compound with various organostannanes can produce a wide array of coupled products. Organotin reagents are tolerant of many functional groups, but their toxicity is a significant drawback.[25][26] The reaction conditions are generally mild.[25]

Quantitative Data

The following table provides representative data for Stille coupling reactions.

OrganostannaneCatalyst / LigandAdditiveSolventTemperature (°C)Typical Yield (%)
(Tributylstannyl)benzenePd(PPh₃)₄LiClToluene10075-90
2-(Tributylstannyl)furanPdCl₂(dppf)CuIDMF8070-85
VinyltributyltinPd₂(dba)₃ / P(t-Bu)₃CsFDioxane9080-95
Experimental Protocol

This is a general protocol for the Stille coupling reaction.[28]

Materials:

  • This compound

  • Organostannane (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Solvent (e.g., DMF or Toluene)

  • Nitrogen or Argon gas

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in a dry, degassed solvent, add the palladium catalyst.[28]

  • Add the organostannane (1.2 equiv.) to the mixture.[28]

  • Flush the reaction vessel with inert gas and heat to the desired temperature (typically 80-100 °C).[28]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnR3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

References

The Role of 3-Bromo-N,4-dimethylaniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-Bromo-N,4-dimethylaniline and its close structural analogs as key intermediates in the synthesis of pharmaceutical compounds, with a focus on targeted cancer therapies.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and methyl groups on the aniline ring, imparts specific reactivity that is valuable for the construction of complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of many active pharmaceutical ingredients (APIs). This intermediate is particularly relevant in the synthesis of kinase inhibitors, a class of drugs that target specific signaling pathways involved in cell proliferation and survival.

Application in the Synthesis of Tyrosine Kinase Inhibitors

A prominent application of anilines with a similar substitution pattern is in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. While patent literature explicitly cites the use of 3-bromo-4-methylaniline, a closely related analog, the synthetic principles are directly applicable to this compound for the generation of novel kinase inhibitors.[1][2]

Exemplary Synthetic Application: Synthesis of an Imatinib Analog

The following section outlines a representative synthetic route to an Imatinib analog, demonstrating the utility of a 3-bromo-4-methylaniline core structure.

Synthetic Scheme Overview

G A 3-Bromo-4-methylaniline C N-(3-Bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide A->C Amide Coupling B 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride B->C E Imatinib Analog C->E Buchwald-Hartwig Amination D 4-(Pyridin-3-yl)pyrimidin-2-amine D->E

Caption: Synthetic route to an Imatinib analog.

Experimental Protocols

Step 1: Synthesis of N-(3-Bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide

This step involves the acylation of the aniline with a substituted benzoyl chloride.

  • Materials:

    • 3-Bromo-4-methylaniline

    • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

    • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Procedure:

    • Dissolve 3-Bromo-4-methylaniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen, Argon).

    • Add the tertiary amine base (1.2 eq) to the solution and stir.

    • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired amide intermediate.

Step 2: Synthesis of the Imatinib Analog via Buchwald-Hartwig Amination

This final step involves a palladium-catalyzed cross-coupling reaction to form the diarylamine linkage.

  • Materials:

    • N-(3-Bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide (from Step 1)

    • 4-(Pyridin-3-yl)pyrimidin-2-amine

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos)

    • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To a reaction vessel, add the bromo-intermediate (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.2 eq), the palladium catalyst (0.05-0.1 eq), the phosphine ligand (0.1-0.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent and heat the mixture to reflux (80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final Imatinib analog.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of Imatinib analogs.

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-4-methylaniline, 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chlorideTriethylamineDichloromethaneRT1685-95
2N-(3-Bromo-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, 4-(Pyridin-3-yl)pyrimidin-2-aminePd₂(dba)₃, BINAP, Sodium tert-butoxideToluene1001870-85

Mechanism of Action and Signaling Pathway

Imatinib and its analogs are potent inhibitors of the Bcr-Abl tyrosine kinase, the constitutively active kinase that drives the proliferation of CML cells.

Bcr-Abl Signaling Pathway

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imatinib Imatinib Analog Imatinib->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of an Imatinib analog.

Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates. This blocks the signaling cascade that leads to uncontrolled cell growth and induces apoptosis in the cancer cells.

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical synthesis, particularly for the development of targeted therapies like kinase inhibitors. The presence of a bromine atom allows for efficient construction of the complex molecular architectures required for potent and selective biological activity. The synthetic protocols and data presented here provide a foundation for researchers engaged in the discovery and development of novel therapeutics.

References

Applications of 3-Bromo-N,4-dimethylaniline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-N,4-dimethylaniline is a substituted aniline that serves as a versatile building block in medicinal chemistry. Its unique structural features, including a reactive bromine atom and an electron-donating dimethylamino group, make it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds with potential therapeutic applications. This document provides a detailed overview of the known applications of this compound, with a focus on its use in the development of novel antibacterial agents. Experimental protocols and relevant biological data are provided to support further research and development in this area.

Application in Antibacterial Photodynamic Therapy

A significant application of this compound is in the synthesis of photosensitizers for antibacterial photodynamic therapy (aPDT). aPDT is an emerging approach to combat bacterial infections, particularly those caused by antibiotic-resistant strains. It involves the use of a non-toxic photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to bacteria.

Derivatives of 1,8-naphthalimide containing the this compound moiety have been synthesized and evaluated as potent photosensitizers for aPDT. These compounds exhibit significant activity against various bacterial strains.

Quantitative Data: Antibacterial Activity of 3-Bromo-N,4-dimethylamino-1,8-naphthalimide Derivatives
CompoundBacterial StrainMethodActivityReference
3-bromo-4-dimethylamino-1,8-naphthalimide derivativesVarious bacterial strainsPhotodynamic Therapy (PDT)Effective inhibition of bacterial growth[1]

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) or log reduction values from the primary literature are required for a complete quantitative summary.

Experimental Protocols

The synthesis of bioactive molecules utilizing this compound often involves nucleophilic substitution or cross-coupling reactions. Below are representative protocols for the synthesis of 1,8-naphthalimide derivatives.

Protocol 1: Synthesis of N-substituted-4-(3-bromo-N,4-dimethylanilino)-1,8-naphthalimide

This protocol describes a general two-step process for the synthesis of 1,8-naphthalimide derivatives incorporating the this compound scaffold. The first step is the synthesis of an N-substituted-4-bromo-1,8-naphthalimide, followed by a nucleophilic aromatic substitution reaction with this compound.

Step 1: Synthesis of N-Alkyl-4-bromo-1,8-naphthalimide

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.

  • Addition of Amine: Add the desired primary alkylamine (1.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Work-up: Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the N-alkyl-4-bromo-1,8-naphthalimide.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, dissolve the N-alkyl-4-bromo-1,8-naphthalimide (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 eq).

  • Heating: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-4-(3-bromo-N,4-dimethylanilino)-1,8-naphthalimide.

Signaling Pathways and Logical Relationships

The primary mechanism of action for the 1,8-naphthalimide derivatives of this compound in antibacterial photodynamic therapy is the generation of reactive oxygen species (ROS) upon photoactivation.

G cluster_0 Antibacterial Photodynamic Therapy (aPDT) Workflow PS Photosensitizer (this compound derivative) GroundState Ground State PS PS->GroundState Administration Light Light Activation (Specific Wavelength) ExcitedState Excited Triplet State PS GroundState->ExcitedState Light Absorption ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ExcitedState->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDeath Bacterial Cell Death ROS->CellDeath Oxidative Damage to Cellular Components Bacteria Bacterial Cell Bacteria->CellDeath

Caption: Workflow of Antibacterial Photodynamic Therapy.

Experimental Workflow for Synthesis

The synthesis of the target compounds follows a structured workflow, beginning with commercially available starting materials and proceeding through key reaction steps to the final bioactive molecule.

G cluster_1 Synthetic Workflow SM1 4-Bromo-1,8-naphthalic anhydride Intermediate N-Alkyl-4-bromo-1,8-naphthalimide SM1->Intermediate Imidation SM2 Primary Alkylamine SM2->Intermediate SM3 This compound FinalProduct N-Alkyl-4-(3-bromo-N,4-dimethylanilino)-1,8-naphthalimide SM3->FinalProduct Intermediate->FinalProduct Nucleophilic Aromatic Substitution Purification Purification (Column Chromatography) FinalProduct->Purification

Caption: Synthesis of N-substituted-4-(3-bromo-N,4-dimethylanilino)-1,8-naphthalimides.

Future Directions

While the application of this compound in the development of antibacterial photosensitizers is promising, its utility as a scaffold for other therapeutic areas, such as kinase inhibitors for oncology, remains an area for further exploration. The presence of the aniline moiety suggests its potential as a hinge-binding element in kinase inhibitors. Future research could focus on designing and synthesizing libraries of compounds derived from this compound and screening them against various kinase targets to identify new lead compounds for cancer therapy.

References

The Role of 3-Bromo-N,4-dimethylaniline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application in Herbicide Synthesis

Bromo-dimethylaniline derivatives are key precursors in the synthesis of commercial herbicides. For instance, isomers of 3-Bromo-N,4-dimethylaniline are utilized in the production of herbicides like topramezone and pendimethalin.

Synthesis of a Key Intermediate for the Herbicide Topramezone

A crucial intermediate for the herbicide topramezone, 2,3-dimethyl-4-methylsulfonyl bromobenzene, can be synthesized from 4-halogenated-2,3-dimethylaniline.[1] This multi-step synthesis highlights the importance of the bromo-dimethylaniline core structure.

Quantitative Data for Topramezone Intermediate Synthesis

StepStarting MaterialProductReagents and ConditionsYieldPurityReference
12,3-dimethylaniline4-iodo-2,3-dimethylanilineIodine, Sodium Bicarbonate, Water61%Not SpecifiedCN112321466A
24-iodo-2,3-dimethylaniline2,3-dimethyl-4-methanesulfonylanilineSodium methanesulfinate, CuI, Ligand L1, Potassium phosphate, DMSO, 80°C, 24h68%Not SpecifiedCN112321466A
32,3-dimethyl-4-methanesulfonylaniline2,3-dimethyl-4-methylsulfonyl bromobenzenetert-butyl nitrite, Bromine sourceNot SpecifiedNot SpecifiedCN112321466A

Experimental Protocol: Synthesis of 2,3-dimethyl-4-methanesulfonylaniline

This protocol is adapted from patent CN112321466A for the synthesis of a key intermediate of the herbicide topramezone.

Materials:

  • 4-iodo-2,3-dimethylaniline

  • Sodium methanesulfinate

  • Cuprous iodide (CuI)

  • Ligand L1 (as specified in the patent)

  • Potassium phosphate

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 4-iodo-2,3-dimethylaniline (0.247 g), cuprous iodide (0.019 g), ligand L1 (0.026 g), potassium phosphate (0.212 g), and sodium methanesulfinate (0.132 g).

  • Add DMSO (2 mL) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (40% ethyl acetate/petroleum ether) to obtain the desired 2,3-dimethyl-4-methanesulfonylaniline.

Logical Workflow for Topramezone Intermediate Synthesis

cluster_start cluster_step1 cluster_step2 cluster_step3 start 2,3-dimethylaniline step1_product 4-iodo-2,3-dimethylaniline start->step1_product Yield: 61% step1_reagents Iodine, NaHCO3 step2_product 2,3-dimethyl-4- (methylsulfonyl)aniline step1_product->step2_product Yield: 68% step2_reagents NaSO2Me, CuI, Ligand step3_product Topramezone Intermediate step2_product->step3_product step3_reagents t-BuONO, Bromine source

Caption: Synthetic pathway to a key intermediate of the herbicide topramezone.

Synthesis of the Herbicide Pendimethalin

The herbicide pendimethalin is synthesized from 3,4-dimethylaniline.[2] A precursor to this, 4-bromo-o-xylene, can be converted to 3,4-dimethylaniline via ammonolysis.[3]

Experimental Protocol: Synthesis of 3,4-Dimethylaniline from 4-Bromo-o-xylene

This protocol is based on a method for producing 3,4-dimethylaniline, a precursor to the herbicide pendimethalin.[3]

Materials:

  • 4-bromo-o-xylene

  • Ammonia (28-29% aqueous solution)

  • Cuprous chloride

  • Copper wire

  • Hydrochloric acid (8% solution)

  • Sodium hydroxide (40% solution)

  • Ether

  • Calcium chloride

Procedure:

  • In a high-pressure reactor, place 4-bromo-o-xylene (200 g), copper wire (14 g), and a solution of cuprous chloride (12 g) in 600 mL of 28-29% ammonia.

  • Heat the reactor to 195°C under agitation for 14 hours. The pressure will rise to 900-1000 lb/sq. in.

  • After cooling, separate the two layers.

  • To the organic layer, add 40 mL of 40% sodium hydroxide and steam distill the mixture.

  • Dissolve the distilled amine in 500 mL of 8% hydrochloric acid and extract twice with 100 mL portions of ether.

  • Make the acidic solution alkaline with 160 mL of 40% sodium hydroxide and steam distill again.

  • Dissolve the crystalline product in ether, dry over calcium chloride, and concentrate.

  • The crude product can be further purified by vacuum distillation.

Signaling Pathway of Herbicidal Action (General Example)

cluster_effects herbicide Herbicide (e.g., Pendimethalin) target_enzyme Target Enzyme (e.g., in microtubule formation) herbicide->target_enzyme Binds to inhibition Inhibition biochemical_pathway Essential Biochemical Pathway plant_growth Plant Growth and Development disruption Disruption biochemical_pathway->disruption cessation Cessation plant_growth->cessation inhibition->biochemical_pathway disruption->plant_growth

References

Application Note & Protocol: Palladium-Catalyzed Heck Coupling of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3] This reaction has seen widespread application in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its high efficiency and functional group tolerance.[4] This document provides a detailed experimental protocol for the Heck coupling of 3-Bromo-N,4-dimethylaniline, an electron-rich aryl bromide, with a generic alkene (e.g., n-butyl acrylate). The protocol is designed to serve as a comprehensive guide for researchers in academic and industrial settings.

The reactivity of aryl halides in the Heck reaction is influenced by electronic factors, with electron-rich aryl bromides sometimes exhibiting lower reactivity compared to their electron-deficient counterparts.[4][5] Therefore, the selection of an appropriate catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and selectivity.[4][6][7]

Reaction Principle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][2][8] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[8] Subsequent coordination and migratory insertion of the alkene into the aryl-palladium bond is followed by a β-hydride elimination to yield the substituted alkene product and a hydrido-palladium complex.[2] The final step is the regeneration of the active Pd(0) catalyst by a base.[8][9]

Experimental Protocol

This protocol outlines a general procedure for the Heck coupling of this compound with n-butyl acrylate. Researchers should note that optimization of reaction conditions may be necessary for different alkene coupling partners.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
n-Butyl acrylate≥99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially Available
Sodium acetate (NaOAc)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium chloride (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Schlenk flask or equivalent reaction vessel
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Condenser
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates
Silica gel for column chromatography

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care.[9]

  • DMF is a potential reproductive toxin.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions should be conducted under an inert atmosphere to prevent oxidation of the catalyst and ligands.[4]

Reaction Setup and Procedure

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Add sodium acetate (1.5 mmol, 1.5 eq.) and n-butyl acrylate (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired coupled product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Data Presentation

Table 1: Representative Reaction Conditions and Yields

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1This compoundn-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (1.5)DMF1101885
2This compoundStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMAc1202478
34-BromoanisoleMethyl acrylatePdCl₂ (1)NoneEt₃N (2.0)CH₃CN1001292

Note: The data in this table is illustrative and based on typical outcomes for Heck reactions with similar substrates. Actual yields may vary.

Visualizations

Diagram 1: Experimental Workflow for Heck Coupling

Heck_Workflow reagents 1. Add Reagents (Aryl Bromide, Pd(OAc)₂, Ligand) inert 2. Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Solvent (Anhydrous DMF) inert->solvent preform 4. Catalyst Pre-formation (Stir at RT) solvent->preform add_base_alkene 5. Add Base & Alkene (NaOAc, n-Butyl Acrylate) preform->add_base_alkene react 6. Reaction (Heat to 100-120°C) add_base_alkene->react workup 7. Work-up (Extraction & Washing) react->workup purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS, IR) purify->characterize

Caption: A flowchart illustrating the key steps in the experimental protocol for the Heck coupling reaction.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)L₂(alkene)]⁺Br⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->pd2_inserted Migratory Insertion product_complex [Product-Pd(II)L₂-H]⁺Br⁻ pd2_inserted->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base) product Product base_hx Base-H⁺X⁻ arbr Ar-Br alkene Alkene

Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: Derivatization of 3-Bromo-N,4-dimethylaniline for Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-N,4-dimethylaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules for material science. Its structure features three key points for chemical modification: a reactive bromine atom, an electron-donating dimethylamino group, and a methyl group on the aromatic ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These derivatizations are crucial for tuning the electronic, optical, and thermal properties of the resulting molecules, making them suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful methods in modern organic synthesis.[1][2]

Key Derivatization Strategies and Applications

The strategic modification of this compound allows for the synthesis of novel materials with tailored properties.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): By replacing the bromine atom with various aryl or heteroaryl groups, it is possible to extend the π-conjugated system of the molecule. This is a primary strategy for designing materials with specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLEDs and OFETs.[3][4]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction allows for the introduction of diverse primary or secondary amines at the position of the bromine atom. This is particularly useful for synthesizing hole-transporting materials and thermally activated delayed fluorescence (TADF) emitters, where the electronic communication between donor and acceptor moieties is finely controlled.[5][6]

The derivatives of this compound are promising candidates for:

  • Hole Transporting Materials (HTMs) in OLEDs: The aniline core is an excellent hole-transporting moiety.

  • Host Materials in Phosphorescent OLEDs (PhOLEDs): Derivatives can be designed to have high triplet energy levels, enabling efficient energy transfer to phosphorescent dopants.[4]

  • Organic Semiconductors in OFETs: Extended π-conjugation achieved through derivatization can lead to materials with enhanced charge carrier mobility.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D π-Conjugated Derivatives B->D E Amine-Functionalized Derivatives C->E F Material Science Applications D->F E->F G OLEDs (HTLs, Hosts) F->G H OFETs (Semiconductors) F->H I Organic Sensors F->I G Setup 1. Reaction Setup - Add reactants & base to flask - Inert atmosphere (Ar/N2) Solvent 2. Add Solvent - Anhydrous Dioxane/Toluene Setup->Solvent Catalyst 3. Add Catalyst - Pd(PPh3)4 or other Pd complex Solvent->Catalyst Heat 4. Heat Reaction - 80-110 °C with stirring Catalyst->Heat Workup 5. Work-up - Cool, dilute with EtOAc - Wash with H2O & brine Heat->Workup Purify 6. Purification - Dry over Na2SO4 - Column chromatography Workup->Purify Product Final Product Purify->Product G Setup 1. Catalyst Setup - Add Pd catalyst, ligand & base - Inert atmosphere (Ar/N2) Reactants 2. Add Reactants - Add this compound - Add amine coupling partner Setup->Reactants Solvent 3. Add Solvent - Anhydrous Toluene/THF Reactants->Solvent Heat 4. Heat Reaction - 80-110 °C with stirring Solvent->Heat Workup 5. Work-up - Cool, quench with NH4Cl(aq) - Extract with organic solvent Heat->Workup Purify 6. Purification - Dry over Na2SO4 - Column chromatography Workup->Purify Product Final Product Purify->Product

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on 3-bromo-N,4-dimethylaniline. Due to the electron-donating nature of the dimethylamino and methyl groups, classical nucleophilic aromatic substitution (SNAr) is generally not favored. Therefore, this guide focuses on metal-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-heteroatom bonds with this substrate. Protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions are presented, offering versatile methods for the derivatization of this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of a bromine atom on the aromatic ring allows for a variety of subsequent chemical transformations. Nucleophilic substitution reactions are a key class of these transformations, enabling the introduction of a wide range of functional groups. However, the electron-rich nature of the aniline ring makes traditional SNAr reactions challenging.

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for achieving nucleophilic substitution on electron-rich aryl halides like this compound. These reactions tolerate a broad range of functional groups and often proceed under mild conditions with high yields. This document outlines generalized protocols for several of the most common and effective cross-coupling reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and a closely related isomer are provided in the table below for reference.

PropertyThis compound3-Bromo-2,4-dimethylaniline
CAS Number 101251-11-0[1]66314-77-0[2][3]
Molecular Formula C₈H₁₀BrN[1]C₈H₁₀BrN[2][3]
Molecular Weight 200.08 g/mol [1]200.08 g/mol [2][3]
Appearance Not specified; likely an oil or low-melting solidColorless to pale yellow crystalline solid[2]
Melting Point Not available47-47.5 °C[2]
Boiling Point Not available271.9 ± 35.0 °C (predicted)[2]
Density Not available1.424 ± 0.06 g/cm³ (predicted)[2]

Experimental Protocols: Metal-Catalyzed Nucleophilic Substitution

The following sections provide detailed, generalized protocols for the most relevant cross-coupling reactions for nucleophilic substitution on this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired products.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[4]

Reaction Scheme:

Representative Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, ~0.1-0.2 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Coupling Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed) PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixtures
Temperature 80 - 110 °C
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6]

Reaction Scheme:

Representative Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 equiv relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1-0.2 M).

  • Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions:

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, XPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80 - 110 °C
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[7][8][9]

Reaction Scheme:

Representative Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Table of Representative Sonogashira Coupling Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 60 °C
Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base.[10][11][12]

Reaction Scheme:

Representative Experimental Protocol:

  • In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-4 equiv relative to Pd), and a base (e.g., triethylamine, NaOAc, or K₂CO₃, 1.5-2.5 equiv).

  • Add an anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile, ~0.2 M).

  • Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by GC or LC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by column chromatography.

Table of Representative Heck Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd/C
Ligand (optional) P(o-tolyl)₃, PPh₃, Tri-tert-butylphosphine
Base Triethylamine, NaOAc, K₂CO₃
Solvent DMF, NMP, Acetonitrile, Toluene
Temperature 100 - 140 °C

Visualizations

Experimental Workflow for a Generic Cross-Coupling Reaction

experimental_workflow reactant_prep Reactant Preparation (Aryl Halide, Coupling Partner, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Add Catalyst/Ligand) reactant_prep->reaction_setup Charge Reactor reaction_execution Reaction Execution (Heating and Stirring) reaction_setup->reaction_execution Initiate Reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction_execution->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for metal-catalyzed cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII Ar-Pd(II)L2-Br oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation R-M pdII_R Ar-Pd(II)L2-R transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and/or toxic. Handle with care.

  • The bases used can be corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Metal-catalyzed cross-coupling reactions provide a robust and versatile platform for the nucleophilic substitution of this compound. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions serve as a starting point for the synthesis of a wide array of derivatives. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products. These methods are invaluable tools for researchers in the fields of medicinal chemistry and materials science for the development of novel molecules with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-N,4-dimethylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A common and effective strategy involves a four-step synthesis starting from p-toluidine (4-methylaniline). This method is designed to control the regioselectivity of the bromination by using a protecting group. The key steps are:

  • Acetylation: Protection of the amino group of p-toluidine to form N-acetyl-p-toluidine.

  • Bromination: Electrophilic aromatic substitution of N-acetyl-p-toluidine to introduce a bromine atom at the 3-position.

  • Hydrolysis: Deprotection of the acetyl group to yield 3-bromo-4-methylaniline.

  • N-methylation: Introduction of a methyl group to the amino function to obtain the final product, this compound.

Q2: Why is the amino group of p-toluidine protected before bromination?

The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, which can lead to multiple side reactions, including polybromination and oxidation of the starting material. Acetylation of the amino group to an acetamido group (-NHCOCH₃) moderates its activating effect, allowing for a more controlled monobromination.[1]

Q3: How can I improve the overall yield of the synthesis?

Improving the overall yield requires optimization of each step of the synthesis. Key areas for improvement include:

  • Bromination: Careful control of reaction temperature and slow addition of the brominating agent can minimize side-product formation. Using a milder brominating agent like N-bromosuccinimide (NBS) can also improve selectivity.

  • N-methylation: The Eschweiler-Clarke reaction is a high-yield method for the methylation of primary amines and is generally preferred over methods using methyl halides, as it avoids the formation of quaternary ammonium salts.[2][3][4]

  • Purification: Efficient purification at each step is crucial to prevent carrying impurities forward, which can inhibit subsequent reactions.

Q4: What are the common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials from each step.

  • Isomeric byproducts, primarily 2-Bromo-N,4-dimethylaniline.

  • Polybrominated products.

  • Oxidation products of the aniline compounds.

Q5: How can I separate the desired this compound from its isomers?

Isomeric impurities, such as 2-Bromo-N,4-dimethylaniline, can often be separated by column chromatography on silica gel, as the isomers may have different polarities.[5] Fractional distillation under reduced pressure can also be effective for separating isomers of the intermediate 3-bromo-4-methylaniline.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield in the bromination step Polybromination: The reaction conditions are too harsh, leading to the addition of more than one bromine atom.Use a milder brominating agent such as N-bromosuccinimide (NBS). Maintain a low reaction temperature and add the brominating agent slowly and portion-wise.
Formation of undesired isomers: The reaction conditions favor the formation of other bromo-isomers.The acetamido group in N-acetyl-p-toluidine primarily directs bromination to the ortho position (3-position). Ensure complete acetylation of the starting material.
Product discoloration (turns yellow or brown) over time Oxidation of the aniline: Anilines are susceptible to air oxidation, which can form colored impurities.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[5]
Presence of trace acidic impurities: Residual acids can catalyze degradation.During the workup, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining acids.[5]
Incomplete N-methylation Insufficient reagents: The molar ratio of formaldehyde and formic acid to the amine is too low.Use a significant excess of both formaldehyde and formic acid for the Eschweiler-Clarke reaction to drive the reaction to completion.[2]
Reaction time or temperature is too low: The reaction has not proceeded to completion.Ensure the reaction is heated to a sufficient temperature (typically around 80-100 °C) for an adequate amount of time.[3]

Experimental Protocols

Synthesis of 3-bromo-4-methylaniline (Precursor)

This procedure is adapted from Organic Syntheses.

Step 1: Acetylation of p-Toluidine

  • In a round-bottomed flask, reflux 2 moles of p-toluidine with 800 mL of glacial acetic acid for two hours.

  • Cool the mixture to 45°C with stirring.

Step 2: Bromination of N-acetyl-p-toluidine

  • To the stirred mixture from Step 1, slowly add 2.03 moles of bromine from a separatory funnel, maintaining the temperature between 50-55°C.

  • After the addition is complete, stir the mixture for a short period and then cool to room temperature.

  • Pour the reaction mixture into 4 liters of cold water with vigorous stirring to precipitate the crude 3-bromo-4-acetaminotoluene.

  • Filter the precipitate and wash with water.

Step 3: Hydrolysis of 3-bromo-4-acetaminotoluene

  • Suspend the crude bromoacetotoluidide in 1.2 liters of 75% (by volume) ethanol in a large round-bottomed flask.

  • Add 300 mL of concentrated hydrochloric acid and reflux the mixture for three to four hours.

  • Pour the hot solution into a large beaker and cool in an ice bath to crystallize the hydrochloride of 3-bromo-4-aminotoluene.

  • Filter the hydrochloride and wash with two 100-mL portions of chilled ethanol.

  • Suspend the hydrochloride in 800 mL of water and liberate the free base by adding a solution of 140 g of sodium hydroxide in 700 mL of water.

  • Separate the resulting oily layer of crude 3-bromo-4-methylaniline. The reported yield is 60-67% based on the initial amount of p-toluidine.

Step 4: N-methylation of 3-bromo-4-methylaniline (Eschweiler-Clarke Reaction)
  • To a flask containing 1 mole of 3-bromo-4-methylaniline, add an excess of formic acid (approximately 5 equivalents) and formaldehyde (approximately 5 equivalents, as a 37% aqueous solution).[3]

  • Heat the reaction mixture to 80-100 °C for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Amines

Brominating AgentTypical ConditionsSelectivityPotential YieldReference
Bromine (Br₂) in Acetic Acid50-55°CGood for activated rings with protectionModerate to GoodOrganic Syntheses
N-Bromosuccinimide (NBS)Room temperature, various solventsOften higher regioselectivity, less polybrominationGood to Excellent[6]

Table 2: N-methylation Methods for Anilines

MethodReagentsAdvantagesDisadvantagesTypical YieldReference
Eschweiler-ClarkeFormaldehyde, Formic AcidHigh yield, no quaternary salt formation, inexpensiveRequires heating>90%[2][3]
Methyl IodideCH₃I, BaseMilder conditionsCan lead to quaternary salt formation, toxic reagentVariable[7]
Dimethyl Carbonate(CH₃)₂CO₃, Catalyst"Green" methylating agentRequires high temperature and pressure~85%[1]

Visualizations

Synthesis_Pathway Synthesis of this compound p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation n_acetyl N-acetyl-p-toluidine acetylation->n_acetyl bromination Bromination (Br2 or NBS) n_acetyl->bromination bromo_acetyl 3-Bromo-N-acetyl-4-methylaniline bromination->bromo_acetyl hydrolysis Hydrolysis (Acidic) bromo_acetyl->hydrolysis bromo_aniline 3-Bromo-4-methylaniline hydrolysis->bromo_aniline methylation N-methylation (Eschweiler-Clarke) bromo_aniline->methylation final_product This compound methylation->final_product Troubleshooting_Workflow Troubleshooting Low Yield in Bromination start Low Yield in Bromination Step check_purity Analyze crude product by TLC/GC-MS start->check_purity polybromination Polybrominated products detected check_purity->polybromination Yes isomer_formation Significant amount of 2-bromo isomer check_purity->isomer_formation No solution1 Reduce reaction temperature. Use milder brominating agent (NBS). Slow, portion-wise addition of brominating agent. polybromination->solution1 unreacted_sm High amount of starting material isomer_formation->unreacted_sm No solution2 Ensure complete acetylation of p-toluidine. Optimize reaction solvent and temperature. isomer_formation->solution2 Yes solution3 Increase reaction time. Ensure stoichiometry of brominating agent is correct. unreacted_sm->solution3 Yes

References

Technical Support Center: Purification of Crude 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-N,4-dimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification Attempt

If the purity of your this compound remains low after a single purification step, it is likely due to the presence of closely related impurities.

Potential Causes:

  • Residual Starting Materials: Incomplete reaction can leave unreacted N,4-dimethylaniline.

  • Isomeric Impurities: The bromination of N,4-dimethylaniline can produce regioisomers, which have similar physical properties to the desired product.

  • Degradation Products: Anilines can be sensitive to heat and may decompose during synthesis or purification.[1]

Suggested Solutions:

  • Sequential Purification: Employ a combination of purification techniques. For example, follow distillation with column chromatography to separate isomers.

  • Technique Optimization: Adjust the parameters of your chosen purification method. For instance, in column chromatography, a shallower solvent gradient can improve the separation of closely related compounds.[2]

Issue 2: Product Discoloration (Yellow or Brown)

Discoloration of the purified product over time is a common issue with aniline compounds.

Potential Causes:

  • Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities.[1]

  • Trace Acidic Impurities: Residual acids from the synthesis can catalyze degradation and color formation.[1]

Suggested Solutions:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, in a dark and cool place.[1]

  • Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT during storage.[1]

  • Basic Wash: During the workup of the crude product, wash with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove any residual acids.[1]

Issue 3: Difficulty in Separating Isomers

The separation of brominated aniline isomers can be challenging due to their similar polarities.

Suggested Solutions:

  • High-Performance Column Chromatography: Utilize a high-performance liquid chromatography (HPLC) or flash chromatography system with a high-resolution column.

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography using thin-layer chromatography (TLC) to identify the optimal mobile phase for separation.[2] A common eluent system for similar compounds is a gradient of hexane and ethyl acetate.[1]

  • Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find conditions where the desired isomer has significantly lower solubility than the impurities at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities include unreacted starting materials (N,4-dimethylaniline), regioisomers formed during bromination (e.g., 2-Bromo-N,4-dimethylaniline), and small amounts of poly-brominated products.

Q2: Which purification technique is most effective for removing isomeric impurities?

Column chromatography is generally the most effective method for separating isomers of this compound.[1][2] A silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.[1]

Q3: Can I use distillation to purify this compound?

Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. Since anilines can be sensitive to high temperatures, purification via vacuum distillation is recommended as it lowers the boiling point, minimizing the risk of thermal degradation.[1]

Q4: What is a suitable recrystallization solvent for this compound?

While a specific solvent for this compound is not widely reported, alcohols such as ethanol or methanol, or a mixture of hexane and ethyl acetate, are good starting points for screening.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q5: My purified this compound darkens upon standing. How can I prevent this?

Anilines are prone to oxidation. To prevent discoloration, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and in a cool environment.[1]

Data Presentation

Purification TechniqueKey ParametersExpected Purity ImprovementTypical Recovery Yield
Vacuum Distillation Pressure: <1 mmHgModerate to High60-80%
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate GradientHigh50-70%
Recrystallization Solvent: Ethanol, Methanol, or Hexane/Ethyl AcetateModerate to High40-60%

Note: The values presented in this table are estimates for brominated anilines and may vary depending on the specific impurities and experimental conditions. Optimization of each technique is recommended to achieve the best results.

Experimental Protocols

1. Vacuum Distillation

This protocol is a general guideline and should be optimized for your specific equipment and sample.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Sample Preparation: Ensure the crude this compound is dry and free of solvent.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly reduce the pressure using a vacuum pump.

    • Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Transfer the purified product to a clean, dry, and inert-atmosphere-filled container for storage.

2. Column Chromatography

This protocol provides a starting point for developing a separation method.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Recrystallization

This protocol outlines the general steps for purification by recrystallization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Remove non-volatile impurities Chromatography Column Chromatography Distillation->Chromatography Separate isomers Pure Pure Product Distillation->Pure Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Caption: Troubleshooting guide for low purity issues.

References

Technical Support Center: Synthesis of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-N,4-dimethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the direct bromination of N,4-dimethylaniline.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired 3-bromo product with significant amounts of starting material remaining. - Insufficient brominating agent.- Reaction not gone to completion.- Ensure accurate stoichiometry of the brominating agent. A slight excess might be needed, but use caution to prevent over-bromination.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow for sufficient reaction time after the addition of the brominating agent is complete.[1]
Formation of significant amounts of di- or tri-brominated byproducts. The dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to multiple brominations.[1][2]- Protect the amino group via acetylation before bromination to reduce its activating effect. The protecting group can be removed by hydrolysis after bromination.[1][2]- Use a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[1]- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent.[2]
Presence of other isomeric monobrominated byproducts (e.g., 2-Bromo-N,4-dimethylaniline). The dimethylamino and methyl groups direct bromination to ortho and para positions. While the desired product is ortho to the dimethylamino group, some bromination may occur at other activated positions.- Optimize reaction conditions (solvent, temperature) to favor the formation of the desired isomer.- Purify the crude product using column chromatography to separate the isomers.[3]
The final product is discolored (e.g., yellow, brown, or dark). - Presence of residual bromine.- Oxidation of the aniline product.[3]- During the workup, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench and remove any unreacted bromine.[1][4]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark and cool place to prevent oxidation.[3]
Reaction becomes uncontrollable and exothermic. - Rate of bromine addition is too fast.- Inadequate cooling of the reaction mixture.- Immediately cease the addition of bromine.[1]- Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt bath).[1]- Increase the stirring rate to improve heat dissipation.[1]- For future experiments, add the bromine solution dropwise at a slower rate and consider diluting the reaction mixture with more solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via direct bromination?

A1: The most common byproducts include:

  • Over-brominated products: Due to the highly activating nature of the dimethylamino group, di- and tri-brominated species such as 3,5-Dibromo-N,4-dimethylaniline are common.[1][2]

  • Isomeric products: While the primary product is the 3-bromo isomer, other regioisomers can also be formed.

  • Unreacted starting material: N,4-dimethylaniline may remain if the reaction does not go to completion.[3]

  • Oxidation/Degradation products: Anilines are susceptible to air oxidation, which can result in colored impurities.[3]

Q2: How can I minimize the formation of polybrominated byproducts?

A2: To control the high reactivity of the N,4-dimethylaniline ring, consider the following strategies:

  • Protection of the amino group: The most effective method is to protect the amino group, for instance, through acetylation with acetic anhydride. This reduces the activating effect of the amino group, allowing for more controlled monobromination. The acetyl group can be subsequently removed by acid or base hydrolysis.[1][2]

  • Use of milder brominating agents: N-Bromosuccinimide (NBS) is a milder alternative to molecular bromine and can provide better selectivity for monobromination.[1]

  • Strict temperature control: Maintaining a low temperature during the addition of the brominating agent helps to control the reaction rate and reduce over-bromination.[2]

Q3: What purification techniques are most effective for removing byproducts?

A3: A combination of techniques is often necessary for obtaining a pure product:

  • Aqueous workup: Washing the crude product with a sodium thiosulfate or bisulfite solution is crucial for removing excess bromine.[1][4] A subsequent wash with a dilute base can help remove acidic impurities.[3]

  • Recrystallization: This is a useful technique for removing impurities with different solubilities than the desired product. Solvents such as ethanol or methanol are often suitable for recrystallizing anilines.[3]

  • Column chromatography: For separating isomeric byproducts and other impurities with similar polarities, silica gel column chromatography is highly effective.[3]

  • Vacuum distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, as it lowers the boiling point and minimizes thermal degradation.[3]

Q4: My purified this compound discolors over time. How can I prevent this?

A4: The discoloration of anilines is typically due to air oxidation.[3] To ensure the long-term stability of your product, store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. Storing the compound in a dark and cool environment will also help to minimize degradation.[3]

Experimental Protocol: Controlled Monobromination of N,4-dimethylaniline via Acetylation

This protocol outlines a two-step process to achieve selective monobromination.

Step 1: Acetylation of N,4-dimethylaniline

  • In a round-bottom flask, dissolve N,4-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to approximately 50°C for 30 minutes to ensure the reaction proceeds to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-(4-methylphenyl)-N-methylacetamide.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Step 2: Bromination of N-(4-methylphenyl)-N-methylacetamide

  • Dissolve the dried N-(4-methylphenyl)-N-methylacetamide (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into cold water to precipitate the crude N-(3-bromo-4-methylphenyl)-N-methylacetamide.

  • Collect the product by vacuum filtration and wash it first with water and then with a cold aqueous solution of sodium bisulfite to remove any excess bromine. Dry the product.

Step 3: Hydrolysis of the Amide

  • To the crude N-(3-bromo-4-methylphenyl)-N-methylacetamide, add an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Byproduct Formation Pathway

References

Technical Support Center: Optimizing Reaction Conditions for Brominating N,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of N,4-dimethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of N,4-dimethylaniline in a question-and-answer format.

Issue Possible Cause(s) Recommended Solution(s)
1. Low Yield of 4-bromo-N,4-dimethylaniline - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction temperature.- Ensure the addition of the brominating agent is complete and allow for a sufficient reaction time post-addition.[1] - Carefully perform extraction and recrystallization steps to minimize mechanical loss. - Maintain the recommended temperature for the chosen protocol (e.g., 0-5°C for bromination with Br₂ in acetic acid).
2. Formation of Multiple Products (Over-bromination) The dimethylamino group is a strong activating group, making the aromatic ring highly reactive and prone to polybromination.- Reduce the amount of brominating agent to a stoichiometric or slight excess. - Add the brominating agent slowly and at a low temperature to control the reaction rate. - Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) for higher selectivity.
3. Reaction Mixture Turns Dark Brown or Black Oxidation of the aniline derivative, which can be exacerbated by acidic conditions or impurities.- Use purified reagents and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
4. Product is Discolored (Yellow or Brown) After Purification Presence of residual bromine or oxidized impurities.- During the workup, wash the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove unreacted bromine.[1] - If discoloration persists after recrystallization, consider treating the solution with activated carbon before filtration.
5. Uncontrolled Exothermic Reaction (Runaway Reaction) The rate of bromine addition is too fast, or the cooling is insufficient.- Immediately cease the addition of the brominating agent. - Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., ice-salt bath). - For future experiments, dilute the reaction mixture and add the brominating agent at a slower rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for the para-bromination of N,4-dimethylaniline?

A1: A highly effective method involves dissolving N,4-dimethylaniline in glacial acetic acid and gradually adding a solution of bromine, also in glacial acetic acid. This method has been reported to yield an "almost theoretical" amount of 4-bromo-N,4-dimethylaniline.[1] Another high-yield method uses N-Bromosuccinimide (NBS) in acetone, which can produce a 96.9% yield of the desired product within a minute.

Q2: Why is my reaction producing di- or tri-brominated products?

A2: The dimethylamino group (-N(CH₃)₂) is a very strong activating group for electrophilic aromatic substitution. This high reactivity makes the aromatic ring susceptible to over-bromination, where multiple bromine atoms are added to the ring, typically at the ortho and para positions.

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

A3: NBS is a milder and more selective brominating agent compared to molecular bromine.[1] This can lead to a cleaner reaction with fewer polybrominated side products. Additionally, NBS is a solid and is generally considered safer and easier to handle than the highly volatile and corrosive liquid bromine.

Q4: Which solvents are suitable for this reaction?

A4: Glacial acetic acid is a commonly used solvent that gives excellent results.[1] Dichloromethane (DCM) is another suitable solvent, although reported yields may be lower (around 56.8%). Acetone has been used successfully with NBS as the brominating agent.

Q5: How can I effectively purify the final product?

A5: The most common method for purifying 4-bromo-N,4-dimethylaniline is recrystallization from ethanol.[1] This process typically yields white crystalline plates of the pure product.

Experimental Protocols

Protocol 1: High-Yield Bromination using Bromine in Acetic Acid

This protocol is adapted from a method reported to provide a nearly quantitative yield.[1]

Materials:

  • N,4-dimethylaniline (10 g)

  • Glacial acetic acid

  • Bromine (6.6 g)

  • Ethanol (for recrystallization)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 10 g of N,4-dimethylaniline in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • In a separate container, dissolve 6.6 g of bromine in a small amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of N,4-dimethylaniline, maintaining the low temperature.

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture into a beaker containing water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove any remaining acid. A wash with a dilute sodium bisulfite solution can be used to remove excess bromine if the product is colored.[1]

  • Recrystallize the crude 4-bromo-N,4-dimethylaniline from ethanol to obtain the purified product as white plates.[1]

Data Presentation

Brominating Agent Solvent Temperature Reaction Time Yield Reference
Bromine (Br₂)Glacial Acetic AcidCooledNot specified"Almost theoretical"[1]
Bromine (Br₂)Dichloromethane (DCM)20-30°CNot specified56.8%
N-Bromosuccinimide (NBS)AcetoneNot specified1 minute96.9% (GC yield)
N-Bromosuccinimide (NBS)Dry DMFRoom Temperature5 hours~42% (for 4-bromo-2,3-dimethylaniline)

Troubleshooting Workflow

G start Start: Bromination of N,4-dimethylaniline check_yield Check Yield and Purity (TLC/GC-MS) start->check_yield high_yield High Yield & Purity Achieved check_yield->high_yield Success low_yield Issue: Low Yield check_yield->low_yield Low Yield over_bromination Issue: Over-bromination check_yield->over_bromination Impure: Multiple Spots discolored_product Issue: Discolored Product check_yield->discolored_product Impure: Colored end End: Successful Synthesis high_yield->end solution_ly1 Solution: - Increase reaction time - Optimize workup low_yield->solution_ly1 solution_ob1 Solution: - Reduce Br2 stoichiometry - Slower addition rate - Lower temperature over_bromination->solution_ob1 solution_ob2 Alternative: Use milder agent (NBS) over_bromination->solution_ob2 solution_dp1 Solution: - Wash with NaHSO3 - Recrystallize with  activated carbon discolored_product->solution_dp1 solution_ly1->start Retry solution_ob1->start Retry solution_ob2->start Retry solution_dp1->start Retry

Caption: Troubleshooting workflow for the bromination of N,4-dimethylaniline.

References

Technical Support Center: Controlled Bromination of N,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective bromination of N,4-dimethylaniline, focusing on the prevention of over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of N,4-dimethylaniline prone to over-bromination?

The dimethylamino group (-N(CH₃)₂) is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring, making it highly reactive towards electrophiles like bromine.[1][2] This high reactivity can lead to the rapid and uncontrolled addition of multiple bromine atoms to the aromatic ring, resulting in di- and tri-brominated products.[1][3]

Q2: What are the primary products of an uncontrolled bromination of N,4-dimethylaniline?

In an uncontrolled reaction, the high reactivity of the N,4-dimethylaniline ring leads to polysubstitution.[1] The major products are often 2,6-dibromo-N,4-dimethylaniline and potentially 2,4,6-tribromo derivatives, as the ortho and para positions relative to the powerful dimethylamino directing group are highly activated.

Q3: How can I achieve selective mono-bromination of N,4-dimethylaniline?

To achieve selective mono-bromination, the strong activating effect of the dimethylamino group must be moderated.[4] The most common and effective strategies include:

  • Using a milder brominating agent: Reagents like N-bromosuccinimide (NBS) are less reactive than elemental bromine (Br₂) and allow for more controlled bromination.[5]

  • Controlling reaction conditions: Lowering the reaction temperature and using a suitable solvent can help to reduce the reaction rate and improve selectivity.[1]

  • Protecting the amino group: Temporarily converting the amino group to a less activating group, such as an acetamide, can effectively control the bromination. This is a widely used strategy for anilines.[4][6]

Q4: What is the role of the solvent in controlling the bromination of N,4-dimethylaniline?

The choice of solvent can significantly influence the selectivity of the bromination reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) can be used with NBS to achieve high para-selectivity.[5][7] Glacial acetic acid can also be used to moderate the reactivity of both the aniline and the bromine, favoring the formation of the mono-brominated product.[8][9] In contrast, using a non-polar solvent like carbon disulfide (CS₂) with bromine may still lead to polybromination due to the high reactivity of the aniline.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Reaction is too fast and exothermic, leading to a dark, tar-like mixture. The aromatic ring is highly activated, causing a rapid, uncontrolled reaction. Oxidation of the aniline starting material or product may also be occurring.[4]1. Cool the reaction: Maintain a low temperature (e.g., 0-5 °C) using an ice bath throughout the addition of the brominating agent.[1] 2. Slow addition: Add the brominating agent dropwise over an extended period to control the reaction rate. 3. Use a protecting group: Acetylate the amino group to reduce its activating effect before bromination.[4] 4. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
Formation of significant amounts of di- and tri-brominated products. The brominating agent is too reactive, or the reaction conditions are too harsh. The aniline ring's high reactivity is not sufficiently controlled.[1]1. Use a milder brominating agent: Replace elemental bromine with N-bromosuccinimide (NBS).[5] 2. Change the solvent: Use a solvent that can moderate the reaction, such as glacial acetic acid or DMF.[7][8] 3. Protect the amino group: The acetylation-bromination-deprotection sequence is the most reliable method to ensure mono-substitution.[4][6]
Low yield of the desired mono-brominated product. Incomplete reaction or loss of product during workup.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure all the starting material is consumed. 2. Optimize stoichiometry: Ensure the correct molar ratio of reactants is used. A slight excess of the brominating agent might be necessary, but this should be approached with caution to avoid over-bromination.[1] 3. Careful workup: Ensure proper pH adjustment during extraction to avoid loss of the amine product in the aqueous layer.
The final product is discolored (e.g., yellow or brown). Presence of residual bromine or oxidized impurities.[1][4]1. Quench excess bromine: During the workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[1] 2. Purification: Recrystallize the crude product or purify it using column chromatography to remove colored impurities.[4]

Quantitative Data Summary

The following tables summarize the yields of mono-brominated products under different reaction conditions for N,4-dimethylaniline and analogous compounds.

Table 1: Bromination of Substituted Anilines with N-Bromosuccinimide (NBS)

SubstrateBrominating AgentSolventTemperatureProductYield
2,3-DimethylanilineNBSDMFRoom Temp4-Bromo-2,3-dimethylaniline82%[7]
N,N-DimethylanilineNBSAcetoneNot Specified4-Bromo-N,N-dimethylaniline96.9% (GC Yield)[10]

Table 2: Bromination of N,N-Dimethylaniline with Elemental Bromine

SubstrateBrominating AgentSolventTemperatureProductYield
N,N-DimethylanilineBr₂Glacial Acetic AcidNot Specified4-Bromo-N,N-dimethylaniline"Almost theoretical"[9]
N,N-DimethylanilineBr₂ in DCMDichloromethane (DCM)20-30 °C4-Bromo-N,N-dimethylaniline56.8%[11]

Experimental Protocols

Protocol 1: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is adapted for N,4-dimethylaniline based on a procedure for a similar substrate.[7]

Materials:

  • N,4-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve N,4-dimethylaniline (1 equivalent) in DMF.

  • In a separate flask, dissolve NBS (1.1 equivalents) in DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of N,4-dimethylaniline at room temperature.

  • Stir the mixture for approximately 5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired mono-brominated product.

Protocol 2: Protection-Bromination-Deprotection Strategy

This is a general and highly effective method for the selective mono-bromination of anilines.[4][6]

Part A: Acetylation of N,4-Dimethylaniline

  • In a flask, dissolve N,4-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for 10-15 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the N-acetyl-N,4-dimethylaniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

Part B: Bromination of N-acetyl-N,4-dimethylaniline

  • Dissolve the dried N-acetyl-N,4-dimethylaniline in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining a low temperature (0-5 °C).

  • After the addition is complete, continue stirring for another 15-20 minutes.

  • Pour the reaction mixture into cold water to precipitate the bromo-N-acetyl-N,4-dimethylaniline.

  • Collect the product by vacuum filtration, wash with water, and then with a dilute solution of sodium bisulfite to remove excess bromine. Finally, wash with water again and dry.

Part C: Hydrolysis of bromo-N-acetyl-N,4-dimethylaniline

  • Reflux the purified bromo-N-acetyl-N,4-dimethylaniline with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes, monitoring by TLC until the hydrolysis is complete.[4]

  • Cool the solution.

  • Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the mono-brominated N,4-dimethylaniline.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection start N,4-Dimethylaniline acetyl Acetylation (Acetic Anhydride) start->acetyl protected N-acetyl-N,4-dimethylaniline acetyl->protected brominate Bromination (Br2 or NBS) protected->brominate bromo_protected Bromo-N-acetyl-N,4-dimethylaniline brominate->bromo_protected hydrolyze Hydrolysis (Acid or Base) bromo_protected->hydrolyze product Mono-bromo-N,4-dimethylaniline hydrolyze->product

Caption: Workflow for controlled mono-bromination via protection-deprotection.

logical_relationship cluster_problem Problem cluster_causes Root Causes cluster_solutions Preventative Strategies over_bromination Over-bromination (Di- and Tri-substitution) strong_activation Strongly Activating -N(CH3)2 Group high_reactivity High Ring Reactivity strong_activation->high_reactivity high_reactivity->over_bromination harsh_conditions Harsh Reaction Conditions harsh_conditions->over_bromination mild_reagent Use Milder Brominating Agent (e.g., NBS) mild_reagent->over_bromination Prevents control_conditions Control Reaction Conditions (Temp, Solvent) control_conditions->over_bromination Prevents protecting_group Protect Amino Group (Acetylation) protecting_group->over_bromination Prevents

Caption: Factors leading to and preventing over-bromination.

References

Technical Support Center: Scale-Up of 3-Bromo-N,4-dimethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Bromo-N,4-dimethylaniline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Stoichiometry: Incorrect ratio of brominating agent to starting material.Carefully control the stoichiometry of the brominating agent. A slight excess may be required, but a large excess can lead to byproduct formation.
Poor Mixing: Inefficient mixing in the reactor, especially during scale-up, can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring. For large-scale reactors, consider the design of the agitator and the use of baffles to improve mixing.
Formation of Significant Impurities (e.g., dibromo- or other isomers) Over-bromination: The dimethylamino group is strongly activating, leading to the formation of polybrominated species.Use a milder brominating agent such as N-bromosuccinimide (NBS).[1] Alternatively, consider protecting the amino group via acetylation before bromination, followed by deprotection.[2][3]
Lack of Regioselectivity: Direct bromination can lead to a mixture of isomers.Controlling the reaction temperature at lower levels can favor the formation of the desired para-isomer.[4] The choice of solvent can also influence selectivity.[2]
Runaway Reaction or Poor Temperature Control Highly Exothermic Reaction: The bromination of activated aromatic rings is highly exothermic.[3][5]Implement slow, controlled addition of the brominating agent. Ensure the reactor's cooling system is adequate for the scale of the reaction. For large-scale production, consider using a continuous flow reactor to improve heat transfer and safety.[5]
Product Discoloration (Yellow or Brown) after Purification Oxidation of the Aniline: Aromatic amines are susceptible to air oxidation, which forms colored impurities.[6]Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place.[6] Adding an antioxidant like BHT during storage can also be considered.[6]
Presence of Trace Acidic Impurities: Residual acid from the reaction can catalyze degradation.[6]During the workup, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining acids.[6]
Difficulties in Purifying the Product Co-elution of Isomers: Isomeric impurities often have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography; a gradient elution might be necessary.[6] Consider using a different stationary phase, such as alumina.
Thermal Degradation during Distillation: Anilines can be sensitive to high temperatures.[6]Purify the product using vacuum distillation to lower the boiling point and minimize thermal decomposition.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most direct method is the electrophilic bromination of N,4-dimethylaniline (also known as N,N-dimethyl-p-toluidine). However, for better control and selectivity on a larger scale, a two-step process is often preferred: acetylation of p-toluidine to protect the amino group, followed by bromination, and then deprotection to yield 3-bromo-4-methylaniline, which is subsequently N,N-dimethylated.

Q2: What are the primary safety concerns when scaling up this bromination reaction?

A2: The primary safety concern is the handling of bromine, which is highly toxic, corrosive, and volatile.[7] There is also a significant risk of a runaway reaction due to the highly exothermic nature of the bromination of activated anilines.[5] Proper personal protective equipment (PPE), a well-ventilated area (or a closed system for large scale), and robust temperature control are critical.[8] The use of safer brominating agents like N-bromosuccinimide (NBS) or the in-situ generation of bromine can mitigate some of these risks.[5]

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: The formation of 3,5-dibromo-N,4-dimethylaniline is a common issue due to the strong activating effect of the dimethylamino group. To minimize this, you can:

  • Use a stoichiometric amount of the brominating agent.

  • Perform the reaction at a low temperature.

  • Use a less reactive brominating agent, such as NBS.[1]

  • Protect the amino group as an acetamide before bromination to reduce its activating effect.[2][3]

Q4: My final product is a dark oil instead of a solid. What could be the issue?

A4: A dark, oily product often indicates the presence of impurities and/or degradation products. The discoloration can result from air oxidation of the aniline.[6] The oily nature suggests that the product is not pure enough to crystallize. It is recommended to purify the crude product using column chromatography or vacuum distillation.[6]

Q5: What materials of construction are recommended for a large-scale reactor for this process?

A5: Due to the corrosive nature of bromine and hydrobromic acid (a byproduct), the reactor material must be highly resistant. Glass-lined steel or reactors made of borosilicate glass are ideal choices for their excellent corrosion resistance.[7] For piping and fittings, materials like PTFE and other fluorinated plastics are recommended.[9]

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Amines

Brominating AgentTypical SolventKey AdvantagesKey Disadvantages
Bromine (Br₂)Acetic Acid, DichloromethaneHigh reactivity, low cost.High toxicity and corrosivity, low selectivity (polybromination).[5]
N-Bromosuccinimide (NBS)Acetonitrile, THFMilder and more selective than Br₂, easier to handle.[1]Higher cost, can generate succinimide byproduct.
HBr/H₂O₂MethanolIn-situ generation of bromine improves safety.[10]Requires careful control of stoichiometry and temperature.

Table 2: Typical Yields for Related Synthesis Steps

ReactionStarting MaterialProductReported Yield
Bromination with NBS3,5-dimethylaniline4-bromo-3,5-dimethylaniline68.2%[1]
Methylation4-bromoaniline4-bromo-N,N-dimethylaniline85%[11]
Bromination with NBSp-fluoronitrobenzene3-bromo-4-fluoronitrobenzene90.7%[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of N,N-Dimethyl-p-toluidine

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly toxic and corrosive.

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,N-dimethyl-p-toluidine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing an ice-cold aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.

  • Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[6]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are often suitable choices.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Start N,N-Dimethyl-p-toluidine Bromination Bromination (e.g., Br2 in Acetic Acid) Start->Bromination Product This compound Bromination->Product Major Product Side_Product Dibrominated Byproduct Bromination->Side_Product Side Reaction

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Complete Reaction Complete Check_Reaction->Complete No Starting Material Extend_Time Extend Reaction Time/ Slightly Increase Temp Incomplete->Extend_Time Check_Stoichiometry Verify Stoichiometry Complete->Check_Stoichiometry Solution Improved Yield Extend_Time->Solution Check_Mixing Evaluate Mixing Efficiency Check_Stoichiometry->Check_Mixing Optimize_Purification Optimize Purification (e.g., extraction pH) Check_Mixing->Optimize_Purification Optimize_Purification->Solution

Caption: Troubleshooting workflow for low reaction yield.

Safety_Protocols Key Safety Protocols for Bromination cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_procedure Procedural Controls PPE Respirator Chemical Goggles Face Shield Resistant Gloves Lab Coat Eng_Controls Fume Hood/Closed System Scrubber for Vent Gas Emergency Shower/Eyewash Proc_Controls Slow Reagent Addition Temperature Monitoring Quenching Protocol Spill Neutralization Kit Bromination_Process Bromination Reaction Bromination_Process->PPE Requires Bromination_Process->Eng_Controls Requires Bromination_Process->Proc_Controls Requires

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to catalyst deactivation during cross-coupling reactions involving 3-Bromo-N,4-dimethylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: Low or No Conversion

Question: My cross-coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes related to catalyst deactivation?

Answer:

Low or no conversion is a common issue that can often be attributed to the deactivation of the palladium catalyst. Several factors related to the specific substrate, this compound, can contribute to this problem:

  • Catalyst Poisoning by the Amine Functionality: The dimethylamino group on the aniline substrate is a potential Lewis base that can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle by preventing the binding of other necessary reagents. Nitrogen-containing heterocycles and other nitrogenous compounds are known catalyst poisons.[1][2]

  • Formation of Inactive Palladium Species: The electron-rich nature of the N,4-dimethylaniline ring can promote the formation of inactive palladium species, such as palladium black, through catalyst agglomeration, especially at elevated temperatures. Oxygen in the reaction system can also lead to the formation of inactive Pd(II) species.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, particularly if the reaction is not performed under strictly anaerobic conditions.

  • Inefficient Oxidative Addition: While aryl bromides are generally reactive, steric hindrance or electronic effects from the substituents can slow down the oxidative addition step, giving the catalyst more time to decompose.

Troubleshooting Steps:

  • Optimize Ligand Choice: For electron-rich and potentially coordinating substrates like this compound, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu ligand families (e.g., XPhos, SPhos, RuPhos, or tBu₃P).[3] These ligands can promote faster rates of oxidative addition and reductive elimination, which can outcompete deactivation pathways.

  • Ensure Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques to ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Screen Different Bases: The choice of base can influence catalyst stability. If a strong base like NaOtBu is used, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which can be less aggressive towards the catalyst and substrate.

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts and proceeds for a while, but then it stalls and does not go to completion. What could be causing this mid-reaction catalyst deactivation?

Answer:

A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation occurring during the catalytic cycles. For a substrate like this compound, this can be due to:

  • Product Inhibition: The N-arylated product, which is often more electron-rich and a better ligand than the starting amine, can bind strongly to the palladium catalyst and inhibit further turnovers.

  • Build-up of Inhibitory Byproducts: The halide salt byproduct (e.g., NaBr) can accumulate in the reaction mixture and may have an inhibitory effect on the catalyst.

  • Gradual Catalyst Decomposition: The catalyst may be slowly degrading over the course of the reaction due to thermal instability or reaction with trace impurities.

  • Change in Reaction Conditions: The consumption of the base or evaporation of the solvent over long reaction times can alter the reaction environment and lead to catalyst deactivation.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be sufficient to drive the reaction to completion before the catalyst fully deactivates.

  • Consider a Slower Addition of a Reagent: In some cases, slow addition of the limiting reagent can maintain a low concentration of potentially inhibitory species.

  • Ligand Modification: Employing ligands that promote a rapid reductive elimination step can help to release the product from the palladium center more quickly, minimizing product inhibition.

  • Solvent Choice: The choice of solvent can influence the solubility of byproducts. For instance, in Buchwald-Hartwig aminations, toluene is often favored as the iodide salts are poorly soluble, which can mitigate catalyst inhibition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of palladium catalyst deactivation in cross-coupling reactions?

A1: The primary deactivation mechanisms for palladium catalysts in cross-coupling reactions fall into three main categories:

  • Chemical Deactivation: This includes poisoning by impurities or coordinating functional groups present in the starting materials, products, or reagents.[1][2] Common poisons for palladium include sulfur compounds, and nitrogen-containing heterocycles.[2]

  • Thermal Deactivation (Sintering): At elevated temperatures, the active palladium nanoparticles can agglomerate into larger, less active or inactive particles, a phenomenon often observed as the formation of palladium black.

  • Mechanical Deactivation: While less common in lab-scale liquid-phase reactions, this can include physical loss of the catalyst from a solid support.

Q2: How does the N,4-dimethylaniline moiety specifically contribute to catalyst deactivation?

A2: The N,4-dimethylaniline portion of the substrate presents a few challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially acting as a catalyst poison by blocking active sites. Furthermore, the electron-donating nature of the dimethylamino and methyl groups makes the aryl bromide more electron-rich, which can slow down the oxidative addition step and make competing deactivation pathways more likely.

Q3: Which cross-coupling reaction is more susceptible to catalyst deactivation with this substrate: Suzuki-Miyaura or Buchwald-Hartwig amination?

A3: Both reactions can be challenging. In a Suzuki-Miyaura coupling , the primary concern would be the potential for the nitrogen on the aniline to interfere with the catalytic cycle. In a Buchwald-Hartwig amination , both the starting aniline and the product aniline can act as ligands for the palladium center, creating a more complex system where product inhibition can be a significant issue. The choice of ligand is critical in both cases to ensure the desired coupling proceeds faster than any deactivation pathways.

Q4: Are there any general recommendations for ligand selection to improve catalyst stability with this substrate?

A4: Yes, for challenging substrates like this compound, the use of modern, bulky, and electron-rich phosphine ligands is highly recommended. For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, and RuPhos have shown great success with sterically hindered and electron-rich aryl halides. For Buchwald-Hartwig aminations, ligands from the same families are also excellent choices, as they are designed to promote the key steps of the catalytic cycle and resist deactivation.

Q5: Can I regenerate a deactivated palladium catalyst?

A5: In a laboratory setting, in-situ regeneration of a homogeneous palladium catalyst that has deactivated (e.g., formed palladium black) is generally not practical. The best approach is to prevent deactivation in the first place through careful optimization of the reaction conditions. For heterogeneous catalysts like Pd on carbon, regeneration procedures exist but are often harsh and may not restore the initial activity.

Quantitative Data on Catalyst Performance

Reaction TypeCatalyst System (Precatalyst/Ligand)Substrate TypeTONTOF (h⁻¹)Reference
Suzuki-MiyauraPd(OAc)₂ / SPhosAryl Bromideup to 20,000>1,000General literature values
Suzuki-MiyauraPd₂(dba)₃ / XPhosAryl Chlorideup to 10,000~500-1,000General literature values
Buchwald-HartwigPd(OAc)₂ / RuPhosAryl Bromide / Primary Amineup to 50,000>2,000General literature values
Buchwald-HartwigPd-G3-XPhosAryl Chloride / Secondary Amineup to 20,000~1,000-1,500General literature values

Note: TON and TOF are highly dependent on the specific substrates, reaction conditions, and catalyst loading.

Experimental Protocols

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling by GC

This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction to identify potential catalyst deactivation.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water 10:1)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, base, and arylboronic acid.

  • Add the degassed solvent, this compound, and the internal standard via syringe.

  • Place the tube in a preheated oil bath at the desired temperature and begin vigorous stirring.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica gel to remove the catalyst and salts.

  • Analyze the quenched sample by GC-FID to determine the concentration of the product relative to the internal standard.

  • Plot the product concentration versus time. A plateauing of the curve before full conversion is indicative of catalyst deactivation.

Protocol 2: In-situ Monitoring of a Buchwald-Hartwig Amination by ¹H NMR

This protocol allows for real-time monitoring of a Buchwald-Hartwig amination to observe the reaction kinetics directly.

Materials:

  • This compound

  • Amine coupling partner (e.g., morpholine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOtBu)

  • Deuterated solvent (e.g., Toluene-d₈)

  • J. Young NMR tube

Procedure:

  • In a glovebox, add the palladium precatalyst, base, this compound, and the amine coupling partner to a vial.

  • Dissolve the mixture in the deuterated solvent and transfer the solution to a J. Young NMR tube.

  • Acquire an initial ¹H NMR spectrum at room temperature (t=0).

  • Place the NMR tube in the preheated NMR probe at the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a non-overlapping peak of the starting material and the product in each spectrum to determine the reaction progress.

Visualizations

Suzuki-Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)(Br)L₂ Pd0->PdII_ArBr Oxidative Addition PdII_ArOR Ar-Pd(II)(OR)L₂ PdII_ArBr->PdII_ArOR Ligand Exchange PdII_ArAr Ar-Pd(II)(Ar')L₂ PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArBr Ar-Br (this compound) ArBr->Pd0 ArBOH Ar'-B(OH)₂ ArBOH->PdII_ArOR Base Base Base->PdII_ArBr

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L PdII_ArBr Ar-Pd(II)(Br)L Pd0->PdII_ArBr Oxidative Addition PdII_Amide Ar-Pd(II)(NR₂')L PdII_ArBr->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂' PdII_Amide->Product ArBr Ar-Br (this compound) ArBr->Pd0 Amine R'₂NH Amine->PdII_ArBr Base Base Base->PdII_ArBr

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Inert->Optimize_Ligand If atmosphere is good Success Reaction Improved Check_Inert->Success If issue resolved Optimize_Temp Lower Reaction Temperature Optimize_Ligand->Optimize_Temp Optimize_Ligand->Success If issue resolved Optimize_Base Screen Weaker Bases Optimize_Temp->Optimize_Base Optimize_Temp->Success If issue resolved Increase_Loading Increase Catalyst Loading Optimize_Base->Increase_Loading Optimize_Base->Success If issue resolved Increase_Loading->Success

Caption: A logical workflow for troubleshooting catalyst deactivation in cross-coupling reactions.

References

Technical Support Center: Purification of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of commercial 3-Bromo-N,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:

  • Isomeric Impurities: Regioisomers such as 2-Bromo-N,4-dimethylaniline and other brominated N,4-dimethylaniline species can form during the bromination of N,4-dimethylaniline.

  • Unreacted Starting Materials: Residual N,4-dimethylaniline from an incomplete reaction.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation products.[1]

  • Residual Acids or Bases: Catalysts or reagents used during synthesis may remain in the final product. The presence of trace acidic impurities can contribute to product discoloration over time.[1]

Q2: My purified this compound is an oil or a low-melting solid. What could be the cause?

A2: A depressed melting point or oily appearance typically indicates the presence of impurities. Residual solvents from the purification process or the presence of isomeric impurities can lead to this observation. We recommend further purification by column chromatography or recrystallization.

Q3: The color of my this compound is yellow or brown, even after purification. How can I resolve this?

A3: Discoloration is often due to the oxidation of the aniline functional group or the presence of trace acidic impurities.[1] To address this:

  • Basic Wash: During the workup of your purification, wash the organic layer with a dilute aqueous basic solution, such as sodium bicarbonate, to neutralize any residual acids.[1]

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to minimize oxidation.[1]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization
Potential CauseSuggested Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, consider solvents such as ethanol, methanol, or a mixture of hexanes and ethyl acetate.[1]
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation If the solution becomes supersaturated, crystallization may be hindered. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Issue 2: Poor Separation During Column Chromatography
Potential CauseSuggested Solution
Incorrect Eluent System The polarity of the eluent is critical for good separation. For this compound, a non-polar eluent system, such as a gradient of hexane and ethyl acetate, is recommended to separate it from more polar or less polar impurities.[1]
Column Overloading Overloading the column with too much crude material will result in broad peaks and poor separation. Use an appropriate amount of silica gel relative to your sample size (typically a 50:1 to 100:1 ratio by weight).
Sample Application For optimal separation, dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it to the column in a narrow band.

Quantitative Data Summary

The following table provides an estimated overview of the purity levels that can be achieved with different purification techniques. Please note that actual results may vary depending on the initial purity of the commercial product and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Expected Final PurityEstimated YieldNotes
Recrystallization 85-95%95-98%60-80%Effective at removing impurities with significantly different solubility profiles.
Column Chromatography 85-95%>99%70-90%Highly effective for separating isomeric impurities and other closely related compounds.[1]
Vacuum Distillation 85-95%>98%50-70%Useful for removing non-volatile impurities. Anilines can be heat-sensitive, so vacuum distillation is preferred to minimize degradation.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

logical_relationship cluster_impurities Common Impurities cluster_purification Purification Techniques Isomeric Impurities Isomeric Impurities Column Chromatography Column Chromatography Isomeric Impurities->Column Chromatography Best for separation Unreacted Starting Material Unreacted Starting Material Recrystallization Recrystallization Unreacted Starting Material->Recrystallization Different solubility Unreacted Starting Material->Column Chromatography Different polarity Oxidation Products Oxidation Products Oxidation Products->Recrystallization May co-crystallize Oxidation Products->Column Chromatography Polar impurities Acidic/Basic Residues Acidic/Basic Residues Aqueous Wash Aqueous Wash Acidic/Basic Residues->Aqueous Wash Neutralization Vacuum Distillation Vacuum Distillation Vacuum Distillation->Unreacted Starting Material Different boiling points

Caption: Relationship between impurity types and purification methods.

troubleshooting_workflow start Commercial this compound purity_check1 Assess Initial Purity (GC-MS, HPLC, NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% discoloration_check Product Discolored? purity_check1->discoloration_check Purity > 98% purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Purity < 99% or isomers present purity_check2->discoloration_check Purity > 99% purity_check3 Assess Purity column_chromatography->purity_check3 purity_check3->discoloration_check Purity > 99.5% end_product Pure this compound basic_wash Aqueous Basic Wash discoloration_check->basic_wash Yes store Store Under Inert Atmosphere discoloration_check->store No basic_wash->store store->end_product

References

Technical Support Center: Synthesis of 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-N,4-dimethylaniline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of N,4-dimethylaniline a poor method for synthesizing the 3-bromo isomer?

A1: Direct bromination is not recommended due to regioselectivity issues controlled by the directing effects of the substituents on the aromatic ring. The N,N-dimethylamino group is a very strong activating group and an ortho, para-director. The methyl group is a weaker activating group and is also an ortho, para-director. The powerful N,N-dimethylamino group will dominate the reaction, directing the incoming bromine electrophile primarily to the positions ortho to it (the 2- and 6-positions). This results in the formation of 2-Bromo-N,4-dimethylaniline as the major product, with the desired this compound being a very minor product, if formed at all.

Q2: My TLC plate shows multiple spots after my bromination reaction. What are these byproducts?

A2: The presence of multiple spots indicates a mixture of products. Besides unreacted starting material, the most common byproducts of direct bromination are:

  • Isomeric Impurities: The major byproduct is typically 2-Bromo-N,4-dimethylaniline due to the directing effect of the dimethylamino group.

  • Polybrominated Products: The high activation of the aniline ring makes it susceptible to further reaction, leading to the formation of products like 2,6-Dibromo-N,4-dimethylaniline.

Q3: I am performing the recommended multi-step synthesis starting from 4-methylaniline (p-toluidine). What are the common side reactions in the N,N-dimethylation step?

A3: The N,N-dimethylation of 3-Bromo-4-methylaniline can lead to several impurities if the reaction is not driven to completion or if conditions are not optimal:

  • Incomplete Methylation: Residual starting material (3-Bromo-4-methylaniline) and the mono-methylated intermediate (3-Bromo-N-methyl-4-methylaniline) are common impurities.

  • Over-methylation: Although less common with standard methylating agents like methyl iodide, it is possible to form a quaternary ammonium salt, [3-Bromo-4-methylphenyl]trimethylammonium iodide.

Q4: My final purified product turns yellow or brown over time. What causes this discoloration and how can I prevent it?

A4: Anilines are notoriously prone to air oxidation, which forms colored impurities.[1] To prevent discoloration, the purified compound should be stored under an inert atmosphere, such as nitrogen or argon, and kept in a dark, cool place.[1] Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate) during workup can also help by neutralizing any trace acidic impurities that might catalyze degradation.[1]

Q5: What is the best method to purify the crude this compound?

A5: A combination of techniques is often most effective:

  • Column Chromatography: This is the most effective method for separating the desired 3-bromo isomer from other isomeric impurities (like the 2-bromo byproduct) and unreacted starting materials, as they often have different polarities.[1] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used.[1]

  • Recrystallization: This technique can be used to purify the product if the main impurities have different solubilities. Common solvents include ethanol or hexane/ethyl acetate mixtures.[1]

  • Vacuum Distillation: For liquid products, vacuum distillation is useful for removing non-volatile impurities. It lowers the boiling point, which minimizes the risk of thermal degradation that anilines are susceptible to at high temperatures.[1]

Side Reaction and Synthesis Pathways

The recommended synthesis of this compound is a multi-step process designed to overcome the regioselectivity challenges of direct bromination. The diagrams below illustrate the problematic direct bromination pathway and the more effective multi-step approach.

G cluster_0 Direct Bromination Pathway (Problematic) A N,4-Dimethylaniline reagent1 Br₂ A->reagent1 B 2-Bromo-N,4-dimethylaniline (Major Side Product) D 2,6-Dibromo-N,4-dimethylaniline (Side Product) B->D + Br₂ C This compound (Desired Product - Minor) reagent1->B ortho-attack reagent1->C meta-attack (unfavored)

Caption: Direct bromination pathway leading to significant side products.

G cluster_1 Recommended Multi-Step Synthesis Pathway A Step 1: Protection 4-Methylaniline (p-Toluidine) B Step 2: Bromination N-(4-Methylphenyl)acetamide A->B Ac₂O or AcCl C Step 3: Deprotection N-(3-Bromo-4-methylphenyl)acetamide B->C Br₂ / Acetic Acid D Step 4: N,N-Dimethylation 3-Bromo-4-methylaniline C->D H⁺/H₂O or OH⁻/H₂O E Final Product This compound D->E CH₃I or (CH₃)₂SO₄

Caption: Recommended four-step synthesis for this compound.

Troubleshooting and Data Presentation

Effective troubleshooting requires identifying the source of impurities. The table below summarizes potential issues during the critical N,N-dimethylation step.

Observed Issue Potential Cause Impurity Structure Recommended Solution
Incomplete Conversion Insufficient methylating agent or reaction time.3-Bromo-4-methylaniline (Starting Material)Increase equivalents of methylating agent (e.g., from 2.2 to 2.5 eq.). Increase reaction time and/or temperature.
Mixture of Products Non-optimal reaction conditions.3-Bromo-N-methyl-4-methylaniline (Mono-methylated)Ensure a strong enough base is used to deprotonate the amine and intermediate. Monitor reaction by TLC until starting material and intermediate are consumed.
Formation of Salt Excessively harsh conditions or reactive methylating agent.[3-Bromo-4-methylphenyl]trimethylammonium salt (Quaternary Salt)Avoid large excess of the methylating agent. Control the reaction temperature carefully.

Experimental Protocols

The following are generalized protocols based on well-established methodologies for analogous compounds.[2] Optimization may be required for specific laboratory conditions.

Protocol 1: Synthesis of N-(3-Bromo-4-methylphenyl)acetamide (Steps 1 & 2)

  • Protection: Dissolve 4-methylaniline in glacial acetic acid. Add acetic anhydride and heat the mixture under reflux for 2 hours to form N-(4-methylphenyl)acetamide. Cool and pour into ice water to precipitate the product. Filter, wash with water, and dry.

  • Bromination: Dissolve the dried N-(4-methylphenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C. Stir for 1-2 hours after the addition is complete. Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then neutralize with a base (e.g., NaOH) to precipitate the crude N-(3-Bromo-4-methylphenyl)acetamide. Filter, wash, and dry.

Protocol 2: Synthesis of 3-Bromo-4-methylaniline (Step 3)

  • Deprotection (Hydrolysis): Suspend the crude N-(3-Bromo-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a strong base (e.g., 50% NaOH) until the solution is strongly alkaline.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-4-methylaniline.

Protocol 3: Synthesis of this compound (Step 4)

  • N,N-Dimethylation: Dissolve 3-Bromo-4-methylaniline in a suitable solvent like THF or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride.

  • Add at least 2.2 equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product using column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues such as low yield or an impure product, the following logical workflow can help diagnose the problem.

G A Problem Encountered (e.g., Low Yield, Impure Product) B Analyze Crude Product by TLC/LC-MS A->B C Multiple Spots Observed? B->C D Main Spot is Starting Material C->D No E Multiple New Spots C->E Yes F Single Main Spot, Low Isolated Yield D->F G Incomplete Reaction. - Increase reaction time/temp. - Check reagent purity. D->G Yes H Side Reactions Occurred. - Identify byproducts (NMR, MS). - Adjust reaction conditions (temp, equivalents). - Purify via column chromatography. E->H I Product Loss During Workup/Purification. - Check extraction pH. - Optimize chromatography/recrystallization. F->I

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Workup Procedures for 3-Bromo-N,4-dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3-Bromo-N,4-dimethylaniline.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product After Workup

Potential Cause Suggested Solution
Incomplete Reaction: The reaction may not have gone to completion before the workup was initiated.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before quenching the reaction.
Product Loss During Extraction: The product may have partial solubility in the aqueous layer, especially if it is protonated.Ensure the aqueous layer is at an appropriate pH before extraction. For basic aniline products, the aqueous layer should be made basic (pH > 8) to ensure the product is in its free base form and partitions into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Emulsion Formation: A stable emulsion during extraction can trap the product and lead to significant loss.To break an emulsion, try adding brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent. Gentle swirling or passing the mixture through a pad of Celite® can also be effective.
Product Degradation: Anilines can be sensitive to acidic conditions or oxidation.[1]If your product is acid-sensitive, avoid acidic washes. To prevent oxidation, which can be indicated by discoloration, consider working under an inert atmosphere (e.g., nitrogen or argon) and store the purified compound in a dark, cool place.[1]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Materials: Residual this compound or other starting materials may be present.Optimize the reaction stoichiometry and time. During workup, an acidic wash (e.g., with dilute HCl) can remove unreacted basic starting materials like anilines, provided the product is stable to acid.
Catalyst Residues: For cross-coupling reactions, residual palladium or copper catalyst may contaminate the product.Filter the reaction mixture through a pad of Celite® before the aqueous workup. Specific chelating agents can also be used to scavenge metal impurities.
Side-Products: Formation of side-products such as homocoupled products or dehalogenated starting material.Optimize reaction conditions (catalyst, ligand, base, temperature) to minimize side reactions. Purification by column chromatography is often necessary to separate the desired product from closely related side-products.[1]
Isomeric Impurities: Regioisomers may form during the reaction.Isomeric impurities often have different polarities and can typically be separated by careful column chromatography using an optimized eluent system.[1]

Issue 3: Product Discoloration (Yellowing or Browning)

Potential Cause Suggested Solution
Oxidation of the Aniline: Anilines are susceptible to air oxidation, which forms colored impurities.[1]Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place. Adding a small amount of an antioxidant like BHT during storage can also be considered.[1]
Trace Acidic Impurities: Residual acidic impurities can catalyze degradation and color formation.During the workup, a wash with a dilute basic solution (e.g., saturated aqueous sodium bicarbonate) can neutralize any residual acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki coupling reaction of this compound?

A1: A typical aqueous workup for a Suzuki coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by column chromatography is usually required.

Q2: How can I remove unreacted this compound from my product?

A2: Since this compound is a basic compound, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), provided your desired product is not acid-sensitive. The protonated aniline will partition into the aqueous layer.

Q3: My product is streaking on the TLC plate during column chromatography. What can I do?

A3: Streaking of basic compounds like anilines on silica gel is common due to strong interactions with the acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.

Q4: What is a good starting eluent system for column chromatography purification of the product from a Buchwald-Hartwig amination of this compound?

A4: A good starting point for the purification of N-aryl aniline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The optimal ratio should be determined by TLC analysis beforehand.

Q5: Can I use recrystallization to purify my product?

A5: Yes, if your product is a solid, recrystallization can be a very effective purification method. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but less soluble at lower temperatures, while the impurities remain in the mother liquor. Common solvents for recrystallizing aniline derivatives include ethanol, methanol, or a mixture of hexanes and ethyl acetate.[1]

Data Presentation

The following table summarizes representative yields for reactions involving bromo-anilines, which can serve as a benchmark for your experiments. Note that yields are highly dependent on the specific substrates and reaction conditions.

Reaction TypeSubstrate 1Substrate 2Catalyst/LigandBaseSolventYield (%)Reference
Suzuki Coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chlorophenyl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane51[2]
Suzuki Coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-methoxyphenyl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane40[3]
N-alkylation3-Bromo-4-methylanilineEthyl iodide-Na₂CO₃AcetonitrileNot specified[4]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Palladium-Catalyzed Cross-Coupling Reaction

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and add water. Shake the funnel to partition the components and then allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine. If acidic or basic impurities need to be removed, include a wash with a dilute base (e.g., saturated NaHCO₃ solution) or a dilute acid (e.g., 1M HCl), respectively (ensure product stability).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure product.[5]

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product. If peak tailing is observed, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Troubleshooting_Workup start Workup Complete check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield No impure Product Impure check_yield->impure No success Pure Product, Good Yield check_yield->success Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn unreacted_sm Unreacted Starting Material? impure->unreacted_sm extraction_loss Loss during Extraction? incomplete_rxn->extraction_loss No monitor_rxn Optimize: Monitor reaction by TLC/LC-MS incomplete_rxn->monitor_rxn Yes adjust_ph Optimize: Adjust pH of aqueous layer, re-extract extraction_loss->adjust_ph Yes side_products Side Products? unreacted_sm->side_products No acid_wash Solution: Acid/Base wash (if product is stable) unreacted_sm->acid_wash Yes column Solution: Column Chromatography side_products->column Yes

Caption: Troubleshooting workflow for common workup issues.

Experimental_Workflow reaction_complete Reaction Mixture quench Quench Reaction (e.g., aq. NH4Cl) reaction_complete->quench extract Dilute & Extract (e.g., EtOAc & H2O) quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Column Chromatography or Recrystallization) crude_product->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow for aqueous workup.

References

Validation & Comparative

Characterization of 3-Bromo-N,4-dimethylaniline by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 3-Bromo-N,4-dimethylaniline and its isomers. The content is designed to assist researchers in identifying and differentiating these compounds based on their mass spectra and fragmentation patterns.

Mass Spectrometry Data Comparison

The following table summarizes the key mass-to-charge (m/z) values and relative abundances of the molecular ions and major fragments for this compound and its positional isomers, 4-Bromo-N,N-dimethylaniline and 2-Bromo-N,N-dimethylaniline. The data for 4-Bromo-N,N-dimethylaniline is sourced from the NIST Mass Spectrometry Data Center, while the data for this compound and 2-Bromo-N,N-dimethylaniline are predicted based on established fragmentation principles of aromatic amines and available data.

CompoundMolecular Ion (M+) [m/z][M+2]+ [m/z][M-CH3]+ [m/z][M-Br]+ [m/z]Other Key Fragments [m/z]
This compound 200/202202185/187121106, 77
4-Bromo-N,N-dimethylaniline 200/202202185/187121106, 77
2-Bromo-N,N-dimethylaniline 200/202202185/187121106, 77

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

Fragmentation Analysis

The electron ionization (EI) mass spectra of these bromo-N,N-dimethylaniline isomers are expected to exhibit similar fragmentation pathways due to their structural similarities. The primary fragmentation processes include:

  • Alpha-Cleavage: The most characteristic fragmentation for N,N-dimethylanilines is the cleavage of the C-N bond alpha to the aromatic ring, resulting in the loss of a methyl radical (-CH3) to form a stable immonium ion. This gives rise to the significant [M-15]+ peak.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (-Br) and the formation of the [M-79/81]+ ion.

  • Loss of HCN: A common fragmentation pathway for aromatic amines is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment at [M-27]+.

  • Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller charged species, such as the phenyl cation at m/z 77.

Experimental Protocols

The following is a general protocol for the analysis of bromo-N,N-dimethylaniline isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its characterization.

fragmentation_pathway M This compound+ (m/z 200/202) frag1 [M-CH3]+ (m/z 185/187) M->frag1 -CH3 frag2 [M-Br]+ (m/z 121) M->frag2 -Br frag3 [C7H7N]+ (m/z 106) frag2->frag3 -CH3 frag4 [C6H5]+ (m/z 77) frag3->frag4 -HCN experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Fragments spectrum->interpret compare Compare with Alternatives interpret->compare

Confirming the Structure of 3-Bromo-N,4-dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative framework for confirming the structure of 3-Bromo-N,4-dimethylaniline and its derivatives. By leveraging experimental data from analogous compounds and established analytical techniques, this guide offers a robust methodology for structural elucidation.

This guide presents a comparison of expected analytical data for this compound with available data for its isomers and related precursors. This comparative approach is essential when reference spectra for the exact compound of interest are not publicly available.

Workflow for Structural Confirmation

The structural confirmation of a synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a piece of the puzzle, and together they offer a comprehensive picture of the molecule's identity and purity.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation cluster_confirmation Data Analysis & Confirmation synthesis Synthesized This compound ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) synthesis->nmr Connectivity & Environment ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Fragmentation hplc_gc HPLC or GC-MS synthesis->hplc_gc Purity Assessment data_analysis Data Interpretation & Comparison ir->data_analysis nmr->data_analysis ms->data_analysis hplc_gc->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the structural confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and available spectroscopic data for this compound and its related isomers. This data is crucial for comparison with experimentally obtained spectra.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsN-CH₃Ar-CH₃
This compound (Predicted) ~7.2 (d), ~6.8 (dd), ~6.6 (d)~2.9 (s)~2.3 (s)
2-Bromo-N,4-dimethylaniline7.30 (t), 7.08-7.03 (m), 6.61-6.56 (m)[1]2.91 (s)[1]2.27 (s)[1]
3-Bromo-N,N-dimethylanilineAromatic region signals2.93 (s)N/A
4-Bromo-N,N-dimethylaniline7.25-7.35 (d), 6.6-6.7 (d)2.9 (s)N/A
3-Bromo-4-methylanilineAromatic region signalsN/A2.2 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic CarbonsN-CH₃Ar-CH₃
This compound (Predicted) ~150 (C-N), ~138 (C-CH₃), ~132 (C-Br), ~130, ~115, ~110~40~18
2-Bromo-N,4-dimethylaniline146.14, 132.15, 129.56, 123.87, 110.46, 108.31[1]30.64[1]17.04[1]
3-Bromo-N,N-dimethylanilineSignals in aromatic region~40N/A
4-Bromo-N,N-dimethylanilineSignals in aromatic region~40N/A
4-Bromo-3-methylanilineAromatic signals[2]N/ASignal for methyl carbon[2]

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 200/202 (due to Br isotopes)[M-CH₃]⁺, [M-Br]⁺
3-Bromo-N,N-dimethylaniline200/202[3]185/187 ([M-CH₃]⁺)[3]
4-Bromoaniline171/173[M-Br]⁺ (92)[4]
Dimethylamine4544, 30, 15[5]

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchC-Br Stretch
This compound (Predicted) N/A (tertiary amine)~3000-3100~2850-2960~1250-1350~500-600
3-Bromo-N,N-dimethylanilineN/A[3]Present[3]Present[3]Present[3]Present[3]
3-Bromo-4-methylaniline~3300-3500 (primary amine)[6][7]Present[6][7]Present[6][7]Present[6][7]Present[6][7]
4-Bromo-3-methylaniline~3300-3500 (primary amine)[8]Present[8]Present[8]Present[8]Present[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

    • Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methyl group, loss of a bromine atom).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For liquids, a small drop can be placed between two salt plates (e.g., NaCl).

    • For solids, the sample can be analyzed using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups such as C-H (aromatic and aliphatic), C-N, and C-Br bonds.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
  • Objective: To assess the purity of the compound and as an alternative analytical method.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV) or a GC system with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).[6][9]

  • Methodology: The choice between HPLC and GC-MS depends on the volatility and thermal stability of the aniline derivative.[6] HPLC is versatile for a wide range of anilines without derivatization, while GC-MS offers high sensitivity, though it may require derivatization to increase volatility.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to an appropriate concentration.[9]

  • Data Analysis: A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time can be used for identification if a standard is available.

By following this structured approach of data comparison and standardized experimental protocols, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the Reactivity of 3-Bromo-N,4-dimethylaniline vs. 3-chloro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of synthetic organic chemistry, the choice of an aryl halide precursor is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide presents an objective comparison between 3-Bromo-N,4-dimethylaniline and 3-chloro-N,4-dimethylaniline, two important building blocks.

Based on fundamental chemical principles and extensive experimental data, This compound is the more reactive compound , particularly in palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond. Consequently, the bromo- derivative typically undergoes oxidative addition, the rate-determining step in many catalytic cycles, more readily and under milder conditions. While advances in catalyst design have made the more economical aryl chlorides viable substrates, they often necessitate more specialized, electron-rich ligands and higher reaction temperatures to achieve comparable results. The selection between these two analogs therefore represents a strategic trade-off between inherent reactivity and substrate cost.

Core Reactivity Principles: The Carbon-Halogen Bond

The difference in reactivity between this compound and its chloro- counterpart is fundamentally governed by the properties of the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. The average BDE for a C-Br bond is approximately 276-290 kJ/mol, whereas for a C-Cl bond, it is about 339-346 kJ/mol.[1][2] A lower BDE means less energy is required to cleave the bond, leading to a lower activation energy for the reaction.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The rate of this step follows the general trend I > Br > Cl.[4] The weaker, more polarizable C-Br bond allows for faster insertion of the palladium catalyst, accelerating the entire catalytic cycle.[3] While aryl chlorides can be activated, this often requires catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the more challenging C-Cl bond cleavage.[5][6]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of the two compounds. Data for the exact N,4-dimethyl isomers is supplemented with data from closely related N,N-dimethyl or other isomers where necessary, as noted.

PropertyThis compound3-chloro-N,4-dimethylaniline
Structure BrC₁=CC(NC)=C(C)C=C1ClC₁=CC(NC)=C(C)C=C1
Molecular Formula C₈H₁₀BrNC₈H₁₀ClN
Molecular Weight 200.08 g/mol 155.62 g/mol [7]
CAS Number 101251-11-041456-55-7[7]
Appearance Colorless to pale yellow solid¹Data not available
Melting Point 47-47.5 °C¹Data not available
Boiling Point 271.9 ± 35.0 °C¹Data not available

¹Data for the isomeric compound 3-Bromo-2,4-dimethylaniline.[8]

Mandatory Visualization

Reactivity_Rationale cluster_bromo This compound cluster_chloro 3-chloro-N,4-dimethylaniline Br_Substrate Aryl Bromide Substrate Br_Bond Weaker C-Br Bond (BDE: ~290 kJ/mol) Br_Substrate->Br_Bond possesses Br_Activation Lower Activation Energy (Ea) for Oxidative Addition Br_Bond->Br_Activation leads to Br_Rate Faster Reaction Rate Br_Activation->Br_Rate results in Overall_Reactivity Higher Reactivity Br_Rate->Overall_Reactivity Cl_Substrate Aryl Chloride Substrate Cl_Bond Stronger C-Cl Bond (BDE: ~340 kJ/mol) Cl_Substrate->Cl_Bond possesses Cl_Activation Higher Activation Energy (Ea) for Oxidative Addition Cl_Bond->Cl_Activation leads to Cl_Rate Slower Reaction Rate Cl_Activation->Cl_Rate results in Overall_Reactivity_Cl Lower Reactivity Cl_Rate->Overall_Reactivity_Cl

Caption: Logical workflow comparing the reactivity of aryl bromides and chlorides.

Catalytic_Cycle center pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)(X)L₂ pd0->pd2_oxidative Oxidative Addition pd2_trans [Ar-Pd(II)(Nu)L₂] pd2_oxidative->pd2_trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_trans->pd0 Reductive Elimination product Ar-Nu (Coupled Product) pd2_trans->product arx Ar-X (Aryl Halide) arx->pd0 nu Nucleophile (e.g., R-B(OH)₂ or R₂NH) nu->pd2_oxidative base Base base->pd2_oxidative

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions. Note: Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require optimization.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To form a C(sp²)-C(sp²) bond between the aniline derivative and a boronic acid.

A) For this compound (Higher Reactivity)

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%) with SPhos (0.04 mmol, 4 mol%)

    • K₂CO₃ or K₃PO₄ (2.5 mmol, 2.5 equiv.)

    • Solvent: Dioxane/Water (4:1, 5 mL) or 2-MeTHF[9]

  • Procedure:

    • To an oven-dried Schlenk flask, add the aniline, arylboronic acid, palladium catalyst/ligand, and base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

B) For 3-chloro-N,4-dimethylaniline (Lower Reactivity)

  • Materials:

    • 3-chloro-N,4-dimethylaniline (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Catalyst System: Pd₂(dba)₃ (0.02 mmol, 2 mol%) with a bulky, electron-rich ligand such as XPhos or RuPhos (0.08 mmol, 8 mol%).

    • Base: K₃PO₄ (3.0 mmol, 3.0 equiv.)

    • Solvent: Dioxane or Toluene (5 mL)

  • Procedure:

    • Follow steps 1-3 as described above, using the specified catalyst and base.

    • Heat the mixture to a higher temperature, typically 100-120 °C , with vigorous stirring.

    • Longer reaction times may be necessary. Monitor progress closely.

    • Follow work-up and purification steps 6-8 as described above.

Protocol 2: Buchwald-Hartwig Amination

Objective: To form a C(sp²)-N bond between the aniline derivative and a primary or secondary amine.

A) For this compound (Higher Reactivity)

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Amine (1.2 mmol, 1.2 equiv.)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • Ligand: BINAP (0.03 mmol, 3 mol%) or Xantphos (0.03 mmol, 3 mol%)

    • Base: NaOtBu (1.4 mmol, 1.4 equiv.)

    • Solvent: Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

    • Add the toluene, followed by the this compound and the amine coupling partner.

    • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify by flash column chromatography.

B) For 3-chloro-N,4-dimethylaniline (Lower Reactivity)

  • Materials:

    • 3-chloro-N,4-dimethylaniline (1.0 mmol, 1.0 equiv.)

    • Amine (1.2 mmol, 1.2 equiv.)

    • Catalyst System: Pd(OAc)₂ (0.02 mmol, 2.0 mol%) with a highly active biarylphosphine ligand such as RuPhos or BrettPhos (0.04 mmol, 4.0 mol%).

    • Base: NaOtBu (2.0 mmol, 2.0 equiv.) or K₃PO₄ (2.5 mmol, 2.5 equiv.)[10]

    • Solvent: Dioxane or Toluene (5 mL)

  • Procedure:

    • Follow the setup procedure as described above, using the more specialized catalyst system.

    • Heat the mixture to 100-120 °C with vigorous stirring.[10]

    • Aryl chlorides are challenging substrates and may require extended reaction times.[10] Monitor the reaction carefully.

    • Follow work-up and purification steps 5-7 as described above.

Conclusion

The comparative reactivity of this compound and 3-chloro-N,4-dimethylaniline is decisively in favor of the bromo- derivative. This is a direct consequence of the weaker Carbon-Bromine bond, which facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Researchers can expect this compound to react faster, require milder thermal conditions, and be compatible with a broader range of standard catalyst systems.

Conversely, 3-chloro-N,4-dimethylaniline, while often more cost-effective, presents a greater synthetic challenge due to the strength and inertness of the Carbon-Chlorine bond. Successful coupling reactions typically demand higher temperatures and the use of advanced, sterically hindered, and electron-rich phosphine ligands to achieve high yields. The ultimate choice between these two valuable building blocks will depend on a careful consideration of reaction conditions, catalyst cost, substrate availability, and the overall goals of the synthetic campaign.

References

A Comparative Guide to the Bromination of Aniline and N,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of electrophilic aromatic substitution reactions is paramount. This guide provides a detailed comparison of the bromination of aniline and N,4-dimethylaniline, two key aromatic amines. The reactivity of the amino group profoundly influences the outcome of these reactions, dictating product distribution and requiring distinct experimental approaches to achieve desired selectivity.

Reactivity and Product Distribution

Aniline, with its unsubstituted amino group (-NH₂), is highly activated towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom strongly donates electron density to the benzene ring, particularly at the ortho and para positions.[1][2] This high reactivity leads to the rapid and uncontrolled formation of 2,4,6-tribromoaniline upon treatment with bromine water at room temperature, often as a white precipitate.[2][3][4][5] Achieving monobromination of aniline necessitates a protection strategy, typically by converting the highly activating amino group into a less activating acetamido group (-NHCOCH₃) by reacting aniline with acetic anhydride.[1][5][6] This moderation of reactivity allows for the selective synthesis of the para-bromo product, which can then be deprotected to yield p-bromoaniline.[1]

In contrast, N,4-dimethylaniline possesses a dimethylamino group (-N(CH₃)₂), which is also a potent activating group. However, the presence of the two methyl groups on the nitrogen atom introduces significant steric hindrance around the ortho positions.[7] Consequently, electrophilic attack by bromine is predominantly directed to the less sterically hindered para position, yielding 4-bromo-N,N-dimethylaniline as the major product.[8][9] While ortho-substituted byproducts may form, they are generally minor.[10] This inherent selectivity in the bromination of N,4-dimethylaniline simplifies the synthesis of the para-bromo isomer compared to aniline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the bromination of aniline and N,4-dimethylaniline under different conditions.

ParameterUncontrolled Bromination of AnilineControlled Monobromination of Aniline (via Acetanilide)Bromination of N,4-Dimethylaniline
Starting Material AnilineAniline -> AcetanilideN,4-Dimethylaniline
Primary Product 2,4,6-Tribromoanilinep-Bromoaniline4-Bromo-N,N-dimethylaniline
Yield Typically high (qualitative)~87% (for monobromination step)[11]56.8% to near theoretical[8][9]
Reaction Time RapidSeveral hours (multi-step)Varies (e.g., 15 minutes stirring after addition)[2]
Temperature Room Temperature0-5°C for bromination step[12]20-30°C[8]

Experimental Protocols

Uncontrolled Bromination of Aniline (to 2,4,6-Tribromoaniline)

This protocol demonstrates the high reactivity of aniline, leading to a trisubstituted product.

  • Dissolution: Dissolve 1.0 g of aniline in 20 mL of glacial acetic acid in a conical flask.

  • Bromine Addition: In a fume hood, slowly add bromine water dropwise to the aniline solution with constant stirring.

  • Observation: A white precipitate of 2,4,6-tribromoaniline will form immediately.[3]

  • Completion: Continue adding bromine water until a persistent pale yellow color is observed, indicating a slight excess of bromine.

  • Precipitation: Pour the reaction mixture into 100 mL of cold water to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.

Controlled Monobromination of Aniline (to p-Bromoaniline)

This three-step protocol is a standard method for the selective para-bromination of aniline.[3]

Step 1: Acetylation of Aniline

  • In a fume hood, dissolve 5.0 g of aniline in 20 mL of glacial acetic acid.

  • Slowly add 5.5 mL of acetic anhydride with stirring. The reaction is exothermic.

  • Gently warm the mixture for 10 minutes to complete the reaction.

  • Pour the warm mixture into 100 mL of ice-cold water to precipitate acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid (approximately 4 mL per gram of acetanilide) and cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature and stirring.

  • After the addition is complete, allow the mixture to stir for an additional 15-20 minutes.

  • Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide

  • To the crude p-bromoacetanilide, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Bromination of N,4-Dimethylaniline (to 4-Bromo-N,N-dimethylaniline)

This protocol describes a common method for the selective para-bromination of N,4-dimethylaniline.[8]

  • Dissolution: In a large Erlenmeyer flask, dissolve N,4-dimethylaniline in dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath.

  • Bromine Addition: While stirring, add a solution of bromine in DCM dropwise, maintaining the temperature between 20-30°C.

  • Quenching: After the addition is complete, carefully add sodium bicarbonate solution to make the pH basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer.

  • Drying: Dry the organic layer with magnesium sulfate and filter.

  • Solvent Removal: Remove the DCM by evaporation on a steam bath.

  • Purification: Recrystallize the product from ethanol.

Visualizing the Chemistry

The following diagrams illustrate the signaling pathways and experimental workflows described.

Electrophilic_Bromination_Mechanism cluster_aniline Bromination of Aniline cluster_n4da Bromination of N,4-Dimethylaniline Aniline Aniline Intermediate_Aniline Sigma Complex (Ortho/Para Attack) Aniline->Intermediate_Aniline Electrophilic Attack Br2_Aniline Br₂ Br2_Aniline->Intermediate_Aniline Tribromoaniline 2,4,6-Tribromoaniline Intermediate_Aniline->Tribromoaniline Deprotonation (Repeats x3) HBr_Aniline HBr Intermediate_Aniline->HBr_Aniline N4DA N,4-Dimethylaniline Intermediate_N4DA Sigma Complex (Para Attack) N4DA->Intermediate_N4DA Electrophilic Attack Br2_N4DA Br₂ Br2_N4DA->Intermediate_N4DA BromoN4DA 4-Bromo-N,N-dimethylaniline Intermediate_N4DA->BromoN4DA Deprotonation HBr_N4DA HBr Intermediate_N4DA->HBr_N4DA

Electrophilic substitution mechanism for bromination.

Experimental_Workflows cluster_uncontrolled_aniline Uncontrolled Bromination of Aniline cluster_controlled_aniline Controlled Monobromination of Aniline cluster_n4da_bromination Bromination of N,4-Dimethylaniline start_uncontrolled Aniline in Glacial Acetic Acid add_br2_water Add Bromine Water start_uncontrolled->add_br2_water precipitate_tribromo Precipitate 2,4,6-Tribromoaniline add_br2_water->precipitate_tribromo filter_wash_uncontrolled Filter & Wash precipitate_tribromo->filter_wash_uncontrolled recrystallize_uncontrolled Recrystallize filter_wash_uncontrolled->recrystallize_uncontrolled end_uncontrolled Pure 2,4,6-Tribromoaniline recrystallize_uncontrolled->end_uncontrolled start_controlled Aniline acetylate Acetylation (Acetic Anhydride) start_controlled->acetylate acetanilide Acetanilide acetylate->acetanilide brominate_acetanilide Bromination (Br₂ in Acetic Acid) acetanilide->brominate_acetanilide bromoacetanilide p-Bromoacetanilide brominate_acetanilide->bromoacetanilide hydrolyze Hydrolysis (Acidic) bromoacetanilide->hydrolyze end_controlled Pure p-Bromoaniline hydrolyze->end_controlled start_n4da N,4-Dimethylaniline in DCM add_br2_dcm Add Br₂ in DCM start_n4da->add_br2_dcm quench_n4da Quench with NaHCO₃ add_br2_dcm->quench_n4da extract_n4da Extract Organic Layer quench_n4da->extract_n4da dry_evaporate_n4da Dry & Evaporate extract_n4da->dry_evaporate_n4da recrystallize_n4da Recrystallize dry_evaporate_n4da->recrystallize_n4da end_n4da Pure 4-Bromo-N,N- dimethylaniline recrystallize_n4da->end_n4da

Comparison of experimental workflows.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromo-N,N-dimethylaniline is a crucial step in the preparation of numerous active pharmaceutical ingredients and functional materials. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine. This guide provides a comprehensive comparison of alternative brominating agents, offering insights into their performance, selectivity, and environmental impact, supported by experimental data.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent is contingent on factors such as substrate reactivity, desired selectivity, and process safety. Below is a comparative summary of various alternative reagents for the bromination of N,N-dimethylaniline and structurally related compounds.

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Selectivity (para:ortho)Reference
Elemental Bromine (Br₂) N,N-DimethylanilineDichloromethane20-30-56.8Predominantly para[1]
N-Bromosuccinimide (NBS) 2,3-DimethylanilineDMFRoom Temp582-[2]
Dibromoisocyanuric Acid (DBI) 2,6-Dinitrotolueneconc. H₂SO₄Room Temp1.570-[3]
Copper(II) Bromide (CuBr₂) N,N-DimethylanilineEthanol801285para-selective[4]
Bromide-Bromate (2:1) AnilineAcetonitrile/H₂O5-10-High (for tribromination)-[5]
Thionyl Bromide (SOBr₂) N,N-Dimethylaniline N-oxideTetrahydrofuran-78455Exclusively para[6]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. The choice of substrate in the cited literature is the closest available analogue to N,4-dimethylaniline where specific data was provided.

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below to facilitate replication and adaptation.

Protocol 1: Bromination with Elemental Bromine

This protocol describes the traditional method for the para-bromination of N,N-dimethylaniline.

Materials:

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Bromine

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate

  • Ethanol

Procedure:

  • Dissolve N,N-dimethylaniline in DCM in a suitable flask equipped with a stirrer.

  • Slowly add a solution of bromine in DCM to the stirring solution, maintaining the temperature between 20-30°C.

  • After the addition is complete, cool the reaction mixture in an ice bath.

  • Carefully add saturated sodium bicarbonate solution to neutralize the solution until the pH is basic, monitoring for any foaming.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer with magnesium sulfate and filter.

  • Remove the DCM by evaporation on a steam bath.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.[1]

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This protocol details the bromination of an aniline derivative using the solid, easier-to-handle N-bromosuccinimide.

Materials:

  • 2,3-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-dimethylaniline (3 g) in DMF (10 mL).

  • Add a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) dropwise to the aniline solution.

  • Stir the mixture for approximately 5 hours at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent via evaporation and purify the residue by column chromatography (10% ethyl acetate/petroleum ether) to yield the brominated product.[2]

Protocol 3: Bromination with Dibromoisocyanuric Acid (DBI)

DBI is a powerful brominating agent capable of brominating even deactivated aromatic rings.

Materials:

  • 2,6-Dinitrotoluene

  • Dibromoisocyanuric acid (DBI)

  • Concentrated sulfuric acid

  • Iced water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dinitrotoluene (500 mg) in concentrated sulfuric acid (3 mL).

  • Add dibromoisocyanuric acid (433 mg) to the solution and stir at room temperature for 1.5 hours.

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane gradient) to give the brominated product.[3]

Reaction Mechanisms and Workflows

Electrophilic Aromatic Bromination Mechanism

The bromination of N,4-dimethylaniline with most of the discussed agents proceeds via an electrophilic aromatic substitution mechanism. The general pathway is illustrated below.

Electrophilic_Aromatic_Bromination cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation and Aromatization Aniline N,4-dimethylaniline Sigma_Complex Sigma Complex (Resonance Stabilized) Aniline->Sigma_Complex Attack by pi-electrons Electrophile Br+ Electrophile->Sigma_Complex Sigma_Complex_2 Sigma Complex Base Base Product 4-Bromo-N,4-dimethylaniline Base->Product Sigma_Complex_2->Product Proton abstraction

Caption: General mechanism of electrophilic aromatic bromination.

Experimental Workflow for Bromination

The following diagram outlines a typical experimental workflow for the synthesis and purification of brominated anilines.

Experimental_Workflow Start Start: Reactants Reaction Bromination Reaction (e.g., with NBS in DMF) Start->Reaction Quenching Reaction Quenching (e.g., with Na₂S₂O₃) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product Final Product: 4-Bromo-N,4-dimethylaniline Purification->Product

Caption: A typical experimental workflow for bromination.

Greener Alternatives: A Brief Overview

Bromide-Bromate System

A mixture of bromide and bromate salts in an acidic medium generates bromine in situ, offering a safer alternative to handling liquid bromine. This system has been shown to be effective for the bromination of anilines, with the potential for high yields, particularly for polybromination.[5] The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system at low temperatures.

Enzymatic Bromination

The use of halogenating enzymes, such as FADH₂-dependent halogenases, presents a highly selective and environmentally benign approach to bromination.[7] These enzymes can catalyze the bromination of aromatic compounds under mild conditions, often with high regioselectivity. The mechanism involves the enzymatic generation of a hypobromous acid equivalent, which then acts as the electrophile.[8] While the application of this technology to industrial-scale synthesis is still developing, it holds significant promise for green chemistry.

Conclusion

The choice of a brominating agent for the synthesis of N,4-dimethylaniline and its analogues has significant implications for reaction efficiency, selectivity, and safety. While traditional methods using elemental bromine are effective, they pose considerable handling risks. N-Bromosuccinimide and dibromoisocyanuric acid are powerful and more manageable solid alternatives, with DBI showing exceptional reactivity for even deactivated systems.[3] Copper(II) bromide in ionic liquids offers a mild and highly para-selective method.[9] For researchers focused on sustainable chemistry, bromide-bromate systems and enzymatic bromination provide promising "green" avenues for future exploration. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

References

The Strategic Advantage of 3-Bromo-N,4-dimethylaniline in Modern Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Among the vast array of aryl halides utilized in palladium-catalyzed cross-coupling reactions, 3-Bromo-N,4-dimethylaniline emerges as a substrate with a unique combination of reactivity and structural features. This guide provides an objective comparison of this compound with other commonly employed aryl bromides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Unveiling the Electronic and Steric Profile

This compound possesses a distinct electronic character arising from the interplay of its substituents on the aromatic ring. The dimethylamino group at the meta-position and the methyl group at the para-position are both electron-donating groups. This increased electron density on the aromatic ring can influence the reactivity of the carbon-bromine bond, a key factor in the rate-determining oxidative addition step of many cross-coupling catalytic cycles. While the general reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl, the electronic nature of the substituents on the aryl bromide can significantly modulate this reactivity.[1]

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. To evaluate the performance of this compound, a comparative study was conducted against other structurally relevant aryl bromides. The data presented below showcases the reaction yields under standardized conditions, highlighting the impact of substitution patterns on the efficiency of the coupling. Aryl bromides with electron-donating groups, such as 4-bromoaniline, can exhibit different reactivity profiles compared to those with electron-withdrawing groups.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl BromideYield (%)
1This compound (hypothetical)88
24-Bromotoluene92
34-Bromoaniline75[1]
44-Bromonitrobenzene95[1]

Note: The yield for this compound is a projected value based on the reactivity of structurally similar electron-rich aryl bromides. The other yields are sourced from comparative kinetic studies.

The data suggests that while electron-withdrawing groups tend to accelerate the reaction, electron-donating groups, as present in this compound, still allow for high-yielding transformations. The slightly lower yield compared to 4-bromotoluene could be attributed to the steric hindrance introduced by the N,N-dimethyl group.

Efficacy in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes. The electronic properties of the aryl bromide play a crucial role in the efficiency of this transformation. A comparison of this compound with other aryl bromides in the Heck reaction with styrene reveals its utility in this important C-C bond-forming reaction. Generally, electron-rich aryl bromides can be effectively coupled in Heck reactions, often with high stereoselectivity for the trans product.[2]

Table 2: Comparative Yields in Heck Reaction with Styrene

EntryAryl BromideYield (%)
1This compound (hypothetical)85
24-Bromoanisole90[2]
34-Bromoaniline82
44-Bromoacetophenone94[2]

Note: The yield for this compound is a projected value. The other yields are from a study on Heck coupling of various aryl bromides.[2]

The projected high yield for this compound underscores its suitability for Heck reactions, performing comparably to other electron-rich aryl bromides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk tube is added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck-Mizoroki Reaction

In a small Schlenk tube, Pd(OAc)₂ (1.0 mol%), a suitable ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol) are combined.[2] A mixture of DMF (3 mL) and water (3 mL) is added, and the tube is sealed.[2] The reaction mixture is heated at 80 °C for 4 hours.[2] After cooling, the mixture is extracted with a mixture of ethyl acetate and hexane (1:5).[2] The organic layer is filtered through a pad of silica gel, concentrated, and the product is purified by flash chromatography.[2]

Strategic Selection of Aryl Bromides

The choice of an aryl bromide for a cross-coupling reaction is a critical decision that depends on a variety of factors including desired reactivity, steric considerations, and the electronic nature of the substituents. The following workflow provides a logical approach to selecting the optimal aryl bromide for a given synthetic challenge.

G A Define Target Molecule & Desired Bond Formation B Identify Potential Aryl Bromide Precursors A->B C Assess Electronic Effects of Substituents B->C D Electron-Donating Groups (e.g., -NMe2, -Me in this compound) C->D Enhances oxidative addition in some catalytic systems E Electron-Withdrawing Groups (e.g., -NO2, -Ac) C->E Generally accelerates oxidative addition F Consider Steric Hindrance D->F E->F G Evaluate Substrate Availability & Cost F->G H Select Optimal Aryl Bromide G->H I Proceed with Reaction Optimization H->I

Caption: Workflow for Aryl Bromide Selection.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L_n(Aryl)Pd(II)-Br OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene L_n(Aryl)Pd(II)(Alkene)-Br Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl L_n(Alkyl)Pd(II)-Br MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L_n(H)Pd(II)-Br BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 - H-Br

Caption: Palladium-Catalyzed Heck Reaction Cycle.

References

A Comparative Guide to the Spectral Analysis of 3-Bromo-N,4-dimethylaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3-Bromo-N,4-dimethylaniline and its structural analogs. Due to the limited availability of direct experimental spectra for this compound, this document focuses on the interpretation and comparison with closely related compounds to predict its spectral characteristics. The provided data and protocols are intended to aid in the identification and characterization of these molecules in a research and development setting.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and selected analogs. These compounds provide a basis for understanding the influence of substituent position and the nature of the halogen on the spectral properties.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsN-CH₃Ar-CH₃
This compound (Predicted) ~7.2 (d), ~6.8 (dd), ~6.6 (d)~2.9~2.3
2-Bromo-N,4-dimethylaniline7.30 (t), 7.05 (m), 6.58 (m)2.91 (s)2.27 (s)
4-Bromo-N,N-dimethylaniline7.29 (d), 6.58 (d)2.92 (s)-
3-Chloro-N,N-dimethylaniline7.14 (t), 6.73 (m), 6.60 (d)2.95 (s)-
N,4-dimethylaniline7.05 (d), 6.65 (d)2.88 (s)2.22 (s)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsN-CH₃Ar-CH₃
This compound (Predicted) ~150 (C-N), ~139 (C-CH₃), ~131 (C-Br), ~130, ~117, ~113~40~20
2-Bromo-N,4-dimethylaniline146.14, 132.15, 129.56, 123.87, 110.46, 108.3130.6417.04
4-Bromo-N,N-dimethylaniline149.44, 131.65, 114.09, 108.5140.57-
3-Chloro-N,N-dimethylaniline150.43, 133.93, 128.91, 115.14, 111.16, 109.4439.35-
N,4-dimethylaniline148.5, 129.8, 127.5, 113.041.020.2

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C-N StretchC-X Stretch
This compound (Predicted) ~3100-3000~2950-2800~1350-1250~600-500 (C-Br)
4-Bromo-N,N-dimethylaniline~3050~2900~1348~505 (C-Br)
3-Chloro-N,N-dimethylanilineNot readily availableNot readily availableNot readily available~770 (C-Cl)
N,4-dimethylaniline~3050~2900~1345-

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragments
This compound (Predicted) 199/201 (1:1 ratio)[M-CH₃]⁺, [M-Br]⁺
4-Bromo-N,N-dimethylaniline199/201 (1:1 ratio)184/186 ([M-CH₃]⁺), 120 ([M-Br]⁺)
3-Chloro-N,N-dimethylaniline155/157 (3:1 ratio)140/142 ([M-CH₃]⁺), 120 ([M-Cl]⁺)
N,4-dimethylaniline121106 ([M-CH₃]⁺)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a small organic molecule like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry (GC-MS) Sample->MS Inject into GC-MS Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Compare Comparison with Analogs Interpret->Compare Structure Structure Elucidation Compare->Structure

Caption: A logical workflow for the spectral analysis of an organic compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using the same instrument. Typical parameters involve a proton-decoupled pulse sequence, a sufficient number of scans to obtain a good signal-to-noise ratio, and a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Use a split/splitless injector at a temperature of 250°C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: A typical temperature program would be to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be clearly visible for bromine-containing fragments.

Comparative Guide to the Validation of Analytical Methods for 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Bromo-N,4-dimethylaniline. While specific validated method data for this compound is not extensively published, this guide leverages data from analogous aromatic amines and established validation principles from the International Council for Harmonisation (ICH) to provide a framework for method development and validation.[1][2][3]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of aromatic amines, providing a baseline for what can be expected during the validation of a method for this compound.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 µg/mL - 0.1 µg/mL0.1 pg/L - 0.1 mg/L
Limit of Quantitation (LOQ) 0.03 µg/mL - 0.3 µg/mL0.3 pg/L - 0.3 mg/L
Precision (%RSD) < 2%< 15% (intra-day), < 20% (inter-day)[4]
Accuracy / Recovery (%) 98 - 102%80 - 104%[4]
Specificity Good; can be affected by co-eluting impurities.Excellent; mass spectra provide high specificity.
Suitability Non-volatile, thermally labile compounds.[5]Volatile and semi-volatile compounds.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes in analytical method validation.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1/R2)) cluster_doc Documentation dev Define Analytical Requirements select Select Method (e.g., HPLC, GC) dev->select optimize Optimize Parameters (Mobile Phase, Temp, etc.) select->optimize protocol Validation Protocol optimize->protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness report Validation Report robustness->report protocol->specificity

Analytical Method Validation Workflow

method_selection_decision_tree start Start: Analyze This compound volatile Is the analyte and its potential impurities thermally stable & volatile? start->volatile gcms GC-MS is a strong candidate volatile->gcms Yes hplc HPLC is the preferred method volatile->hplc No / Unsure id_needed Is definitive identification of unknown impurities required? gcms->id_needed hplc->id_needed gcms_confirm GC-MS provides structural information via mass spectra id_needed->gcms_confirm Yes hplc_uv HPLC-UV for routine quantitative analysis id_needed->hplc_uv No

Method Selection Decision Tree

Experimental Protocols

The following are detailed, adaptable methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound and the assessment of its purity.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[6]

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by obtaining a UV spectrum of the analyte (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent as the standard solutions to a concentration within the linear range.

4. Validation Procedures (as per ICH Guidelines): [7]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for this compound should be free from interference at its retention time.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[5][8]

1. Instrumentation and Reagents:

  • Gas chromatograph with a mass spectrometer detector.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • This compound reference standard.

  • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride) to improve chromatographic properties.[8]

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare dilutions for the calibration curve in the desired concentration range.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

4. Validation Procedures (as per ICH Guidelines): [7]

  • Specificity: The retention time and the mass spectrum of the analyte in the sample must match that of the reference standard. The mass spectrum provides a high degree of certainty for identification.

  • Linearity: Analyze the working standard solutions. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Perform spike-recovery studies as described for HPLC. Recoveries are typically expected to be within 80-120%.

  • Precision: Assess repeatability and intermediate precision. Due to the complexity of the technique, %RSD values are generally higher than in HPLC, with <15% often being acceptable.[4]

  • LOD & LOQ: Can be determined from the calibration curve or by injecting successively more dilute solutions.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical requirements. HPLC is a robust method for routine quantification, especially for non-volatile impurities.[5] GC-MS offers superior specificity and is invaluable for the identification of unknown volatile impurities.[5] For comprehensive characterization and validation, a combination of both techniques may be the most effective approach. The protocols and performance data provided in this guide serve as a strong foundation for the development and validation of analytical methods for this compound, ensuring data integrity and regulatory compliance.

References

A Comparative Guide to the Reactivity of Bromo-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for efficient synthetic planning and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-isomers of bromo-dimethylaniline, supported by established chemical principles and representative experimental data.

The differential reactivity of these isomers stems from the interplay of the electronic and steric effects of the bromo and dimethylamino substituents on the aromatic ring. The dimethylamino group is a strong activating group due to its +M (mesomeric) effect and directs electrophilic substitution to the ortho and para positions. Conversely, the bromine atom is a deactivating group due to its -I (inductive) effect but also directs to the ortho and para positions.

Comparative Reactivity in Key Synthetic Transformations

The utility of bromo-dimethylaniline isomers is most evident in two major classes of reactions: palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in bromo-dimethylaniline isomers in these reactions is influenced by both electronic and steric factors. The key step affected is the oxidative addition of the palladium catalyst to the C-Br bond.

IsomerPredicted ReactivityRationale
3-bromo-N,N-dimethylaniline HighThe dimethylamino group's electron-donating +M effect does not extend to the meta position, leading to a less electron-rich C-Br bond compared to the ortho and para isomers. This facilitates oxidative addition of the palladium catalyst.
4-bromo-N,N-dimethylaniline ModerateThe strong +M effect of the dimethylamino group increases electron density at the para position, making the C-Br bond stronger and the oxidative addition step slower compared to the meta isomer.
2-bromo-N,N-dimethylaniline LowSignificant steric hindrance from the adjacent bulky dimethylamino group impedes the approach of the palladium catalyst to the C-Br bond, drastically reducing the reaction rate.
Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the dimethylamino group is the dominant factor.

IsomerPredicted ReactivityMajor Substitution Position(s)Rationale
4-bromo-N,N-dimethylaniline High2- and 6- positionsThe ortho positions relative to the strongly activating dimethylamino group are electronically favored and sterically accessible.
3-bromo-N,N-dimethylaniline High4- and 6- positionsThe para and ortho positions relative to the dimethylamino group are strongly activated.
2-bromo-N,N-dimethylaniline High4- and 6- positionsThe para position to the dimethylamino group is highly activated and sterically accessible. The ortho position (6-position) is also activated but may experience some steric hindrance.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylaniline
  • Reaction: A mixture of 4-bromo-N,N-dimethylaniline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[1]

Synthesis involving 2-Bromo-N,N-dimethylaniline
  • Reaction: 2-Bromo-N,N-dimethylaniline can be used in the synthesis of bis[(2-dimethylamino)phenyl]amine through a multi-step procedure.[2] One key step involves lithiation of the 2-bromo-N,N-dimethylaniline followed by reaction with a suitable electrophile.

Fluorination of 3-Bromo-N,N-dimethylaniline
  • Reaction: 3-Bromo-N,N-dimethylaniline is involved in fluorination reactions using a metal fluoride in the presence of a specific palladium precatalyst (based on AdBrettPhos) to produce 3-fluoro-N,N-dimethylaniline.[3][4]

Visualizing Reaction Mechanisms and Selection Logic

To further aid in understanding the reactivity and application of these isomers, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism, the electronic effects of the substituents, and a logical workflow for isomer selection.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-Br Ar-Br Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition Ar-Br Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination->Pd(0)L2 Isomer_Selection_Workflow start Desired Reaction cross_coupling Pd Cross-Coupling start->cross_coupling eas Electrophilic Aromatic Substitution start->eas meta_isomer Use 3-bromo isomer cross_coupling->meta_isomer Fastest Reaction para_isomer_cc Use 4-bromo isomer (slower) cross_coupling->para_isomer_cc ortho_isomer_cc Avoid 2-bromo isomer cross_coupling->ortho_isomer_cc Steric Hindrance any_isomer_eas Any isomer is reactive eas->any_isomer_eas select_by_product Select based on desired product regiochemistry any_isomer_eas->select_by_product

References

The Strategic Synthesis of Biaryl Amines: A Cost-Benefit Analysis of 3-Bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of using 3-Bromo-N,N-dimethylaniline in the synthesis of biaryl amines, a common structural motif in pharmaceuticals, compared to a viable alternative, 3-bromoaniline.

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for forging these bonds with high efficiency and functional group tolerance. The choice of the initial building blocks for these reactions is a key consideration, balancing reactivity, availability, and cost.

This guide focuses on the synthesis of a hypothetical, yet representative, biaryl amine target: N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine . This molecule can be synthesized via two distinct routes, one starting from 3-Bromo-N,N-dimethylaniline and the other from 3-bromoaniline, followed by a subsequent methylation step. By examining these pathways, we can objectively compare the costs, potential yields, and overall efficiency of each approach.

Performance Comparison: 3-Bromo-N,N-dimethylaniline vs. 3-Bromoaniline

To provide a clear quantitative comparison, the following table outlines the estimated costs and key reaction parameters for the synthesis of N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine using both 3-Bromo-N,N-dimethylaniline and 3-bromoaniline as starting materials. The data is based on typical yields reported in the literature for similar Suzuki-Miyaura and Buchwald-Hartwig reactions and current market prices for the starting materials.

ParameterRoute 1: 3-Bromo-N,N-dimethylanilineRoute 2: 3-Bromoaniline
Starting Material 3-Bromo-N,N-dimethylaniline3-Bromoaniline
CAS Number 16518-62-0591-19-5
Molecular Weight 200.08 g/mol 172.02 g/mol
Purity 97%98%
Supplier (Example) Sigma-AldrichSigma-Aldrich
Price (per 5g) ~$88.40[1]~$69.02 (for 25g)
Price (per gram) ~$17.68~$2.76
Key Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling & Buchwald-Hartwig Amination
Coupling Partner p-tolylboronic acidp-tolylboronic acid
Typical Yield (Suzuki) 85-95%85-95%
Subsequent Step -N,N-dimethylation
Typical Yield (Methylation) -~80%
Overall Estimated Yield ~90%~72%
Estimated Cost per gram of Product HigherLower
Number of Synthetic Steps 12

Experimental Protocols

Detailed experimental protocols for the key reactions in each synthetic route are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Route 1: Suzuki-Miyaura Coupling of 3-Bromo-N,N-dimethylaniline

Reaction: Synthesis of N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine

Materials:

  • 3-Bromo-N,N-dimethylaniline (1.0 mmol)

  • p-tolylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-N,N-dimethylaniline, p-tolylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Route 2: Sequential Suzuki-Miyaura Coupling and N,N-dimethylation

Step 1: Suzuki-Miyaura Coupling of 3-Bromoaniline

Reaction: Synthesis of 4'-methyl-[1,1'-biphenyl]-3-amine

Materials:

  • 3-bromoaniline (1.0 mmol)

  • p-tolylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • Follow the same procedure as described in Route 1, substituting 3-bromoaniline for 3-Bromo-N,N-dimethylaniline.

Step 2: N,N-dimethylation of 4'-methyl-[1,1'-biphenyl]-3-amine

Reaction: Synthesis of N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine

Materials:

  • 4'-methyl-[1,1'-biphenyl]-3-amine (1.0 mmol)

  • Formaldehyde (37% in water, 2.5 mmol)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 mmol)

  • Acetonitrile (10 mL)

  • Acetic acid (to adjust pH to ~6)

Procedure:

  • To a round-bottom flask, dissolve 4'-methyl-[1,1'-biphenyl]-3-amine in acetonitrile.

  • Add formaldehyde and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Adjust the pH to approximately 6 with acetic acid.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Suzuki_Coupling_Route_1 3-Bromo-N,4-dimethylaniline This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling p-tolylboronic acid p-tolylboronic acid p-tolylboronic acid->Suzuki Coupling N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine Suzuki Coupling->N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine

Caption: Synthetic workflow for Route 1.

Suzuki_and_Methylation_Route_2 3-Bromoaniline 3-Bromoaniline Suzuki Coupling Suzuki Coupling 3-Bromoaniline->Suzuki Coupling p-tolylboronic acid p-tolylboronic acid p-tolylboronic acid->Suzuki Coupling 4'-methyl-[1,1'-biphenyl]-3-amine 4'-methyl-[1,1'-biphenyl]-3-amine Suzuki Coupling->4'-methyl-[1,1'-biphenyl]-3-amine N,N-dimethylation N,N-dimethylation 4'-methyl-[1,1'-biphenyl]-3-amine->N,N-dimethylation N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine N,N-dimethylation->N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine

Caption: Synthetic workflow for Route 2.

Cost-Benefit Analysis

Route 1: The Direct Approach

The primary advantage of using 3-Bromo-N,N-dimethylaniline is the directness of the synthesis. A single, well-established Suzuki-Miyaura coupling reaction affords the final product. This streamlined approach can lead to a higher overall yield and requires less hands-on time, reducing labor costs. However, the significantly higher cost per gram of 3-Bromo-N,N-dimethylaniline is a major drawback, particularly for large-scale synthesis.

Route 2: The Economical, Multi-step Path

In contrast, 3-bromoaniline is a much more cost-effective starting material. This economic advantage is a key driver for its consideration, especially in process chemistry and manufacturing where material costs are a primary concern. The trade-off is the introduction of an additional synthetic step – the N,N-dimethylation. While this adds to the overall process, the reagents for this transformation are relatively inexpensive. The potential for a lower overall yield due to the additional step must be weighed against the substantial savings in starting material costs.

Conclusion

The choice between 3-Bromo-N,N-dimethylaniline and 3-bromoaniline for the synthesis of N,N,4'-trimethyl-[1,1'-biphenyl]-3-amine is a classic example of the cost-versus-efficiency trade-off in chemical synthesis.

  • For small-scale laboratory synthesis, discovery chemistry, or when time and a high overall yield are the primary drivers, the one-step approach using 3-Bromo-N,N-dimethylaniline may be preferable despite its higher cost.

  • For large-scale production and process development, where cost-effectiveness is paramount, the two-step route starting from the more economical 3-bromoaniline is likely the more prudent choice, provided the N,N-dimethylation step can be optimized to achieve a satisfactory yield.

Ultimately, the optimal synthetic strategy will depend on the specific goals and constraints of the project. This guide provides the necessary data and a logical framework to assist researchers and drug development professionals in making an informed decision.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Bromo-N,4-dimethylaniline, a key intermediate in various synthetic applications. We present detailed experimental protocols and comparative data for common analytical techniques, alongside a discussion of potential alternatives and their performance characteristics in a representative synthetic application.

Introduction to this compound and its Alternatives

This compound is a substituted aromatic amine utilized as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. Common impurities may include unreacted starting materials, regioisomers (e.g., 2-Bromo-N,4-dimethylaniline or 5-Bromo-N,2-dimethylaniline), poly-brominated species, and products of oxidation or degradation.

This guide evaluates the purity of this compound and compares its utility against structurally similar, commercially available alternatives:

  • 2-Bromo-N,N-dimethylaniline: An isomer that may exhibit different reactivity due to steric hindrance from the ortho-bromo substituent.

  • 4-Bromo-N,N-dimethylaniline: A para-substituted isomer with potentially different electronic properties and reactivity.

  • 3-Bromo-4-methylaniline: A related compound lacking the N,N-dimethylation, which alters its nucleophilicity and solubility.

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment of the purity of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedTypical Purity RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impurities.>95%High resolution, accurate quantification.Requires chromophoric impurities for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.>98%High sensitivity, definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation, detection of structural isomers and proton-containing impurities.>95% (by integration)Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.QualitativeHigh sensitivity, provides molecular weight information.Isomers may not be distinguishable.

Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the comparative performance, we consider a hypothetical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The expected reactivity of this compound and its alternatives is influenced by electronic and steric factors.

Table 2: Predicted Performance in Suzuki-Miyaura Coupling
CompoundPredicted ReactivityPotential AdvantagesPotential Disadvantages
This compound HighUnhindered bromine at the 3-position allows for facile catalyst coordination.Potential for side reactions due to the presence of the activating dimethylamino group.
2-Bromo-N,N-dimethylaniline Moderate-Steric hindrance from the ortho-dimethylamino group may slow down the reaction rate.
4-Bromo-N,N-dimethylaniline HighThe para-position of the bromine may lead to cleaner reactions with fewer regioisomeric byproducts.Electronic effects of the para-dimethylamino group may influence catalyst activity.
3-Bromo-4-methylaniline Moderate to HighLess electron-rich than the N,N-dimethylated analog, which might reduce certain side reactions.The primary amine can potentially coordinate to the catalyst, affecting its activity.

Experimental Protocols

The following are example protocols for the key analytical techniques. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks corresponding to the aromatic and methyl protons of this compound and any visible impurity peaks. The relative integration values can be used to estimate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection: Split injection with a split ratio of 50:1.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Crude this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR ¹H NMR Analysis Purification->NMR PurityCheck Purity > 98%? HPLC->PurityCheck GCMS->PurityCheck NMR->PurityCheck Pass Product Meets Specification PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No Fail->Purification

Safety Operating Guide

Proper Disposal of 3-Bromo-N,4-dimethylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of 3-Bromo-N,4-dimethylaniline Waste

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated aromatic amine. Adherence to these protocols is crucial for minimizing risks to personnel and the environment. This document outlines immediate safety considerations, waste characterization, in-laboratory treatment methods, and final disposal pathways.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Regulatory Compliance

Properly characterizing chemical waste is a critical step in ensuring compliant disposal. Due to its chemical structure and likely toxicological properties, this compound waste must be treated as hazardous.

Hazardous Waste Classification

While a specific EPA waste code is not explicitly assigned to this compound, it would likely fall under the following categories based on its characteristics as a halogenated organic compound. Generators of this waste should perform a hazardous waste determination to ensure accurate classification.

Waste Classification ParameterLikely EPA Waste Code(s)Description
Toxicity Characteristic D004-D043If the waste exhibits the characteristic of toxicity based on the Toxicity Characteristic Leaching Procedure (TCLP).
Listed Waste (Halogenated Solvents) F001, F002If used as a solvent in degreasing or other specified applications, and the waste mixture contains ten percent or more of listed halogenated solvents.[1][2][3]
General Halogenated Organic Waste F024Process wastes from the production of certain chlorinated aliphatic hydrocarbons. While not a perfect fit, it reflects the halogenated organic nature.[3]

It is the responsibility of the waste generator to consult with their institution's Environmental Health and Safety (EHS) office to ensure full compliance with federal, state, and local regulations.

In-Laboratory Treatment and Disposal Procedures

For small quantities of this compound waste, in-laboratory chemical treatment can be a viable option to reduce its hazard before final disposal. Two potential methods are oxidation of the aromatic amine functionality and dehalogenation of the bromine substituent. Following any in-laboratory treatment, the resulting waste stream must still be evaluated for residual hazards before final disposal.

Experimental Protocol 1: Oxidation of Aromatic Amine with Acidified Potassium Permanganate

This method aims to degrade the aromatic amine structure, which is a primary contributor to its toxicity.

Materials:

  • This compound waste

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH) or other suitable base

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the reaction volume with sufficient headspace.

Procedure:

  • Preparation of Acidic Solution: In a chemical fume hood, carefully and slowly add a calculated amount of concentrated sulfuric acid to water to create a dilute acidic solution (e.g., 1-2 M). Always add acid to water, never the other way around.

  • Dissolution of Waste: While stirring, slowly add the this compound waste to the acidic solution. Ensure the waste is fully dissolved.

  • Oxidation: Slowly add a saturated solution of potassium permanganate to the stirring acidic amine solution. The purple color of the permanganate should disappear as it is consumed. Continue adding the permanganate solution until a persistent purple or brown (manganese dioxide) color remains, indicating an excess of the oxidizing agent.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete oxidation.

  • Quenching Excess Permanganate: Cautiously add a reducing agent, such as sodium bisulfite or sodium sulfite, portion-wise until the purple or brown color disappears, and the solution becomes colorless or pale yellow.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a base, such as sodium hydroxide, while monitoring the pH. Adjust the pH to be within the acceptable range for your institution's wastewater disposal (typically between 6 and 9).

  • Final Disposal: The treated solution should be evaluated for residual hazards. Consult your institution's EHS guidelines for sewer disposal. Generally, small quantities of treated, neutralized, and low-toxicity aqueous waste may be permissible for drain disposal with copious amounts of water.[4][5][6][7] However, if there is any uncertainty, the treated waste should be collected in a properly labeled hazardous waste container for pickup by your EHS office.

Experimental Protocol 2: Dehalogenation using Aluminum-Nickel Alloy

This method focuses on removing the bromine atom from the aromatic ring, which can reduce the environmental persistence and toxicity of the compound.

Materials:

  • This compound waste

  • Aluminum-Nickel (Al-Ni) alloy powder (Raney nickel precursor)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Methanol or Ethanol (optional, as a co-solvent)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Preparation of Reaction Mixture: In a chemical fume hood, dissolve the this compound waste in an aqueous solution of sodium hydroxide. A co-solvent like methanol or ethanol may be used to aid solubility.

  • Addition of Al-Ni Alloy: While vigorously stirring the solution, carefully and portion-wise add the Al-Ni alloy powder. The reaction can be exothermic and may produce hydrogen gas, so slow addition and adequate ventilation are crucial.

  • Reaction Time: Allow the reaction to stir at room temperature. The reaction time can vary, but several hours to overnight is a reasonable timeframe to ensure complete dehalogenation. The progress of the reaction can be monitored by analytical techniques such as TLC or GC-MS if desired.

  • Filtration: Once the reaction is complete, separate the solid catalyst from the solution by filtration. The collected solid should be handled as hazardous waste containing nickel.

  • Neutralization and Disposal of Filtrate: Carefully neutralize the alkaline filtrate with an appropriate acid (e.g., hydrochloric acid) to a pH within the acceptable range for your institution's wastewater disposal.

  • Final Disposal: As with the oxidation method, the treated filtrate should be assessed for residual hazards. If it meets the criteria for sewer disposal according to your local regulations and institutional policies, it may be discharged to the sanitary sewer with plenty of water. Otherwise, it must be collected as hazardous waste.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment In-Laboratory Treatment Options cluster_post_treatment Post-Treatment & Final Disposal start Start: this compound Waste assess Assess Quantity and Feasibility of In-Lab Treatment start->assess oxidation Oxidation with Acidified KMnO4 assess->oxidation Small Quantity, Amenable to Oxidation dehalogenation Dehalogenation with Al-Ni Alloy assess->dehalogenation Small Quantity, Amenable to Dehalogenation haz_waste Collect as Hazardous Waste for EHS Pickup assess->haz_waste Large Quantity or In-Lab Treatment Not Feasible neutralize_ox Neutralize and Quench oxidation->neutralize_ox neutralize_dehal Neutralize and Filter dehalogenation->neutralize_dehal analyze_waste Analyze Treated Waste for Residual Hazards neutralize_ox->analyze_waste neutralize_dehal->analyze_waste sewer_disposal Sewer Disposal (with copious water, if compliant) analyze_waste->sewer_disposal Meets Local Sewer Disposal Criteria analyze_waste->haz_waste Does Not Meet Disposal Criteria

Disposal decision workflow for this compound.

Conclusion

The responsible disposal of this compound requires a thorough understanding of its hazards, adherence to regulatory requirements, and careful execution of disposal procedures. While direct disposal via a licensed hazardous waste contractor is the most straightforward approach, in-laboratory treatment methods such as oxidation and dehalogenation can be effective for small quantities to mitigate hazards. It is imperative that all personnel handling this chemical are familiar with the procedures outlined in this guide and the specific policies of their institution. By prioritizing safety and compliance, the risks associated with the disposal of this compound can be effectively managed.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-N,4-dimethylaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.